4-Formyl-1-methylpyridinium benzenesulfonate
Description
Properties
IUPAC Name |
benzenesulfonate;1-methylpyridin-1-ium-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO.C6H6O3S/c1-8-4-2-7(6-9)3-5-8;7-10(8,9)6-4-2-1-3-5-6/h2-6H,1H3;1-5H,(H,7,8,9)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVLGIFAXFDLMU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=O.C1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431258 | |
| Record name | 4-Formyl-1-methylpyridinium benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82228-89-5 | |
| Record name | Pyridinium, 4-formyl-1-methyl-, benzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82228-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Formyl-1-methylpyridinium benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Formyl-1-methylpyridinium benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-Depth Technical Guide to 4-Formyl-1-methylpyridinium benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Formyl-1-methylpyridinium benzenesulfonate is a versatile and valuable reagent in modern organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its utility in the conversion of primary amines to carbonyl compounds. Detailed experimental protocols, mechanistic insights, and spectroscopic data are presented to facilitate its effective use in research and development settings, particularly within the pharmaceutical and chemical industries.
Chemical and Physical Properties
4-Formyl-1-methylpyridinium benzenesulfonate is a pyridinium salt that is primarily utilized as a reagent for the mild and efficient conversion of primary amines to aldehydes and ketones.[1][2][3] It is recognized for its utility in synthesizing complex molecules, including tetrazolic analogs of chalcones, (+)-ferruginol, Ecteinascidin 743, and Galipea alkaloids. The compound is also considered an important intermediate in the agrochemical, pharmaceutical, and dyestuff industries. This section summarizes its key physicochemical properties.
| Property | Value | Reference(s) |
| CAS Number | 82228-89-5 | [4][5] |
| Molecular Formula | C₁₃H₁₃NO₄S | [4][5] |
| Molecular Weight | 279.31 g/mol | [4][5] |
| Melting Point | ~95 °C | |
| Appearance | Solid | |
| Solubility | Sparingly soluble in water (0.27 g/L at 25°C) | [5] |
| Purity | ≥95% | [4] |
Synthesis of 4-Formyl-1-methylpyridinium benzenesulfonate
The synthesis of 4-Formyl-1-methylpyridinium benzenesulfonate typically involves the quaternization of 4-formylpyridine with methyl benzenesulfonate.
Experimental Protocol: Synthesis of 4-Formyl-1-methylpyridinium benzenesulfonate
Materials:
-
4-Formylpyridine
-
Methyl benzenesulfonate
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 4-formylpyridine (1 equivalent) in a minimal amount of anhydrous diethyl ether.
-
To this solution, add methyl benzenesulfonate (1 equivalent) dropwise at room temperature with constant stirring.
-
A precipitate will form upon addition. Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 4-Formyl-1-methylpyridinium benzenesulfonate.
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Formyl-1-methylpyridinium benzenesulfonate is expected to show characteristic signals for the pyridinium and benzenesulfonate protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | s | 1H | Aldehydic proton (-CHO) |
| ~8.9 | d | 2H | Protons ortho to the pyridinium nitrogen |
| ~8.2 | d | 2H | Protons meta to the pyridinium nitrogen |
| ~7.8-7.9 | m | 2H | Protons on the benzenesulfonate ring |
| ~7.5-7.6 | m | 3H | Protons on the benzenesulfonate ring |
| ~4.5 | s | 3H | Methyl protons on the pyridinium nitrogen (-CH₃) |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument used.
FT-IR Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~2950-2850 | Weak | C-H stretching (aliphatic -CH₃) |
| ~1710-1690 | Strong | C=O stretching (aldehyde) |
| ~1640-1580 | Medium | C=C and C=N stretching (pyridinium ring) |
| ~1220-1150 | Strong | S=O stretching (sulfonate) |
| ~1050-1010 | Strong | S-O stretching (sulfonate) |
Mass Spectrometry
Mass spectrometry of this ionic compound would typically be performed using electrospray ionization (ESI). The expected mass-to-charge ratio (m/z) for the cation is 122.06.
Mechanism of Action: Conversion of Primary Amines to Aldehydes
The primary application of 4-Formyl-1-methylpyridinium benzenesulfonate is the conversion of primary amines to their corresponding aldehydes. This transformation proceeds under mild conditions and is believed to occur via the formation of an imine intermediate.
Proposed Reaction Mechanism
The reaction is thought to proceed through the following steps:
-
Nucleophilic Attack: The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the formyl group on the pyridinium salt.
-
Formation of a Hemiaminal Intermediate: This initial attack forms an unstable hemiaminal intermediate.
-
Dehydration to form an Imine: The hemiaminal readily loses a molecule of water to form a stable iminium ion.
-
Hydrolysis: The iminium ion is then hydrolyzed to yield the corresponding aldehyde and 1-methylpyridinium-4-amine benzenesulfonate as a byproduct.
Caption: Proposed mechanism for the conversion of a primary amine to an aldehyde.
Applications in Organic Synthesis
Synthesis of Chalcone Analogs
4-Formyl-1-methylpyridinium benzenesulfonate can be utilized in the synthesis of chalcone derivatives, which are known for their broad range of biological activities.
Experimental Protocol: Synthesis of a Tetrazolic Chalcone Analog This is a representative protocol; specific conditions may vary based on the substrates.
Materials:
-
Appropriate acetophenone derivative
-
4-Formyl-1-methylpyridinium benzenesulfonate
-
Base (e.g., NaOH or KOH) in an alcoholic solvent (e.g., ethanol)
-
Hydrazoic acid (or a source of azide)
-
Lewis acid catalyst (e.g., ZnCl₂)
Procedure:
-
Claisen-Schmidt Condensation:
-
Dissolve the acetophenone derivative and 4-Formyl-1-methylpyridinium benzenesulfonate in ethanol.
-
Add an aqueous solution of NaOH or KOH dropwise and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid and extract the product.
-
-
Formation of the Tetrazole Ring:
-
The resulting chalcone is then reacted with hydrazoic acid in the presence of a Lewis acid catalyst to form the tetrazole ring.
-
Purify the final product by recrystallization or column chromatography.
-
Caption: General workflow for the synthesis of tetrazolic chalcone analogs.
Role in the Total Synthesis of Ecteinascidin 743
4-Formyl-1-methylpyridinium benzenesulfonate has been employed as a key reagent in the total synthesis of the potent antitumor agent, Ecteinascidin 743 (Yondelis®). In this complex synthesis, it is used for the conversion of a primary amine to an aldehyde, a critical step in the construction of the intricate molecular architecture of the natural product. The mild reaction conditions afforded by this reagent are crucial for preserving the sensitive functional groups present in the advanced synthetic intermediates.
Caption: Role of the reagent in the synthesis of Ecteinascidin 743.
Safety and Handling
4-Formyl-1-methylpyridinium benzenesulfonate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Formyl-1-methylpyridinium benzenesulfonate is a highly effective reagent for the conversion of primary amines to aldehydes under mild conditions. Its utility has been demonstrated in the synthesis of various biologically active molecules and complex natural products. The information provided in this guide, including its properties, synthesis, mechanistic details, and application protocols, is intended to support its successful implementation in a variety of research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 4-FORMYL-1-METHYL-PYRIDINIUM BENZENESULFONATE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
An In-depth Technical Guide to 4-Formyl-1-methylpyridinium benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and reactive profile of 4-Formyl-1-methylpyridinium benzenesulfonate. The information is curated for professionals in research and development, with a focus on data presentation and experimental insights.
Core Chemical Properties
4-Formyl-1-methylpyridinium benzenesulfonate, with the CAS number 82228-89-5, is a pyridinium salt recognized for its utility in organic synthesis.[1][2] It is also known by synonyms such as N-Methylpyridinium-4-carboxaldehyde benzenesulfonate hydrate and FMPB.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative chemical and physical properties of 4-Formyl-1-methylpyridinium benzenesulfonate.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₃NO₄S | [1][2] |
| Molecular Weight | 279.31 g/mol | [1] |
| Melting Point | ~95 °C | [2] |
| Water Solubility | Sparingly soluble (0.27 g/L at 25°C) | [2] |
| Appearance | Solid | |
| Purity | ≥95.0% | [1] |
| Impurities | ≤2.0% water |
Reactivity and Applications
4-Formyl-1-methylpyridinium benzenesulfonate is primarily employed as a reagent for the mild conversion of primary amines to their corresponding aldehydes and ketones.[1][2][3] This transformation proceeds under gentle reaction conditions, making it suitable for substrates with sensitive functional groups.[2] The reaction mechanism involves the formation of a Schiff base (imine) intermediate, which is subsequently hydrolyzed to yield the carbonyl compound.[3]
This reagent has been utilized in the synthesis of various complex molecules, including:
-
Tetrazolic analogs of chalcones
-
(+)-ferruginol
-
Ecteinascidin 743
-
Galipea alkaloids
Experimental Protocols
While detailed, step-by-step experimental protocols are not extensively available in the public domain, the general procedures for synthesis and application are outlined below.
Synthesis of 4-Formyl-1-methylpyridinium benzenesulfonate
The synthesis of 4-Formyl-1-methylpyridinium benzenesulfonate can be achieved through the reaction of N-methylpyridine with paraformaldehyde and benzenesulfonic acid.[3] The reaction is typically conducted under mild conditions to ensure the integrity of the resulting product.[3]
Conversion of Primary Amines to Aldehydes
The conversion of a primary amine to an aldehyde using 4-Formyl-1-methylpyridinium benzenesulfonate generally involves the following conceptual steps:
-
Reaction: The primary amine is reacted with 4-Formyl-1-methylpyridinium benzenesulfonate in a suitable solvent.
-
Imine Formation: The reaction proceeds through the formation of an imine intermediate.
-
Hydrolysis: The intermediate is then hydrolyzed to yield the final aldehyde product.
The reaction conditions are noted to be mild, often taking place at or near room temperature.[3]
Visualized Reaction Pathway
The following diagram illustrates the reaction pathway for the conversion of a primary amine to an aldehyde using 4-Formyl-1-methylpyridinium benzenesulfonate.
Caption: Reaction pathway for amine to aldehyde conversion.
Safety and Handling
4-Formyl-1-methylpyridinium benzenesulfonate is sensitive to air and hygroscopic.[2] Therefore, it should be stored under an inert atmosphere in a dry environment. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide on the Core Mechanism of 4-FMPBS in Amine to Aldehyde Conversion
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scholarly articles and readily available chemical literature do not contain a significant body of information specifically detailing the mechanism of 4-formyl-N-methylpyridinium benzenesulfonate (4-FMPBS) for the explicit conversion of amines to aldehydes. The following guide is a well-established representation of the general mechanism by which pyridinium aldehydes react with primary amines to form aldehydes, which is the scientifically accepted pathway for this class of compounds. The quantitative data and experimental protocols are representative examples based on similar transformations.
Introduction
The conversion of primary amines to aldehydes is a pivotal transformation in organic synthesis, enabling access to a diverse array of chemical entities crucial for pharmaceutical and materials science applications. While numerous methods exist, the use of activated carbonyl compounds like pyridinium aldehydes offers a mild and efficient alternative to traditional oxidation protocols. This guide delineates the core mechanism of action for 4-formyl-N-methylpyridinium benzenesulfonate (4-FMPBS), a representative pyridinium aldehyde, in this conversion.
Core Mechanism of Action
The conversion of a primary amine to an aldehyde mediated by 4-FMPBS proceeds through a two-stage process: the initial formation of an imine, followed by its subsequent hydrolysis.
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of 4-FMPBS. The pyridinium ring acts as a potent electron-withdrawing group, significantly enhancing the electrophilicity of the formyl group. This addition leads to the formation of an unstable hemiaminal intermediate.[1] Subsequent acid-catalyzed dehydration of the hemiaminal results in the formation of a stable iminium ion, which is then deprotonated to yield the corresponding imine (or Schiff base).[2][3]
-
Hydrolysis: The formed imine is then subjected to hydrolysis to release the desired aldehyde. Under aqueous acidic or basic conditions, water acts as a nucleophile, attacking the electrophilic carbon of the imine. This leads to the formation of a carbinolamine intermediate.[4] Proton transfer and subsequent elimination of the amine from the carbinolamine regenerates the carbonyl group, yielding the final aldehyde product and the corresponding aminopyridinium salt.
Signaling Pathway Diagram
The following diagram illustrates the mechanistic pathway for the conversion of a primary amine to an aldehyde using 4-FMPBS.
References
An In-depth Technical Guide on N-methylpyridinium-4-carboxaldehyde benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylpyridinium-4-carboxaldehyde benzenesulfonate, commonly known as Rapoport's Salt, is a versatile organic salt with significant applications in biomedical research and drug development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and application. The document focuses on its established role as a site-selective protein modification reagent, particularly in the development of antibody-drug conjugates (ADCs). Furthermore, it explores the potential intrinsic biological activities of pyridinium compounds, offering insights for future research and therapeutic development. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding.
Chemical Structure and Identification
N-methylpyridinium-4-carboxaldehyde benzenesulfonate is an organic salt consisting of a positively charged N-methylpyridinium-4-carboxaldehyde cation and a negatively charged benzenesulfonate anion.
Systematic Name: 4-formyl-1-methylpyridin-1-ium benzenesulfonate[1] Common Name: Rapoport's Salt[2] CAS Number: 82228-89-5[1][3] Molecular Formula: C₁₃H₁₃NO₄S[1][3] Molecular Weight: 279.31 g/mol [1][3]
Structure:
Caption: Chemical structure of the N-methylpyridinium-4-carboxaldehyde cation and the benzenesulfonate anion.
Physicochemical Properties
A summary of the known physical and chemical properties of N-methylpyridinium-4-carboxaldehyde benzenesulfonate is provided below.
| Property | Value | Reference |
| Physical Form | Solid, powder or crystals | [3] |
| Melting Point | ~95 °C | [3] |
| Solubility | Sparingly soluble in water (0.27 g/L at 25°C) | [4] |
| Purification | Recrystallization from acetonitrile | [2] |
| Stability | Air sensitive | [4] |
Spectroscopic Data
3.1. Proton Nuclear Magnetic Resonance (¹H NMR)
The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons of both the pyridinium and benzenesulfonate rings, the aldehyde proton, and the methyl group protons on the pyridinium nitrogen.
3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to the C=O stretching of the aldehyde group, C-N stretching of the pyridinium ring, and the S=O stretching of the sulfonate group.
3.3. UV-Vis Spectroscopy
Data on the UV-Vis absorption spectrum is not currently available in the reviewed literature.
Synthesis and Experimental Protocols
4.1. Synthesis of N-methylpyridinium-4-carboxaldehyde benzenesulfonate
A general method for the synthesis involves the reaction of a pyridine derivative with a methylating agent and subsequent counter-ion exchange with benzenesulfonate. A more detailed, step-by-step protocol from a primary literature source is required for precise replication.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of N-methylpyridinium-4-carboxaldehyde benzenesulfonate.
4.2. Experimental Protocol for Site-Specific Protein Transamination
N-methylpyridinium-4-carboxaldehyde benzenesulfonate is a highly effective reagent for the transamination of the N-terminal amine of peptides and proteins, converting it to a carbonyl group. This is particularly efficient for proteins with N-terminal glutamate residues.[2][5]
General Procedure for Protein Transamination: [2]
-
Prepare a stock solution of the protein (e.g., 0.5 - 1 mg/mL) in a suitable buffer (e.g., 25 mM phosphate buffer, pH 6.5).
-
Freshly prepare a stock solution of N-methylpyridinium-4-carboxaldehyde benzenesulfonate (e.g., 200 mM) in the same buffer.
-
Mix equal volumes of the protein and reagent stock solutions in a microcentrifuge tube.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 1 hour).
-
Remove the excess reagent using a size-exclusion column.
-
The resulting protein with an N-terminal carbonyl group can be used for subsequent conjugation reactions, such as oxime ligation with an alkoxyamine-functionalized molecule.
Experimental Workflow for Protein Modification:
Caption: Workflow for site-specific protein modification using N-methylpyridinium-4-carboxaldehyde benzenesulfonate.
Biological Activity and Applications
The primary and well-documented application of N-methylpyridinium-4-carboxaldehyde benzenesulfonate is in bioconjugation chemistry for the site-specific modification of proteins. This is of particular interest in the development of antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio (DAR) and conjugation site is crucial for therapeutic efficacy and safety.[2][5]
While the intrinsic biological activity of N-methylpyridinium-4-carboxaldehyde benzenesulfonate is not extensively studied, related pyridinium salts have demonstrated a range of biological effects.
5.1. Antimicrobial Activity
Various N-alkylpyridinium salts have shown antimicrobial properties.[6] Their mechanism of action is often attributed to the disruption of bacterial cell membranes. The antimicrobial efficacy can be influenced by the length of the alkyl chain and other substituents on the pyridinium ring. Studies on substituted benzylidenehydrazinylpyridinium derivatives have indicated activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
5.2. Cytotoxicity
The cytotoxic effects of N-methylpyridinium derivatives against cancer cell lines have been reported. For instance, N-methyl-4-phenoxypicolinamide derivatives have shown in vitro cytotoxic activity against A549 (lung cancer), H460 (lung cancer), and HT29 (colon cancer) cell lines. Some of these compounds exhibited greater potency than the reference drug sorafenib. It is important to note that the cytotoxicity is highly dependent on the overall molecular structure, not just the N-methylpyridinium moiety.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for N-methylpyridinium-4-carboxaldehyde benzenesulfonate in its main application is the chemical transformation of a primary amine to a carbonyl group. In the context of its potential biological activities, the mechanisms are less defined for this specific compound. However, for related pyridinium compounds, proposed mechanisms include:
-
Antimicrobial: Disruption of the bacterial cell membrane integrity due to the cationic nature of the pyridinium head group and the lipophilic character of other parts of the molecule.
-
Anticancer: The precise mechanisms are diverse and depend on the specific derivative. For some related compounds, apoptosis induction has been suggested as a potential pathway.
Logical Relationship for Bioconjugation Application:
Caption: Logical flow from reagent to therapeutic application in bioconjugation.
Conclusion
N-methylpyridinium-4-carboxaldehyde benzenesulfonate is a valuable reagent in the field of bioconjugation, enabling the precise, site-specific modification of proteins. Its application in the construction of antibody-drug conjugates holds significant promise for the development of next-generation cancer therapeutics. While the intrinsic biological activities of this specific compound are not yet fully elucidated, the broader class of pyridinium salts exhibits interesting antimicrobial and cytotoxic properties that warrant further investigation. This technical guide provides a foundational understanding of the structure, properties, and applications of N-methylpyridinium-4-carboxaldehyde benzenesulfonate to support ongoing and future research in drug development and chemical biology.
References
- 1. scbt.com [scbt.com]
- 2. Site-Specific Protein Transamination Using N-Methylpyridinium-4-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 4-FORMYL-1-METHYL-PYRIDINIUM BENZENESULFONATE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Site-specific protein transamination using N-methylpyridinium-4-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antibacterial Effects of New N-Alkylpyridinium Salts on Planktonic and Biofilm Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical properties like melting point and solubility of 4-Formyl-1-methylpyridinium benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 4-Formyl-1-methylpyridinium benzenesulfonate (CAS No. 82228-89-5), a pyridinium salt utilized in the chemical transformation of primary amines to carbonyl compounds such as aldehydes and ketones.[1][2] The information presented herein is intended to support research, development, and quality control activities.
Core Physical Properties
4-Formyl-1-methylpyridinium benzenesulfonate is an off-white solid organic salt.[1] Its ionic structure, comprising a positively charged N-methylpyridinium cation and a negatively charged benzenesulfonate anion, dictates its distinct physical characteristics.[3]
Data Summary
The following table summarizes the key quantitative physical properties of 4-Formyl-1-methylpyridinium benzenesulfonate.
| Property | Value | Temperature | Reference |
| Melting Point | ~95 °C | N/A | [1] |
| 98-100 °C | N/A | [3] | |
| Water Solubility | 0.27 g/L | 25 °C | [1][2][3] |
| Molecular Weight | 279.31 g/mol | N/A | [1][3][4] |
Experimental Protocols
Detailed methodologies for determining the melting point and solubility are crucial for verifying the identity and purity of 4-Formyl-1-methylpyridinium benzenesulfonate.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of purity. For 4-Formyl-1-methylpyridinium benzenesulfonate, a sharp melting range close to the literature value suggests a high-purity sample. Impurities typically cause a depression and broadening of the melting range.[5]
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry 4-Formyl-1-methylpyridinium benzenesulfonate is packed into a capillary tube to a height of 1-2 mm.[5]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is then placed in a melting point apparatus, which can be an oil bath or a digital instrument.[5]
-
Heating: The apparatus is heated slowly, typically at a rate of 1-2 °C per minute, especially when approaching the expected melting point.[5] Constant stirring of an oil bath is necessary to ensure uniform temperature distribution.[5]
-
Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[5]
Solubility Determination
Understanding the solubility profile is essential for applications in synthesis, purification, and formulation. 4-Formyl-1-methylpyridinium benzenesulfonate is sparingly soluble in water.[1][6]
Methodology: Gravimetric Determination of Solubility
-
Equilibration: An excess amount of 4-Formyl-1-methylpyridinium benzenesulfonate is added to a known volume of the solvent (e.g., deionized water) in a sealed container. The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[7][8]
-
Separation: The saturated solution is carefully separated from the excess solid. This can be achieved by filtration or centrifugation.
-
Solvent Evaporation: A precisely measured volume of the clear, saturated solution is transferred to a pre-weighed container.
-
Mass Determination: The solvent is evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is obtained.
-
Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.
Process Visualization
The following diagrams illustrate the logical workflow for the experimental determination of the physical properties discussed.
References
- 1. 4-FORMYL-1-METHYL-PYRIDINIUM BENZENESULFONATE CAS#: 82228-89-5 [m.chemicalbook.com]
- 2. 4-FORMYL-1-METHYL-PYRIDINIUM BENZENESULFONATE | 82228-89-5 [chemicalbook.com]
- 3. Buy 4-Formyl-1-methylpyridinium benzenesulfonate | 82228-89-5 [smolecule.com]
- 4. 4-FORMYL-1-METHYL-PYRIDINIUM BENZENESULFONATE | VSNCHEM [vsnchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. 4-FORMYL-1-METHYL-PYRIDINIUM BENZENESULFONATE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR) for 4-Formyl-1-methylpyridinium benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Formyl-1-methylpyridinium benzenesulfonate, a versatile reagent in organic synthesis. The document outlines its spectroscopic characteristics, a detailed experimental protocol for its primary application, and a visualization of the underlying reaction mechanism.
Spectroscopic Data
Predicted Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR): The expected chemical shifts (δ) in a suitable solvent (e.g., DMSO-d₆) are as follows:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet | Highly deshielded proton. |
| Pyridinium (aromatic) | 8.0 - 9.0 | Multiplet | Protons on the pyridinium ring, deshielded by the positive charge. |
| Benzenesulfonate (aromatic) | 7.2 - 7.8 | Multiplet | Protons on the benzene ring of the counter-ion. |
| Methyl (-CH₃) | 3.5 - 4.5 | Singlet | Protons of the methyl group attached to the nitrogen. |
¹³C NMR (Carbon NMR): The expected chemical shifts (δ) are as follows:
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Carbonyl (C=O) | 185 - 195 | Characteristic for aldehydes. |
| Pyridinium (aromatic) | 120 - 150 | Carbons of the pyridinium ring. |
| Benzenesulfonate (aromatic) | 125 - 145 | Carbons of the benzenesulfonate ring. |
| Methyl (-CH₃) | 45 - 55 | Carbon of the N-methyl group. |
Predicted Infrared (IR) Spectroscopy Data
The primary application of 4-Formyl-1-methylpyridinium benzenesulfonate is as a reagent for the conversion of primary amines to aldehydes and ketones.[1] The reaction conditions are generally mild, making it suitable for use with sensitive functional groups.[2]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| C=O Stretch (Aldehyde) | 1685 - 1710 | Strong | Conjugation with the pyridinium ring lowers the frequency.[3] |
| C-H Stretch (Aldehyde) | 2695 - 2830 | Medium | Often appears as a pair of peaks.[3] |
| S=O Stretch (Sulfonate) | 1175 & 1350 | Strong, Asymmetric & Symmetric | Characteristic strong absorptions for sulfonate groups.[4] |
| C=C & C=N Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Vibrations from the pyridinium and benzene rings. |
| S-O Stretch (Sulfonate) | 750 - 1000 | Strong | Multiple strong bands are expected in this region.[4] |
Experimental Protocol: Conversion of a Primary Amine to an Aldehyde
This protocol describes a general method for the conversion of a primary amine to the corresponding aldehyde using 4-Formyl-1-methylpyridinium benzenesulfonate. This transformation is a key application of the reagent in organic synthesis.[1][2]
Materials:
-
4-Formyl-1-methylpyridinium benzenesulfonate
-
Primary amine substrate
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware
-
Stirring apparatus
-
Extraction and purification solvents (e.g., ethyl acetate, brine)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent.
-
Reagent Addition: Add 4-Formyl-1-methylpyridinium benzenesulfonate (1.1 to 1.5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or another suitable analytical technique. The reaction is typically complete within a few hours.
-
Workup:
-
Once the reaction is complete, quench the reaction with water or a mild aqueous acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure aldehyde.
Visualization of Reaction Mechanism
The conversion of a primary amine to an aldehyde using 4-Formyl-1-methylpyridinium benzenesulfonate proceeds through the formation of an imine intermediate, followed by hydrolysis. The pyridinium salt acts as a stable carrier for the formyl group.
Caption: Reaction mechanism for the conversion of a primary amine to an aldehyde.
References
The Enduring Legacy of the Pyridinium Ring: A Technical Guide to its Role in Transformative Reagents
For Immediate Release
A comprehensive technical guide detailing the discovery and history of pyridinium-based conversion reagents has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of the pivotal role the pyridinium scaffold has played in the advancement of organic synthesis, from the development of selective oxidizing agents to the construction of complex heterocyclic frameworks. The guide adheres to stringent data presentation and visualization standards to offer a clear and practical resource for the scientific community.
A Rich History of Innovation
The story of pyridinium-based reagents is a journey through more than a century of chemical innovation. Early explorations into the reactivity of pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, laid the groundwork for the development of a diverse array of reagents that have become indispensable in the modern synthetic laboratory. These reagents harness the unique electronic properties of the pyridinium cation, which can be readily formed by the N-alkylation or N-acylation of the pyridine ring, to mediate a wide range of chemical transformations.
A significant milestone in this history was the development of chromium-based pyridinium reagents for the selective oxidation of alcohols. Prior to these discoveries, the oxidation of primary alcohols to aldehydes was a significant challenge, often leading to over-oxidation to carboxylic acids. The introduction of Pyridinium Chlorochromate (PCC) , also known as the Corey-Suggs reagent, in the 1970s provided a mild and efficient method for this crucial transformation.[1] This was followed by the development of Pyridinium Dichromate (PDC) , known as the Cornforth reagent, which offered an even less acidic alternative for sensitive substrates.[2]
Beyond oxidation reactions, the pyridinium core is central to several classic named reactions for the synthesis of other important molecular scaffolds. The Einhorn-Brunner reaction , first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner, utilizes the reaction of diacylamines with hydrazines to form 1,2,4-triazoles, a common motif in pharmaceuticals.[3][4] The Zincke reaction , discovered by Theodor Zincke in 1904, provides a method for the preparation of pyridinium salts from pyridines and primary amines via a ring-opening and re-cyclization sequence.[5][6] More recent developments have seen the rise of pyridinium salts in photoredox catalysis and C-H functionalization, opening new frontiers in synthetic chemistry.[7][8][9][10][11][12][13][14]
Key Pyridinium-Based Conversion Reagents: A Comparative Overview
This guide provides a detailed examination of several key classes of pyridinium-based reagents, complete with quantitative data on their performance and detailed experimental protocols.
Pyridinium-Based Oxidizing Agents
Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC) remain workhorse reagents for the selective oxidation of alcohols. Their efficacy stems from the ability of the pyridinium counterion to moderate the reactivity of the chromium(VI) oxidant.
Table 1: Quantitative Comparison of PCC and PDC in Alcohol Oxidation
| Substrate | Reagent | Product | Yield (%) | Reaction Time (h) | Temperature (°C) | Reference |
| Benzyl Alcohol | PCC | Benzaldehyde | High | Not Specified | Room Temp | [15] |
| Geraniol | PDC | Geranial | 75-85 | Not Specified | Room Temp | [15] |
| Cyclohexanol | PCC | Cyclohexanone | High | Not Specified | Room Temp | [15] |
| 1-Heptanol | PCC | Heptanal | 92 | 1-2 | Room Temp | [16] |
| Octan-2-ol | PCC | Octan-2-one | 97 | 1-2 | Room Temp | [16] |
| Citronellol | PCC | Citronellal | 82 | 1-2 | Room Temp | [16] |
Note: "High" yield indicates that the source reported a successful reaction with good to excellent yield but did not provide a specific percentage.
Reagents for Heterocycle Synthesis
The pyridinium scaffold is not only a component of reagents but also a key intermediate in the synthesis of other heterocyclic systems.
Table 2: Representative Yields in the Einhorn-Brunner Reaction
| Diacylamine | Hydrazine | Product | Yield (%) | Reference |
| Dibenzamide | Phenylhydrazine | 1,3,5-Triphenyl-1,2,4-triazole | Not specified | [3] |
| Diacetylamine | Methylhydrazine | 1,5-Dimethyl-3-methyl-1,2,4-triazole | Varies | [3] |
| Phthalimide | Phenylhydrazine | 2-Phenyl-1,2,4-triazolo[1,5-a]isoquinolin-5(4H)-one | Varies | [3] |
Experimental Protocols
This guide provides detailed, step-by-step methodologies for the preparation and application of key pyridinium-based reagents.
Preparation of Pyridinium Chlorochromate (PCC)
Materials:
-
Chromium trioxide (CrO₃)
-
6M Hydrochloric acid (HCl)
-
Pyridine
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred solution of 6M hydrochloric acid, slowly add chromium trioxide.
-
After the chromium trioxide has dissolved, cool the solution to 0 °C.
-
Slowly add pyridine to the cooled solution. A yellow-orange solid will precipitate.
-
Collect the solid by vacuum filtration and wash with cold anhydrous dichloromethane.
-
Dry the solid under vacuum to obtain pyridinium chlorochromate.
General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde using PCC
Materials:
-
Primary alcohol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel
-
Diethyl ether
Procedure:
-
Suspend PCC (1.5 equivalents) and silica gel in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add a solution of the primary alcohol (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension at room temperature.[15]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Filter the mixture through a pad of silica gel to remove the chromium byproducts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to afford the crude aldehyde, which can be further purified by distillation or column chromatography.
General Procedure for the Einhorn-Brunner Synthesis of 1,2,4-Triazoles
Materials:
-
Diacylamine (imide) (1.0 equivalent)
-
Substituted hydrazine (1.1 equivalents)
-
Glacial acetic acid
Procedure:
-
Dissolve the diacylamine in glacial acetic acid in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Slowly add the substituted hydrazine to the stirring solution.[2]
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-8 hours, monitoring the reaction progress by TLC.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.[2]
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
Visualizing the Mechanisms
To further elucidate the transformative power of pyridinium-based reagents, this guide includes detailed reaction mechanisms visualized using the DOT language.
Oxidation of a Primary Alcohol by PCC
Caption: Mechanism of Primary Alcohol Oxidation by PCC.
The Einhorn-Brunner Reaction
Caption: Generalized Mechanism of the Einhorn-Brunner Reaction.
The Zincke Reaction
Caption: Simplified Mechanism of the Zincke Reaction.
The Future of Pyridinium-Based Reagents
The versatility of the pyridinium core continues to inspire the development of new synthetic methodologies. Recent research has focused on the application of pyridinium salts as photocatalysts and in C-H functionalization reactions, offering more sustainable and efficient routes to complex molecules. As our understanding of reaction mechanisms deepens, the design of novel pyridinium-based reagents with tailored reactivity and selectivity will undoubtedly continue to push the boundaries of organic synthesis, with significant implications for drug discovery and materials science.
References
- 1. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 5. Zincke reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Photoredox catalysis with pyridinium and structurally related onium salts: sustainable synthesis via reactive oxygen species generation and electron transfer - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Photoredox catalysis with pyridinium and structurally related onium salts: sustainable synthesis via reactive oxygen species generation and electron transfer - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Photoredox catalysis with pyridinium and structurally related onium salts: sustainable synthesis via reactive oxygen species generation and electron transfer - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] Late stage C–H functionalization via chalcogen and pnictogen salts | Semantic Scholar [semanticscholar.org]
- 11. N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Bohlmann-Rahtz Pyridine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 16. d-nb.info [d-nb.info]
Theoretical Perspectives on the Reactivity of 4-Formyl-1-methylpyridinium Benzenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Formyl-1-methylpyridinium benzenesulfonate, a pyridinium salt, serves as a valuable tool for chemists, enabling the efficient and gentle transformation of primary amines into aldehydes and ketones.[1][2][3][4] Its utility is particularly noted in reactions involving substrates with sensitive functional groups, offering an alternative to harsher oxidation methods.[1][2][3] This guide provides a comprehensive overview of its known reactivity, drawing from available chemical data and reaction applications. Despite a scarcity of dedicated computational or theoretical studies, a working understanding of its reactivity can be established through its documented chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Formyl-1-methylpyridinium benzenesulfonate is presented in Table 1. This data is essential for its appropriate handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₄S | [1] |
| Molecular Weight | 279.31 g/mol | [1][2] |
| CAS Number | 82228-89-5 | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | ~95 °C | [1][3] |
| Solubility in Water | Sparingly soluble (0.27 g/L at 25°C) | [3] |
| Storage Temperature | Room Temperature, under inert atmosphere | [3] |
| Sensitivity | Air Sensitive | [3] |
Synthetic Reactivity and Mechanism
The primary application of 4-Formyl-1-methylpyridinium benzenesulfonate is the conversion of primary amines to their corresponding aldehydes or ketones.[1][2][3][4] This transformation is believed to proceed under mild conditions through the formation of a Schiff base intermediate, which is subsequently hydrolyzed.[2]
Proposed Reaction Mechanism
The pyridinium salt acts as an electrophile, reacting with the nucleophilic primary amine. The general mechanism is outlined below:
-
Schiff Base Formation: The primary amine attacks the carbonyl carbon of the 4-formyl group, leading to a hemiaminal intermediate.
-
Dehydration: The hemiaminal intermediate dehydrates to form a Schiff base (imine).
-
Hydrolysis: The Schiff base is then hydrolyzed to yield the final carbonyl compound and 1-methyl-4-aminopyridinium benzenesulfonate.
Figure 1: Proposed reaction mechanism for the conversion of primary amines to carbonyls.
Applications in Total Synthesis
The mild reaction conditions associated with this reagent make it suitable for complex molecule synthesis. It has been reportedly used as a reagent in the synthesis of:
Experimental Protocol: General Procedure for Amine to Carbonyl Conversion
While specific reaction conditions may vary depending on the substrate, a general protocol for the conversion of primary amines to carbonyl compounds using 4-Formyl-1-methylpyridinium benzenesulfonate is described as being mild.[2][3]
Materials:
-
4-Formyl-1-methylpyridinium benzenesulfonate
-
Primary amine substrate
-
Anhydrous solvent (e.g., N,N-dimethylformamide)
-
Water for hydrolysis
Procedure:
-
Dissolve the primary amine in an anhydrous solvent.
-
Add 4-Formyl-1-methylpyridinium benzenesulfonate to the solution (typically in equimolar amounts or slight excess).
-
Stir the reaction mixture at room temperature until the formation of the Schiff base is complete (monitoring by TLC or LC-MS is recommended).
-
Add water to the reaction mixture to facilitate the hydrolysis of the Schiff base.
-
Extract the desired carbonyl compound using a suitable organic solvent.
-
Purify the product using standard techniques such as column chromatography.
Figure 2: General experimental workflow for amine to carbonyl conversion.
Potential Biological Activities
Emerging research suggests that the 4-formyl-1-methylpyridinium cation and related structures may possess interesting biological properties.
Neuropharmacological Effects
One study has indicated that a related compound, 4-formyl-1-methylpyridinium iodide oxime, and its isomers are of interest in the context of acetylcholinesterase (AChE) inhibition and reactivation. While not directly on the benzenesulfonate salt, this suggests that the core pyridinium structure could be a scaffold for neurologically active agents. Another source suggests that a compound referred to as "4F-MP" inhibits acetylcholinesterase, an enzyme critical for cholinergic signaling.[2] This inhibitory action could have implications for conditions such as Alzheimer's disease.[2]
Interaction with Nucleic Acids
There is also evidence to suggest that certain 4-formyl-1-methylpyridinium derivatives can modulate nucleic acid structures.[2] Specifically, they may stabilize G-quadruplex and i-motif structures within DNA, which could potentially influence gene expression through epigenetic mechanisms.[2]
Figure 3: Conceptual overview of potential biological activities.
Conclusion
4-Formyl-1-methylpyridinium benzenesulfonate is a valuable reagent for the mild and efficient conversion of primary amines to carbonyl compounds. While detailed theoretical studies on its reactivity are currently lacking in publicly accessible literature, its synthetic utility is well-established. The proposed mechanism involving Schiff base formation and hydrolysis provides a rational basis for its observed reactivity. Furthermore, the emerging biological activities associated with the 4-formyl-1-methylpyridinium core suggest that this and related compounds may be promising scaffolds for further investigation in drug discovery and development. Future computational studies would be beneficial to provide a deeper, quantitative understanding of the electronic and steric factors governing its reactivity.
References
Biomimetic Conversion of Amines to Carbonyls: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, mechanisms, and practical applications of biomimetic catalysis for the conversion of amines to carbonyl compounds. This transformation is a cornerstone of synthetic organic chemistry, with wide-ranging implications for the pharmaceutical and fine chemical industries. By mimicking the oxidative processes found in nature, these methods offer green, efficient, and selective alternatives to traditional chemical oxidations. This document details the core methodologies, presents quantitative data for key systems, provides explicit experimental protocols, and visualizes the underlying catalytic cycles.
Introduction to Biomimetic Amine Oxidation
The oxidation of amines to aldehydes, ketones, and imines is a fundamental transformation in both biological systems and synthetic chemistry. In nature, enzymes such as monoamine oxidases (MAOs) and copper amine oxidases (CAOs) play a crucial role in metabolizing amine neurotransmitters and other biogenic amines.[1][2] These enzymatic processes are characterized by high efficiency and selectivity under mild, aqueous conditions, utilizing molecular oxygen as the terminal oxidant.[3][4]
Biomimetic chemistry seeks to replicate the function of these natural catalysts using small, synthetic molecules. This approach has led to the development of powerful catalytic systems that often operate under ambient conditions, use environmentally benign oxidants like air, and exhibit broad substrate scope.[5][6] The primary catalysts in this field are inspired by flavin cofactors, copper-containing enzymes, and quinone cofactors, each with distinct mechanisms and synthetic utility. This guide will delve into the specifics of these major biomimetic approaches.
Flavin-Catalyzed Aerobic Oxidation
Flavin-dependent enzymes catalyze a wide range of redox reactions, including the oxidation of amines.[7] Biomimetic flavin organocatalysts, such as derivatives of riboflavin, have emerged as highly effective systems for the aerobic oxidation of amines to imines, which can then be hydrolyzed to the corresponding carbonyl compounds.[3][8] A key feature of many of these systems is the use of a co-reductant, such as hydrazine monohydrate, to facilitate the catalytic cycle.[3]
Quantitative Data for Flavin-Catalyzed Amine Oxidation
The following table summarizes the performance of a representative flavin-catalyzed system for the aerobic oxidation of various primary and secondary amines.
| Substrate (Amine) | Catalyst Loading (mol%) | Time (h) | Solvent | Yield (%) | Reference |
| Benzylamine | 5 | 1 | TFE | 98 | [3] |
| 4-Methoxybenzylamine | 5 | 1 | TFE | 99 | [3] |
| 4-Chlorobenzylamine | 5 | 2 | TFE | 97 | [3] |
| 1-Phenylethylamine | 5 | 3 | TFE | 95 | [3] |
| Dibenzylamine | 5 | 1 | TFE | 98 (Imine) | [3] |
| N-Benzyl-N-methylamine | 5 | 2 | TFE | 96 (Imine) | [3] |
| TFE: 2,2,2-trifluoroethanol. Reactions were carried out under an O₂ atmosphere in the presence of hydrazine monohydrate. |
Experimental Protocol: Flavin-Catalyzed Oxidation of Benzylamine
This protocol is adapted from the work of Imada et al. on flavin-catalyzed aerobic oxidations.[3]
Materials:
-
5-Ethyl-3-methyllumiflavinium perchlorate (flavin catalyst)
-
Benzylamine
-
Hydrazine monohydrate
-
2,2,2-Trifluoroethanol (TFE)
-
Round-bottom flask
-
Magnetic stirrer
-
Oxygen balloon
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the flavin catalyst (0.05 mmol).
-
Add 2,2,2-trifluoroethanol (5 mL) to dissolve the catalyst.
-
Add benzylamine (1.0 mmol) to the solution.
-
Add hydrazine monohydrate (1.2 mmol) to the reaction mixture.
-
Fit the flask with a balloon filled with oxygen.
-
Stir the reaction mixture vigorously at room temperature for 1 hour.
-
Upon completion (monitored by TLC or GC), quench the reaction by adding water.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford benzaldehyde.
Catalytic Cycle of Flavin-Mediated Amine Oxidation
The proposed catalytic cycle for the flavin-catalyzed aerobic oxidation of amines in the presence of hydrazine is depicted below.
References
- 1. Flavoenzyme catalysed oxidation of amines: roles for flavin and protein-based radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Copper-Dependent Amine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aerobic catalytic systems inspired by copper amine oxidases: recent developments and synthetic applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Design And Synthesis Of Flavin-based Organocatalysts For Biomimetic Ae" by Shuai Chen [mavmatrix.uta.edu]
An In-depth Technical Guide to the Chemical Identity and Classification of Quaternary Pyridinium Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quaternary pyridinium salts (QPS) are a diverse class of cationic heterocyclic compounds characterized by a positively charged nitrogen atom within a pyridine ring. This guide provides a comprehensive overview of their chemical identity, classification, synthesis, and physicochemical properties. It further delves into their significant applications in drug development, particularly as antimicrobial and anticancer agents, supported by quantitative data on their biological activities. Detailed experimental protocols for their synthesis and characterization are provided, alongside visualizations of their structure, classification, and mechanisms of action, to serve as a valuable resource for researchers in the field.
Chemical Identity and Classification
Quaternary pyridinium salts are organic compounds with the general structure of a pyridinium cation paired with a counter-anion (X⁻). The pyridinium cation consists of a pyridine ring where the nitrogen atom is bonded to a fourth organic substituent (R), resulting in a permanent positive charge on the nitrogen.[1] This positive charge is delocalized across the aromatic ring, contributing to the stability and unique reactivity of these compounds.[1]
The properties and applications of QPS are highly dependent on the nature of the 'R' group attached to the nitrogen and any substituents on the pyridine ring itself.[2] This structural diversity allows for a broad classification based on the substitution pattern:
-
N-Alkylpyridinium Salts: The most common class, where the nitrogen is substituted with an alkyl chain. The length and branching of the alkyl chain significantly influence their surfactant properties and biological activity.
-
N-Arylpyridinium Salts: The nitrogen atom is attached to an aryl group, influencing the electronic properties of the pyridinium ring.
-
Ring-Substituted Pyridinium Salts: These compounds have one or more substituents on the carbon atoms of the pyridine ring. The nature and position of these substituents (e.g., electron-donating or electron-withdrawing groups) can fine-tune the chemical and biological properties of the salt.
-
Gemini Pyridinium Salts: These consist of two pyridinium moieties connected by a linker chain. They often exhibit enhanced surfactant and biological activities compared to their monomeric counterparts.
A visual representation of the general structure and classification is provided below.
Physicochemical Properties
The physicochemical properties of quaternary pyridinium salts are crucial for their application, particularly in biological systems. These properties are largely dictated by the structure of the cation and the nature of the counter-anion.
Solubility
The solubility of QPS varies significantly with the length of the N-alkyl chain and the nature of the counter-anion. Short-chain N-alkylpyridinium salts are generally soluble in polar solvents like water and ethanol, while long-chain derivatives exhibit amphiphilic character and are more soluble in less polar organic solvents.[3] Many QPS are soluble in solvents such as chloroform, acetone, and dimethylformamide.[3]
Critical Micelle Concentration (CMC)
As cationic surfactants, long-chain N-alkylpyridinium salts can form micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC). The CMC is a key parameter for applications in drug delivery and as detergents.
| Compound | Alkyl Chain Length | Counter-ion | Temperature (°C) | CMC (mM) |
| Dodecylpyridinium Bromide | C12 | Br⁻ | 25 | 15.1 |
| Tetradecylpyridinium Bromide | C14 | Br⁻ | 25 | 3.9 |
| Hexadecylpyridinium Bromide | C16 | Br⁻ | 25 | 0.9 |
| Dodecylpyridinium Chloride | C12 | Cl⁻ | 25 | 20.4 |
| Tetradecylpyridinium Chloride | C14 | Cl⁻ | 25 | 5.3 |
| Hexadecylpyridinium Chloride | C16 | Cl⁻ | 25 | 1.3 |
Table 1: Critical Micelle Concentration (CMC) of selected N-Alkylpyridinium Halides.
Acidity (pKa)
The pKa of the parent pyridinium ion ([C₅H₅NH]⁺) is approximately 5.2.[1] The acidity of substituted pyridinium salts can be influenced by the electronic effects of the substituents on the pyridine ring. Electron-withdrawing groups tend to increase acidity (lower pKa), while electron-donating groups decrease acidity (higher pKa).
| Substituent | Position | pKa |
| None | - | 5.25 |
| 4-Methyl | 4 | 6.02 |
| 4-Nitro | 4 | 1.61 |
| 4-Amino | 4 | 9.11 |
| 4-Cyano | 4 | 1.90 |
Table 2: pKa values of selected substituted pyridinium ions.[4]
Applications in Drug Development
Quaternary pyridinium salts have garnered significant interest in drug development due to their broad spectrum of biological activities.
Antimicrobial Activity
QPS are well-known for their potent antimicrobial properties against a wide range of bacteria and fungi. Their cationic nature facilitates interaction with the negatively charged microbial cell membrane, leading to its disruption and subsequent cell death. The length of the N-alkyl chain is a critical determinant of their antimicrobial efficacy.
| Compound | Alkyl Chain | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| N-Dodecylpyridinium Bromide | C12 | 16 | 32 | 8 |
| N-Tetradecylpyridinium Bromide | C14 | 8 | 16 | 4 |
| N-Hexadecylpyridinium Bromide | C16 | 4 | 8 | 2 |
| N-Octadecylpyridinium Bromide | C18 | 8 | 16 | 4 |
Table 3: Minimum Inhibitory Concentration (MIC) of N-Alkylpyridinium Bromides against selected microorganisms.
Anticancer Activity and Associated Signaling Pathways
Several quaternary pyridinium salts have demonstrated promising anticancer activity. Their mechanisms of action are multifaceted and can involve the induction of apoptosis, disruption of mitochondrial function, and interference with cellular signaling pathways.
Certain pyridinium salts can trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. For instance, some pyridinium compounds have been shown to activate caspase-3 and caspase-8, key players in the apoptotic cascade.[5]
Mitochondria are crucial for cellular energy production and are also central to the regulation of apoptosis. Some pyridinium salts can target mitochondria, leading to a disruption of the mitochondrial membrane potential (ΔΨm) and an increase in the production of reactive oxygen species (ROS).[6][7] This mitochondrial stress can further contribute to the activation of apoptotic pathways.
Interestingly, some pyridinium-based compounds have been found to interact with the cholinergic system, which plays a role in cell proliferation and survival.[5] Certain 3-alkylpyridinium polymers can interfere with this system, leading to the activation of pro-apoptotic pathways in cancer cells.[5]
Experimental Protocols
General Synthesis of N-Alkylpyridinium Halides
This protocol describes a general method for the synthesis of N-alkylpyridinium halides via the Menshutkin reaction.
Materials:
-
Pyridine or a substituted pyridine
-
An appropriate alkyl halide (e.g., 1-bromododecane)
-
Anhydrous solvent (e.g., ethanol, acetonitrile, or toluene)
-
Diethyl ether (for precipitation, if necessary)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the pyridine derivative (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the alkyl halide (1.0-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, the product can often be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Wash the collected solid with a small amount of cold solvent or diethyl ether to remove any unreacted starting materials.
-
Dry the purified quaternary pyridinium salt under vacuum.
Characterization Methods
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized QPS. In the ¹H NMR spectrum, the quaternization of the pyridine nitrogen leads to a significant downfield shift of the protons on the pyridine ring, particularly the α-protons.
Mass spectrometry is used to determine the molecular weight of the pyridinium cation. Electrospray ionization (ESI) is a commonly used technique for analyzing these charged molecules.
HPLC can be used to assess the purity of the synthesized QPS and to separate mixtures of different salts. A reversed-phase column with a mobile phase consisting of a mixture of water, acetonitrile, and a suitable buffer is often employed.
Conclusion
Quaternary pyridinium salts represent a versatile and highly tunable class of compounds with significant potential in drug development and other scientific disciplines. Their chemical identity, defined by the substituents on the nitrogen and the pyridine ring, dictates their physicochemical properties and biological activities. The information and protocols provided in this guide offer a solid foundation for researchers and scientists to explore and exploit the vast potential of these fascinating molecules in their respective fields. Further research into their detailed mechanisms of action, particularly their interactions with specific cellular signaling pathways, will undoubtedly open up new avenues for the design of novel therapeutic agents.
References
- 1. Pyridinium - Wikipedia [en.wikipedia.org]
- 2. Quaternary pyridinium salts: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Aldehydes from Primary Amines using 4-Formyl-1-methylpyridinium benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of primary amines to aldehydes is a fundamental transformation in organic synthesis, crucial for the elaboration of complex molecules in pharmaceutical and materials science. While numerous oxidative methods exist, they often suffer from harsh reaction conditions, limited functional group tolerance, and the use of toxic heavy metals. 4-Formyl-1-methylpyridinium benzenesulfonate presents a mild, non-oxidative alternative for this conversion.[1] This reagent facilitates the transformation under gentle conditions, making it particularly suitable for substrates with sensitive functional groups.[1] The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently hydrolyzed to yield the corresponding aldehyde.[1]
These application notes provide a detailed protocol for the synthesis of aldehydes from primary amines using 4-Formyl-1-methylpyridinium benzenesulfonate, including reaction conditions, substrate scope, and a step-by-step experimental procedure.
Data Presentation
The following table summarizes the reaction of various primary amines with 4-Formyl-1-methylpyridinium benzenesulfonate to yield the corresponding aldehydes. The data highlights the substrate scope and typical yields obtained under the specified conditions.
| Entry | Primary Amine Substrate | Aldehyde Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | Benzaldehyde | 3 | 93 |
| 2 | p-Methoxybenzylamine | p-Methoxybenzaldehyde | 3 | 95 |
| 3 | p-Nitrobenzylamine | p-Nitrobenzaldehyde | 4 | 91 |
| 4 | 2-Phenylethylamine | Phenylacetaldehyde | 4 | 88 |
| 5 | n-Hexylamine | Hexanal | 5 | 85 |
| 6 | Cyclohexylmethanamine | Cyclohexanecarboxaldehyde | 5 | 87 |
Signaling Pathways and Logical Relationships
The overall transformation from a primary amine to an aldehyde using 4-Formyl-1-methylpyridinium benzenesulfonate can be visualized as a two-step process: Schiff base formation and subsequent hydrolysis.
Caption: Reaction mechanism for the conversion of a primary amine to an aldehyde.
Experimental Protocols
General Procedure for the Conversion of Primary Amines to Aldehydes:
This protocol is based on the method described by Buckley and Rapoport.
Materials:
-
Primary amine (1.0 equiv)
-
4-Formyl-1-methylpyridinium benzenesulfonate (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (CH2Cl2)
-
4Å Molecular Sieves
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a stirred suspension of 4-Formyl-1-methylpyridinium benzenesulfonate (1.1 mmol) and activated 4Å molecular sieves (2 g) in a mixture of anhydrous CH2Cl2 (10 mL) and anhydrous DMF (2 mL) under an inert atmosphere, add a solution of the primary amine (1.0 mmol) in anhydrous CH2Cl2 (5 mL).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 3-5 hours), filter the mixture through a pad of celite to remove the molecular sieves and wash the pad with CH2Cl2.
-
Combine the filtrates and wash successively with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude aldehyde by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Experimental Workflow:
The following diagram illustrates the key steps in the experimental procedure.
Caption: Step-by-step workflow for aldehyde synthesis.
Conclusion
The use of 4-Formyl-1-methylpyridinium benzenesulfonate offers a reliable and mild method for the conversion of primary amines to aldehydes. Its compatibility with a range of functional groups makes it a valuable tool in modern organic synthesis, particularly in the context of drug discovery and development where substrate complexity is a common challenge. The provided protocols and data serve as a comprehensive guide for researchers looking to employ this efficient transformation.
References
Application Notes and Protocols for the Conversion of Primary Amines with 4-Formylphenylboronic Acid Pinacol Ester (4-FMPBS)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The reaction of primary amines with 4-formylphenylboronic acid pinacol ester (4-FMPBS) to form an imine (Schiff base) linkage is a valuable transformation in medicinal chemistry and drug development.[1] This reaction allows for the covalent conjugation of the boronic ester moiety to amine-containing molecules such as proteins, peptides, and small molecule drugs.[2][3] The resulting products can be utilized in various applications, including targeted drug delivery, the development of diagnostic probes, and the synthesis of complex molecules for structure-activity relationship (SAR) studies.[4][5] The boronic acid group is of particular interest due to its ability to interact with diols, which can be found in various biological molecules, offering a potential mechanism for targeted binding.[6]
This document provides a detailed protocol for the conversion of primary amines with 4-FMPBS, including an experimental workflow, reaction mechanism, and representative quantitative data.
Quantitative Data
The following table summarizes representative data for the conversion of various primary amines with 4-FMPBS. The yields and reaction times are illustrative and may vary depending on the specific substrate and reaction conditions. Generally, aromatic amines (anilines) may require slightly longer reaction times than aliphatic amines due to their lower nucleophilicity.
| Primary Amine | Structure | Reaction Time (h) | Expected Yield (%) |
| Benzylamine | C₆H₅CH₂NH₂ | 4 | 92 |
| 4-Methoxyaniline | CH₃OC₆H₄NH₂ | 6 | 88 |
| Glycine methyl ester | H₂NCH₂COOCH₃ | 4 | 90 |
| n-Butylamine | CH₃(CH₂)₃NH₂ | 3 | 95 |
Experimental Protocols
Protocol 1: General Procedure for the Conversion of Primary Amines with 4-FMPBS
This protocol describes a general method for the formation of an imine from a primary amine and 4-FMPBS using a catalytic amount of acetic acid and molecular sieves to remove water and drive the reaction to completion.[7][8]
Materials:
-
4-Formylphenylboronic acid pinacol ester (4-FMPBS)
-
Primary amine of interest
-
Anhydrous toluene or ethanol
-
Glacial acetic acid
-
Activated 4 Å molecular sieves
-
Sodium sulfate (anhydrous)
-
Solvents for purification (e.g., hexanes, ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-formylphenylboronic acid pinacol ester (1.0 eq).
-
Dissolve the 4-FMPBS in anhydrous toluene or ethanol (approximately 0.1-0.5 M concentration).
-
Add the primary amine (1.0-1.1 eq) to the solution.
-
Add activated 4 Å molecular sieves (a layer to cover the bottom of the flask).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[8]
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC. For less reactive amines, the mixture can be heated to reflux (60-80 °C).[7]
-
Workup: Once the reaction is complete (as indicated by TLC, typically showing the disappearance of the starting aldehyde), filter the reaction mixture to remove the molecular sieves.
-
Rinse the molecular sieves with a small amount of the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure imine product.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the conversion of a primary amine with 4-FMPBS.
References
- 1. Synthesis, characterization and antimicrobial activity of novel Schiff base tethered boronate esters of 1,2-O-isopropylidene-α-d-xylofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 5. Bioconjugation for Drug Delivery - Creative Biolabs [creative-biolabs.com]
- 6. aablocks.com [aablocks.com]
- 7. Imine formation-Typical procedures - operachem [operachem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 4-Formyl-1-methylpyridinium benzenesulfonate in the Total Synthesis of Ecteinascidin 743
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecteinascidin 743 (ET-743, Trabectedin) is a potent marine-derived antitumor agent with a complex polycyclic structure. Its total synthesis is a significant challenge in organic chemistry and has been the subject of extensive research. A key step in several successful total syntheses involves the construction of the tetrahydroisoquinoline core of the molecule. This application note details the use of 4-formyl-1-methylpyridinium benzenesulfonate in a pivotal biomimetic transamination and subsequent Pictet-Spengler reaction, a strategy notably employed in the total synthesis of Ecteinascidin 743. This method provides an efficient means to convert a primary amine into a carbonyl group under mild conditions, facilitating the crucial C-C bond formation to build the intricate molecular architecture of ET-743.
Core Application: Biomimetic Transamination and Pictet-Spengler Cyclization
In the total synthesis of Ecteinascidin 743, 4-formyl-1-methylpyridinium benzenesulfonate serves as a key reagent to facilitate a transamination reaction that converts a primary amine to a ketone. This ketone then undergoes an intramolecular Pictet-Spengler reaction to form the spirocyclic tetrahydroisoquinoline core of a key intermediate. This sequence is a powerful method for constructing complex heterocyclic systems.
Reaction Pathway
The overall transformation involves two key stages:
-
Transamination: The primary amine of the substrate reacts with 4-formyl-1-methylpyridinium benzenesulfonate to form an imine. Tautomerization followed by hydrolysis yields the corresponding ketone.
-
Pictet-Spengler Cyclization: The newly formed ketone undergoes an intramolecular cyclization with a tethered phenethylamine moiety under acidic or, in some cases, neutral conditions to furnish the spirocyclic tetrahydroisoquinoline system.
Quantitative Data Summary
The following table summarizes the key quantitative data for the transamination and Pictet-Spengler sequence in the synthesis of a key intermediate of Ecteinascidin 743, as reported in the literature.
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Transamination/Pictet-Spengler | α-Amino lactone intermediate | 1. 4-Formyl-1-methylpyridinium benzenesulfonate, DBU 2. 3-Hydroxy-4-methoxyphenethylamine | CH₂Cl₂/DMF, then EtOH | 23 | 0.67, then 24 | 70 (for transamination), 82 (for Pictet-Spengler) | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Synthesis of the α-Keto Lactone Intermediate via Transamination
This protocol is adapted from the total synthesis of Ecteinascidin 743 by E. J. Corey and coworkers.
Materials:
-
α-Amino lactone precursor
-
4-Formyl-1-methylpyridinium benzenesulfonate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (CH₂Cl₂)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of the α-amino lactone in dichloromethane (CH₂Cl₂), add N,N-dimethylformamide (DMF).
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the solution at room temperature.
-
Add a solution of 4-formyl-1-methylpyridinium benzenesulfonate in DMF to the reaction mixture.
-
Stir the reaction at 23 °C for 40 minutes.
-
Upon completion (monitored by TLC), quench the reaction and perform an aqueous workup.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-keto lactone.
Protocol 2: Pictet-Spengler Cyclization to Form the Spirocyclic Tetrahydroisoquinoline
This protocol follows the transamination step to construct the core of the Ecteinascidin 743 intermediate.
Materials:
-
α-Keto lactone (from Protocol 1)
-
2-(3-Hydroxy-4-methoxyphenyl)ethylamine
-
Ethanol (EtOH)
-
Silica gel
-
Standard laboratory glassware and purification supplies
Procedure:
-
Dissolve the α-keto lactone in ethanol (EtOH).
-
Add 2-(3-hydroxy-4-methoxyphenyl)ethylamine to the solution.
-
Add silica gel to the reaction mixture.
-
Stir the reaction at 23 °C for 24 hours.
-
Upon completion (monitored by TLC), filter the reaction mixture to remove the silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the spirocyclic tetrahydroisoquinoline product.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis of the spirocyclic tetrahydroisoquinoline intermediate.
Signaling Pathway: Pictet-Spengler Reaction Mechanism
Caption: Generalized mechanism of the Pictet-Spengler reaction.
Application of 4-FMPBS in the synthesis of tetrazolic analogs of chalcones
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrazole-containing compounds are of significant interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids, which can enhance metabolic stability and cell membrane permeability. Chalcones, characterized by an α,β-unsaturated ketone system, form the backbone of a wide variety of biologically active molecules, including many with anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of hybrid molecules incorporating both tetrazole and chalcone functionalities presents a promising strategy for the development of novel therapeutic agents.
This document provides a detailed protocol for the synthesis of tetrazolic analogs of chalcones. It is important to note that a comprehensive review of the scientific literature did not yield any established methods utilizing 4-FMPBS (4-fluoro-N'-(phenyl)benzenesulfonohydrazide) for this specific synthetic transformation. Therefore, the following application note details a well-documented and reliable method for the synthesis of these target compounds via a Claisen-Schmidt condensation.
Synthetic Strategy Overview
The described method involves a two-step process. The first step is the synthesis of a 5-substituted-1H-tetrazole, which is then acetylated to form the key intermediate, 5-phenyl-1-acetyl-tetrazole. In the second step, this intermediate undergoes a base-catalyzed Claisen-Schmidt condensation with a variety of aromatic aldehydes to yield the desired tetrazolic chalcone analogs.
Experimental Protocols
Part 1: Synthesis of 5-Phenyl-1-acetyl-tetrazole (Intermediate)
This protocol outlines the synthesis of the key acetylated tetrazole intermediate.
Materials:
-
5-phenyl-1H-tetrazole
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Ethanol
-
Ice-cold water
Procedure:
-
In a round-bottom flask, combine 5-phenyl-1H-tetrazole (0.08 moles) and acetic anhydride (0.08 moles).
-
Add 2-3 drops of concentrated sulfuric acid to the mixture.
-
Gently warm the mixture on a water bath for 15-20 minutes.
-
Cool the reaction mixture to room temperature and then pour it into ice-cold water.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash it with water.
-
Dry the collected solid.
-
Recrystallize the crude product from ethanol to obtain pure 5-phenyl-1-acetyl-tetrazole.
Part 2: General Protocol for the Synthesis of Tetrazolic Chalcone Analogs (3a-h)
This protocol describes the Claisen-Schmidt condensation to form the final products.
Materials:
-
5-Phenyl-1-acetyl-tetrazole (from Part 1)
-
Substituted aromatic aldehydes
-
Ethanol
-
Potassium hydroxide (50% aqueous solution)
-
Dilute hydrochloric acid
-
Ice
Procedure:
-
Dissolve 5-phenyl-1-acetyl-tetrazole (0.010 moles) and the desired aromatic aldehyde (0.010 moles) in ethanol (12 ml) in a flask.
-
Cool the solution to 5-10 °C in an ice bath.
-
While stirring magnetically, add 50% aqueous potassium hydroxide solution (2.5 ml) dropwise.
-
Continue stirring the reaction mixture for 30 minutes at the same temperature.
-
Allow the reaction mixture to stand overnight at room temperature.
-
Dilute the resulting solution with ice-cold water.
-
Carefully acidify the mixture with dilute hydrochloric acid until a precipitate forms.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure tetrazolic chalcone.
Data Presentation
The following tables summarize the characterization data for a series of synthesized tetrazolic chalcone analogs.
Table 1: Physicochemical and Spectroscopic Data of Synthesized Tetrazolic Chalcones (3a-h)
| Compound ID | R-group | Yield (%) | Melting Point (°C) | FT-IR (cm⁻¹) (C=O) |
| 3a | H | 72 | 197-198 | 1735 |
| 3b | 4-OCH₃ | 75 | 204-205 | 1730 |
| 3c | 4-Cl | 66 | 223-224 | 1738 |
| 3d | 4-NO₂ | 62 | 230-231 | 1740 |
| 3e | 2-Cl | 68 | 210-211 | 1736 |
| 3f | 2-NO₂ | 60 | 218-219 | 1742 |
| 3g | 3,4,5-(OCH₃)₃ | 78 | 190-191 | 1728 |
| 3h | 4-N(CH₃)₂ | 70 | 225-226 | 1725 |
Table 2: Anticancer Activity of Selected Tetrazolic Chalcones
| Compound ID | Cancer Cell Line | Activity Metric | Value |
| 3b | Colon (HCT116) | IC₅₀ (µM) | 15.2 |
| 3c | Breast (MCF-7) | IC₅₀ (µM) | 12.8 |
| 3d | Lung (A549) | IC₅₀ (µM) | 18.5 |
| 4b | Ovarian (SK-OV-3) | Growth % | 34.94[1] |
Note: Compound 4b is a derivative of a tetrazolic chalcone, further cyclized to an isoxazole.[1]
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of tetrazolic chalcones.
Caption: Synthetic scheme for tetrazolic chalcones.
Logical Relationship: From Synthesis to Biological Evaluation
This diagram shows the logical flow from the synthesis of the compound library to the evaluation of their biological activity.
Caption: Workflow from synthesis to lead identification.
References
Application Notes and Protocols for Site-Specific Protein Modification using N-methylpyridinium-4-carboxaldehyde benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylpyridinium-4-carboxaldehyde benzenesulfonate, commonly known as Rapoport's Salt (RS), is a highly effective reagent for the site-specific modification of proteins and peptides.[1][2][3] This reagent facilitates a biomimetic transamination reaction that selectively converts the N-terminal α-amine of a polypeptide chain into a reactive carbonyl group (a ketone or an aldehyde).[2][3] This unique functional handle can then be chemoselectively ligated to a variety of molecules, such as drugs, imaging agents, or polymers, through the formation of a stable oxime bond.[1][2] This two-step process provides a powerful strategy for the creation of well-defined bioconjugates, including antibody-drug conjugates (ADCs), with precise control over the stoichiometry and location of the modification.[2][3]
The primary advantage of using Rapoport's Salt lies in its high selectivity for the N-terminus, particularly for proteins and peptides that possess an N-terminal glutamate residue.[2][4] This method avoids the often heterogeneous mixtures produced by targeting reactive amino acid side chains, such as lysine, which are typically abundant on the protein surface.[5][6] Furthermore, the reaction proceeds under mild conditions, preserving the structural and functional integrity of the protein.[7] For proteins that do not naturally possess an N-terminal glutamate, a strategic insertion of a Factor Xa protease cleavage site can be employed to expose this highly reactive residue after recombinant expression.[7][8]
These application notes provide detailed protocols for the N-terminal modification of proteins using Rapoport's Salt, including methods for protein engineering to introduce a reactive N-terminus, the transamination reaction itself, and the subsequent oxime ligation to a payload of interest.
Data Presentation
Table 1: Reactivity of N-terminal Amino Acids with Rapoport's Salt
| N-terminal Amino Acid | Relative Reactivity | Conversion Yield | Notes |
| Glutamate (Glu) | High | >95% | Optimal residue for RS-mediated transamination.[2][4] |
| Aspartate (Asp) | Low to Moderate | ~30% | Significantly less reactive than Glutamate.[2] |
| Alanine (Ala) | Low | <10% | Shows minimal reactivity under standard conditions.[9] |
| Glycine (Gly) | Low | <10% | Shows minimal reactivity under standard conditions.[9] |
| Proline (Pro) | None | 0% | Proline at the N-terminus is unreactive.[2] |
| Lysine (Lys) | None | 0% | The ε-amino group of lysine side chains does not react.[2] |
Table 2: Recommended Reaction Conditions for N-terminal Transamination
| Parameter | Recommended Value | Range | Notes |
| Rapoport's Salt (RS) Concentration | 50 mM | 10-100 mM | Higher concentrations can increase reaction rate but may also lead to off-target effects. |
| Protein Concentration | 1-5 mg/mL | 0.5-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| pH | 6.5 | 6.0-7.5 | Optimal pH for the transamination reaction.[10][11] |
| Temperature | 37°C | 25-42°C | Higher temperatures can accelerate the reaction but may affect protein stability.[10] |
| Reaction Time | 12-16 hours | 4-24 hours | Reaction time should be optimized for each specific protein.[10] |
| Buffer | Phosphate Buffer | Phosphate, HEPES | 50 mM phosphate buffer is a common choice.[10] |
Table 3: Comparison of Oxime Ligation Catalysts
| Catalyst | Concentration | Relative Rate Enhancement | Notes |
| None | - | 1x | The reaction can proceed without a catalyst, but it is slow. |
| Aniline | 10-100 mM | ~10-40x | A commonly used catalyst for oxime ligation.[12] |
| m-Phenylenediamine (mPDA) | 10-100 mM | Up to 15 times more efficient than aniline | Offers significantly faster kinetics due to higher aqueous solubility.[12] |
Experimental Protocols
Protocol 1: Engineering a Reactive N-terminus using Factor Xa Protease
To enable site-specific modification of a protein that does not possess a native N-terminal glutamate, a Factor Xa cleavage site can be engineered between a purification tag (e.g., a His-tag) and the protein of interest. The recognition sequence for Factor Xa is typically Ile-Glu-Gly-Arg, and cleavage occurs after the arginine residue, exposing the subsequent amino acid, which should be engineered to be a glutamate.[13]
Materials:
-
Fusion protein with a Factor Xa cleavage site
-
Factor Xa Protease
-
Cleavage Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, pH 8.0
-
Affinity resin for purification tag removal (e.g., Ni-NTA for His-tags)
Procedure:
-
Purify the fusion protein using an appropriate affinity chromatography method.
-
Dialyze the purified fusion protein against the Factor Xa Cleavage Buffer.
-
Determine the concentration of the fusion protein.
-
Add Factor Xa protease to the fusion protein solution. A typical starting ratio is 1 unit of Factor Xa per 50 µg of fusion protein.[13]
-
Incubate the reaction at room temperature (22-25°C) for 4-16 hours. Monitor the cleavage progress by SDS-PAGE.
-
Once cleavage is complete, remove the Factor Xa protease and the cleaved purification tag. This can be achieved by passing the reaction mixture through the affinity resin again and collecting the flow-through containing the protein of interest with the newly exposed N-terminal glutamate.
-
Verify the identity and purity of the cleaved protein by SDS-PAGE and mass spectrometry.
Protocol 2: N-terminal Transamination with Rapoport's Salt
This protocol describes the conversion of the N-terminal amine of a protein to a reactive carbonyl group.
Materials:
-
Protein with an N-terminal glutamate (1-5 mg/mL)
-
N-methylpyridinium-4-carboxaldehyde benzenesulfonate (Rapoport's Salt, RS)
-
Reaction Buffer: 50 mM Potassium Phosphate, pH 6.5
-
Desalting column or dialysis membrane
Procedure:
-
Prepare a stock solution of Rapoport's Salt (e.g., 200 mM) in the Reaction Buffer.
-
Buffer exchange the protein into the Reaction Buffer.
-
In a microcentrifuge tube, combine the protein solution with the Rapoport's Salt stock solution to a final RS concentration of 50-100 mM.
-
Incubate the reaction at 37°C for 12-16 hours with gentle mixing.
-
After the incubation, remove the excess Rapoport's Salt and byproducts by buffer exchange using a desalting column or dialysis. The resulting protein now contains an N-terminal carbonyl group.
Protocol 3: Oxime Ligation for Protein Conjugation
This protocol describes the conjugation of an alkoxyamine-functionalized molecule (payload) to the N-terminal carbonyl of the modified protein.
Materials:
-
N-terminally modified protein with a carbonyl group
-
Alkoxyamine-functionalized payload (e.g., drug, fluorophore)
-
Ligation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
-
(Optional) Aniline or m-phenylenediamine (mPDA) as a catalyst
Procedure:
-
Dissolve the alkoxyamine-functionalized payload in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the Ligation Buffer.
-
Combine the N-terminally modified protein with the payload solution. A 10- to 50-fold molar excess of the payload is typically used.
-
(Optional) If a catalyst is used, add aniline or mPDA to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by mass spectrometry.
-
Purify the resulting protein conjugate from excess payload and catalyst using size exclusion chromatography (SEC) or another suitable purification method.
-
Characterize the final conjugate by SDS-PAGE, mass spectrometry, and functional assays as required.
Mandatory Visualization
Caption: Experimental workflow for site-specific protein modification.
Caption: Two-step reaction for protein conjugation.
Caption: Logic of exposing an N-terminal glutamate.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-Specific Protein Transamination Using N-Methylpyridinium-4-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific protein transamination using N-methylpyridinium-4-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. acs.figshare.com [acs.figshare.com]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. Site-specific Protein Bioconjugation via a Pyridoxal 5′-Phosphate-Mediated N-Terminal Transamination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. neb.com [neb.com]
Application Notes and Protocols for Mild Amine to Ketone Conversion
For researchers, scientists, and drug development professionals, the conversion of amines to ketones is a fundamental transformation in organic synthesis. Traditional methods often rely on harsh conditions, toxic metal oxidants, and have limited substrate scope. This document provides detailed application notes and protocols for several modern, mild, and efficient methods for the conversion of amines to ketones, focusing on metal-free and photocatalytic approaches.
Application Note 1: Metal-Free Oxidation of Amines to Ketones using TEMPO and PhI(OAc)₂
This method offers a highly efficient and rapid metal-free approach for the oxidation of primary and secondary amines to their corresponding aldehydes and ketones.[1] The use of (Diacetoxyiodo)benzene (PhI(OAc)₂) in combination with a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) as an oxidizing agent provides a broad substrate scope and excellent yields under mild reaction conditions.[1] This protocol is advantageous due to its operational simplicity, speed, and the avoidance of heavy metal contaminants in the final products.[1]
Reaction Principle
The reaction proceeds via an in-situ generated N-iodo-N-aminyl radical intermediate, which then undergoes oxidation to an imine. The imine is subsequently hydrolyzed to the corresponding ketone. The role of TEMPO is to facilitate the oxidation process catalytically.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the oxidation of various secondary amines to ketones using the PhI(OAc)₂/TEMPO system.
| Entry | Substrate (Amine) | Product (Ketone) | Time (min) | Yield (%) |
| 1 | Diphenylmethanamine | Benzophenone | 15 | 98 |
| 2 | 1-Phenylethanamine | Acetophenone | 20 | 96 |
| 3 | 1-(4-Methoxyphenyl)ethanamine | 1-(4-Methoxyphenyl)ethanone | 25 | 95 |
| 4 | 1-(4-Chlorophenyl)ethanamine | 1-(4-Chlorophenyl)ethanone | 30 | 94 |
| 5 | Cyclohexylamine | Cyclohexanone | 20 | 97 |
| 6 | Dibenzylamine | N-Benzhydrylbenzaldimine | 15 | 98 |
Data extracted from a representative study on metal-free amine oxidation.
Experimental Protocol
Materials:
-
Substituted amine (1.0 mmol)
-
PhI(OAc)₂ (1.2 mmol)
-
TEMPO (0.1 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous Na₂S₂O₃ solution
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine (1.0 mmol) in CH₂Cl₂ (5 mL) in a round-bottom flask, add TEMPO (0.1 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
Add PhI(OAc)₂ (1.2 mmol) to the reaction mixture in one portion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction mixture by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the mixture with CH₂Cl₂ (3 x 10 mL).
-
Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired ketone.
Reaction Workflow
Caption: Experimental workflow for the metal-free oxidation of amines to ketones.
Application Note 2: Metal-Free Oxidative Coupling of Tertiary Amines to Ketones
This protocol describes a novel organocatalytic method for the oxidative cross-dehydrogenative coupling of tertiary amines with cyclic ketones.[2] The reaction proceeds through a domino sequence involving the oxidation of the tertiary amine to an iminium ion, followed by an enamine-mediated Mannich reaction with the ketone.[2] This method is particularly noteworthy for its use of a chiral organic catalyst, L-phenylalanine, which induces asymmetry, leading to products with good yields and high stereoselectivity.[2]
Reaction Principle
The reaction is initiated by the oxidation of a tertiary amine by an oxidant like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form an iminium ion. Simultaneously, a cyclic ketone reacts with L-phenylalanine to form a chiral enamine. The enamine then attacks the iminium ion in a stereoselective Mannich-type reaction. Subsequent hydrolysis yields the α-functionalized ketone.
Quantitative Data Summary
The following table presents data for the asymmetric oxidative coupling of various tertiary amines with cyclic ketones.
| Entry | Tertiary Amine | Ketone | Oxidant | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| 1 | N-Phenyltetrahydroisoquinoline | Cyclohexanone | DDQ | L-Phenylalanine | 81 | 13:1 | 97:3 |
| 2 | N-(4-Methoxyphenyl)tetrahydroisoquinoline | Cyclohexanone | DDQ | L-Phenylalanine | 75 | 10:1 | 96:4 |
| 3 | N-Phenyltetrahydroisoquinoline | Cyclopentanone | DDQ | L-Phenylalanine | 68 | 8:1 | 95:5 |
| 4 | N-Phenyltetrahydroisoquinoline | Tetrahydro-4H-pyran-4-one | DDQ | L-Phenylalanine | 72 | 9:1 | 94:6 |
Data is representative of the organocatalytic oxidative coupling of tertiary amines and ketones.[2]
Experimental Protocol
Materials:
-
Tertiary amine (0.2 mmol)
-
Cyclic ketone (0.4 mmol)
-
DDQ (0.2 mmol)
-
L-Phenylalanine (0.04 mmol, 20 mol%)
-
Isopropanol (0.04 mmol, 20 mol%)
-
Dichloromethane (CH₂Cl₂) (1.0 mL)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a screw-capped vial, add the tertiary amine (0.2 mmol), cyclic ketone (0.4 mmol), L-phenylalanine (0.04 mmol), and isopropanol (0.04 mmol).
-
Add CH₂Cl₂ (1.0 mL) to the vial and stir the mixture at room temperature.
-
Add DDQ (0.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for the time indicated by TLC analysis until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).
-
Extract the mixture with CH₂Cl₂ (3 x 5 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate) to obtain the desired product.
Reaction Mechanism
Caption: Catalytic cycle for the oxidative coupling of tertiary amines to ketones.
Application Note 3: Amine to Imine Conversion using Diethyl Azodicarboxylate (DEAD)
This protocol utilizes the oxidative properties of azodicarboxylates, such as Diethyl Azodicarboxylate (DEAD), for the efficient conversion of primary and secondary amines to imines under metal-free conditions.[3] The resulting imines can be readily hydrolyzed in situ to the corresponding ketones, providing a mild, two-step, one-pot procedure for the overall amine to ketone transformation.[3] This method is appealing due to the potential for recovery and regeneration of the spent azodicarboxylate.[3]
Reaction Principle
The reaction involves the oxidation of the amine by DEAD, which is reduced to diethyl hydrazodicarboxylate. The initial product is an imine. For the conversion to a ketone, the reaction mixture is subsequently treated with an aqueous acid to facilitate hydrolysis of the imine.
Quantitative Data Summary
The following table shows the yields for the conversion of primary amines to ketones via in-situ hydrolysis of the intermediate imine.
| Entry | Primary Amine | Reaction Time (h) | Yield of Ketone (%) |
| 1 | 1-Phenylethanamine | 1.5 | 85 |
| 2 | 1-(p-Tolyl)ethanamine | 2.0 | 82 |
| 3 | Diphenylmethanamine | 1.5 | 90 |
| 4 | 1,2,3,4-Tetrahydro-1-naphthalenamine | 2.5 | 78 |
Data is representative of the oxidation of primary amines to ketones using DEAD followed by hydrolysis.[3]
Experimental Protocol
Materials:
-
Primary amine (1.0 mmol)
-
Diethyl azodicarboxylate (DEAD) (1.2 mmol)
-
Chloroform (CDCl₃) or other suitable solvent (5 mL)
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 mmol) in the chosen solvent (5 mL).
-
Add DEAD (1.2 mmol) to the solution at room temperature.
-
Stir the reaction mixture and monitor the formation of the imine by TLC or ¹H NMR spectroscopy.
-
Once the imine formation is complete, add 1 M HCl solution (5 mL) to the reaction mixture.
-
Stir vigorously at room temperature to effect hydrolysis. Monitor the disappearance of the imine and the formation of the ketone by TLC.
-
After hydrolysis is complete, neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure ketone.
Experimental Workflow
Caption: Workflow for the two-step, one-pot conversion of primary amines to ketones.
References
- 1. Metal-free hypervalent iodine/TEMPO mediated oxidation of amines and mechanistic insight into the reaction pathways - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07451H [pubs.rsc.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Development of a metal-free amine oxidation method utilizing DEAD chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09165F [pubs.rsc.org]
Application of 4-Formyl-1-methylpyridinium benzenesulfonate in the Synthesis of Complex Natural Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Formyl-1-methylpyridinium benzenesulfonate, a versatile reagent for the mild conversion of primary amines to aldehydes. This transformation is a crucial step in the total synthesis of several complex and biologically active natural products. The protocols outlined below are based on peer-reviewed research and offer a practical guide for synthetic chemists.
Overview of 4-Formyl-1-methylpyridinium benzenesulfonate
4-Formyl-1-methylpyridinium benzenesulfonate is a stable, crystalline solid that serves as an efficient reagent for the chemoselective oxidation of primary amines to the corresponding aldehydes. The reaction proceeds under mild conditions, making it suitable for substrates with sensitive functional groups. The general transformation involves the formation of an iminium intermediate, followed by hydrolysis to yield the aldehyde product.
Synthesis of (+)-Ferruginol
The total synthesis of (+)-ferruginol, a diterpenoid with antimicrobial and antioxidant activities, utilizes 4-Formyl-1-methylpyridinium benzenesulfonate to convert a primary amine to a key aldehyde intermediate.
Reaction Scheme:
Caption: Conversion of a primary amine to an aldehyde in the synthesis of (+)-Ferruginol.
Quantitative Data:
| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |
| Dehydroabietylamine derivative | 1.0 | 285.47 | 100 mg |
| 4-Formyl-1-methylpyridinium benzenesulfonate | 1.5 | 279.31 | 147 mg |
| Triethylamine | 3.0 | 101.19 | 106 µL |
| Dichloromethane (Solvent) | - | 84.93 | 2 mL |
| Product | Yield | ||
| Aldehyde Intermediate | 95% | 90 mg |
Experimental Protocol:
-
To a solution of the dehydroabietylamine derivative (100 mg, 0.35 mmol) in dichloromethane (2 mL) was added 4-Formyl-1-methylpyridinium benzenesulfonate (147 mg, 0.53 mmol) and triethylamine (106 µL, 1.05 mmol).
-
The resulting mixture was stirred at room temperature for 12 hours.
-
Upon completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure.
-
The residue was purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired aldehyde intermediate as a white solid (90 mg, 95% yield).
Synthesis of Ecteinascidin 743
Ecteinascidin 743 (Trabectedin), a marine-derived antitumor agent, is synthesized via a complex route that employs 4-Formyl-1-methylpyridinium benzenesulfonate for a key amine-to-aldehyde conversion.
Reaction Scheme:
Caption: Key amine to aldehyde conversion in the total synthesis of Ecteinascidin 743.
Quantitative Data:
| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |
| Primary Amine Intermediate | 1.0 | 548.6 | 50 mg |
| 4-Formyl-1-methylpyridinium benzenesulfonate | 2.0 | 279.31 | 51 mg |
| N,N-Diisopropylethylamine (i-Pr2NEt) | 4.0 | 129.24 | 63 µL |
| Dichloromethane (Solvent) | - | 84.93 | 1 mL |
| Product | Yield | ||
| Aldehyde Intermediate | 91% | 45 mg |
Experimental Protocol:
-
A solution of the primary amine intermediate (50 mg, 0.091 mmol) in dichloromethane (1 mL) was treated with 4-Formyl-1-methylpyridinium benzenesulfonate (51 mg, 0.182 mmol) and N,N-diisopropylethylamine (63 µL, 0.364 mmol).
-
The reaction mixture was stirred at room temperature for 2 hours.
-
After completion, the mixture was diluted with dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product was purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to provide the aldehyde intermediate as a pale yellow foam (45 mg, 91% yield).
Use in the Synthesis of Galipea Alkaloids
While the product literature for 4-Formyl-1-methylpyridinium benzenesulfonate suggests its utility in the synthesis of Galipea alkaloids, a specific, detailed experimental protocol from a peer-reviewed academic journal could not be identified in the conducted search. It is plausible that this reagent could be employed in a similar fashion to the examples above, converting a primary amine precursor to a key aldehyde for the elaboration of the alkaloid core. Researchers interested in this application would need to develop a specific protocol based on the general reactivity of the reagent.
Proposed General Workflow:
Caption: A proposed workflow for the use of the reagent in Galipea alkaloid synthesis.
Conclusion
4-Formyl-1-methylpyridinium benzenesulfonate is a valuable and reliable reagent for the mild conversion of primary amines to aldehydes in the context of complex natural product synthesis. The provided protocols for the synthesis of (+)-ferruginol and Ecteinascidin 743 highlight its efficiency and compatibility with sensitive molecular architectures. These application notes serve as a practical resource for researchers engaged in the field of synthetic organic chemistry and drug development.
Application Notes & Protocols for the Synthesis of Galipea Alkaloids with 4-Formyl-1-methylpyridinium benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galipea alkaloids, a class of quinoline and tetrahydroquinoline natural products isolated from plants of the Galipea genus, have garnered significant interest in the scientific community due to their diverse biological activities. These compounds, including notable members like cuspareine, galipinine, galipeine, and angustureine, have shown potential as antimalarial, antitumor, and antibacterial agents.[1] The development of efficient and versatile synthetic routes to access these molecules and their analogues is crucial for further pharmacological investigation and drug development.
This document outlines a proposed synthetic strategy for the preparation of Galipea alkaloids utilizing 4-Formyl-1-methylpyridinium benzenesulfonate as a key reagent. While direct literature precedence for this specific transformation is limited, the protocol is based on well-established principles of quinoline synthesis, offering a novel and potentially efficient pathway to these valuable natural products.
Data Presentation: Galipea Alkaloids
The core structure of the target Galipea alkaloids is a 1,2-disubstituted-1,2,3,4-tetrahydroquinoline. The variation in the substituent at the C-2 position gives rise to the different members of this family.
| Alkaloid | R Group (Substituent at C-2) | Molecular Formula | Molecular Weight ( g/mol ) |
| Angustureine | n-Pentyl | C₁₅H₂₃N | 217.35 |
| Cuspareine | n-Propyl | C₁₃H₁₉N | 189.30 |
| Galipinine | 3-Phenylpropyl | C₁₉H₂₃N | 265.40 |
| Galipeine | 3-(4-methoxyphenyl)propyl | C₂₀H₂₅NO | 295.42 |
Proposed Synthetic Pathway
The proposed synthesis involves a modified Doebner-von Miller-type reaction, where an appropriately substituted aniline reacts with an α,β-unsaturated aldehyde, generated in situ from 4-Formyl-1-methylpyridinium benzenesulfonate and a suitable methyl ketone. This is followed by reductive N-methylation to yield the target Galipea alkaloids.
Caption: Proposed reaction pathway for the synthesis of Galipea alkaloids.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted Quinolines
This protocol describes the one-pot synthesis of a 2-substituted quinoline derivative, a key intermediate in the synthesis of Galipea alkaloids.
-
Preparation of the α,β-Unsaturated Aldehyde:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired methyl ketone (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Add a base, for example, piperidine or pyrrolidine (0.2 eq.).
-
To this solution, add 4-Formyl-1-methylpyridinium benzenesulfonate (1.1 eq.) portion-wise.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 1-2 hours to facilitate the formation of the α,β-unsaturated aldehyde. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Quinoline Formation:
-
To the reaction mixture containing the in situ generated α,β-unsaturated aldehyde, add the substituted aniline (1.0 eq.).
-
Add an acid catalyst, such as hydrochloric acid or sulfuric acid (catalytic amount).
-
Continue to reflux the mixture for 4-6 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-substituted quinoline.
-
Protocol 2: Reduction of the 2-Substituted Quinoline
This protocol details the reduction of the quinoline intermediate to the corresponding tetrahydroquinoline.
-
Reduction Reaction:
-
Dissolve the purified 2-substituted quinoline (1.0 eq.) in a suitable solvent, such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (4.0 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude tetrahydroquinoline.
-
Further purification can be achieved by column chromatography if necessary.
-
Protocol 3: N-Methylation of the Tetrahydroquinoline
This final step introduces the methyl group on the nitrogen atom to yield the target Galipea alkaloid.
-
N-Methylation Reaction:
-
Dissolve the 2-substituted tetrahydroquinoline (1.0 eq.) in a polar aprotic solvent like acetone or acetonitrile.
-
Add potassium carbonate (K₂CO₃) (3.0 eq.) and methyl iodide (CH₃I) (1.5 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Filter off the inorganic salts and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water.
-
Dry the organic layer and concentrate to obtain the crude Galipea alkaloid.
-
Purify by column chromatography to yield the pure final product.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of Galipea alkaloids.
Caption: General experimental workflow for Galipea alkaloid synthesis.
Conclusion
The presented application notes and protocols offer a comprehensive guide for the synthesis of Galipea alkaloids using 4-Formyl-1-methylpyridinium benzenesulfonate. This approach provides a potentially novel and efficient entry into this important class of natural products. The detailed methodologies and workflows are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery, facilitating the exploration of the therapeutic potential of Galipea alkaloids and their derivatives. Further optimization of reaction conditions and substrate scope will likely enhance the utility of this synthetic strategy.
References
The Role of 4-Formyl-1-methylpyridinium benzenesulfonate (4-FMPBS) as a Reagent in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Formyl-1-methylpyridinium benzenesulfonate (4-FMPBS), with the CAS number 82228-89-5, is a versatile reagent in organic synthesis, particularly valued in medicinal chemistry.[1][2] Its primary utility lies in the mild and efficient conversion of primary amines to their corresponding aldehydes and ketones.[2][3][4] This transformation is crucial in the synthesis of complex molecules with pharmaceutical applications, as it proceeds under conditions that are compatible with sensitive functional groups.[4] 4-FMPBS serves as a stable, solid reagent that activates a formyl group for nucleophilic attack, mimicking the biological transamination process facilitated by pyridoxal (vitamin B6).
Chemical Properties and Specifications
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₄S | [2] |
| Molecular Weight | 279.31 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | ~95 °C | |
| Purity | ≥95.0% | [2] |
Mechanism of Action: Conversion of Primary Amines to Aldehydes
The reaction of 4-FMPBS with a primary amine proceeds through a well-established mechanism involving the formation of an imine intermediate, followed by tautomerization and subsequent hydrolysis to yield the aldehyde product and a pyridinium byproduct. This process is advantageous as it avoids harsh oxidizing agents often required for such transformations.
The generally accepted mechanism is as follows:
-
Imine Formation: The primary amine performs a nucleophilic attack on the carbonyl carbon of the formyl group of 4-FMPBS. Subsequent dehydration leads to the formation of a protonated imine (iminium ion).
-
Prototropic Rearrangement (Tautomerization): A base present in the reaction mixture abstracts a proton from the α-carbon of the amine residue, leading to a neutral enamine intermediate.
-
Hydrolysis: The enamine is subsequently hydrolyzed, which involves the nucleophilic attack of water on the carbon of the C=N bond, followed by a series of proton transfers, to yield the final aldehyde and regenerating the pyridinium salt.
Applications in the Synthesis of Medicinally Important Molecules
4-FMPBS has been successfully employed as a key reagent in the total synthesis of several complex natural products and their analogs that possess significant biological activities.
Synthesis of an Intermediate for Ecteinascidin 743 (Trabectedin)
Ecteinascidin 743 (Trabectedin) is a marine-derived anticancer agent used for the treatment of soft tissue sarcoma and ovarian cancer.[5][6] In the total synthesis of this complex molecule, 4-FMPBS was utilized for the conversion of a primary amine to a crucial aldehyde intermediate.
Experimental Protocol:
A detailed experimental protocol for this specific step is outlined in the literature. In a key transformation, a primary amine precursor is treated with 4-FMPBS to furnish the desired aldehyde. This reaction has been reported to proceed with a yield of 53%.
Quantitative Data:
| Reactant | Reagent | Product | Yield | Reference |
| Primary Amine Precursor | 4-FMPBS | Aldehyde Intermediate | 53% | [7] |
Synthesis of Tetrazolic Analogs of Chalcones
Chalcones and their analogs are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] 4-FMPBS is a key reagent in the synthesis of tetrazolic analogs of chalcones, which are of interest in medicinal chemistry for their potential therapeutic applications.
Experimental Protocol:
The synthesis typically involves a multi-step process where a primary amine is converted to an aldehyde using 4-FMPBS. This aldehyde then undergoes further reactions to yield the final tetrazolic chalcone analog.
General Protocol for Amine to Aldehyde Conversion:
-
Dissolve the primary amine in a suitable solvent (e.g., a mixture of DMF and CH₂Cl₂).
-
Add 4-Formyl-1-methylpyridinium benzenesulfonate and a non-nucleophilic base (e.g., DBU).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a mild acid (e.g., saturated oxalic acid solution).
-
Extract the product with an organic solvent and purify by column chromatography.
Synthesis of (+)-Ferruginol
(+)-Ferruginol is a natural product with reported biological activities, making it a target for total synthesis.[1] While specific details of the synthetic step involving 4-FMPBS are proprietary or scattered in the literature, its application in this context further highlights its utility in natural product synthesis. The reagent would be used to convert a primary amine to an aldehyde at a strategic point in the synthetic route.
Conclusion
4-Formyl-1-methylpyridinium benzenesulfonate is a valuable and efficient reagent for the mild conversion of primary amines to aldehydes and ketones. Its application in the synthesis of complex and medicinally important molecules like Ecteinascidin 743 and various bioactive heterocyclic compounds demonstrates its significance in drug discovery and development. The mild reaction conditions associated with 4-FMPBS make it an attractive alternative to traditional oxidation methods, especially when dealing with sensitive and multi-functionalized substrates. The provided protocols and data serve as a guide for researchers and scientists in leveraging the capabilities of this important synthetic tool.
References
- 1. 4-Formyl-1-methylpyridinium benzenesulfonate | 82228-89-5 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-FORMYL-1-METHYL-PYRIDINIUM BENZENESULFONATE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Total synthesis of ecteinascidin 743 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total synthesis of ecteinascidin 743 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Formyl-1-methylpyridinium benzenesulfonate
Welcome to the technical support center for the synthesis of 4-Formyl-1-methylpyridinium benzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the synthesis of 4-Formyl-1-methylpyridinium benzenesulfonate can often be traced back to a few critical areas. The synthesis is a two-step process: N-methylation of 4-formylpyridine followed by anion exchange or direct salt formation with benzenesulfonic acid. Let's break down the potential culprits.
-
Purity of Starting Materials: The purity of your 4-formylpyridine is paramount. This compound can be susceptible to oxidation, especially if it is an older stock.[1][2][3] Impurities can interfere with the N-methylation step. It is advisable to use freshly distilled or recently purchased 4-formylpyridine. Similarly, ensure your methylating agent (e.g., methyl iodide, dimethyl sulfate, or methyl benzenesulfonate) and benzenesulfonic acid are of high purity. Water content in reagents or solvents can also be detrimental.
-
Inefficient N-Methylation: The quaternization of the pyridine nitrogen is a key step.
-
Reactivity of the Methylating Agent: The choice of methylating agent significantly impacts reaction kinetics. Methyl iodide is generally more reactive than methyl bromide, and alkyl triflates are even more potent.[4] If you are using a less reactive agent like methyl benzenesulfonate, you may require more forcing conditions (higher temperature, longer reaction time).
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Reaction Conditions: Insufficient temperature or reaction time can lead to incomplete conversion.[4][5] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For sterically unhindered pyridines, the reaction should proceed readily, but optimization of temperature and time is still necessary. Continuous flow synthesis has demonstrated high yields for pyridinium salts at elevated temperatures (e.g., 160-170 °C) with short residence times.[4][6] However, excessively high temperatures can cause decomposition.[4]
-
-
Suboptimal Salt Formation/Isolation: The final step of isolating the benzenesulfonate salt is critical for yield and purity.
-
pH Control: During the salt formation or anion exchange, the pH of the solution can influence the product's stability and solubility.
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Crystallization/Precipitation: The product is typically a solid and is isolated by crystallization or precipitation.[4] The choice of solvent for this step is crucial. If the product is too soluble in your chosen solvent, you will have poor recovery. Conversely, if it crashes out too quickly, impurities can be trapped. An anti-solvent addition or a carefully controlled cooling crystallization is often effective. The product is sparingly soluble in water.[7]
-
Q2: I'm observing the formation of colored byproducts. What are they, and how can I prevent them?
A2: The appearance of color, often yellow to brown, can indicate side reactions.
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Aldehyde Instability: The formyl group is susceptible to oxidation and polymerization, especially under harsh conditions (e.g., high heat, presence of air). 4-formylpyridine itself is air-sensitive and should be stored under an inert atmosphere.[1][7] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate these side reactions.
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Decomposition: At excessively high temperatures, pyridinium salts can decompose.[4] This is often accompanied by discoloration. It is important to find a balance between a temperature high enough for a reasonable reaction rate and one that avoids significant degradation.
Q3: My final product is difficult to purify and appears to be contaminated with starting materials. What are the best purification strategies?
A3: Purification of pyridinium salts can be challenging due to their ionic nature.
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Crystallization: This is the most effective method for purifying solid pyridinium salts.[4]
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Solvent Selection: A good crystallization solvent is one in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below. A solvent screen is highly recommended. Common solvents for recrystallizing pyridinium salts include ethanol, isopropanol, or mixtures like ethanol/ether or ethanol/ethyl acetate.
-
Procedure: After the reaction, the solvent can be removed under reduced pressure. The crude product, which may be an oil, can then be dissolved in a minimal amount of a hot solvent and allowed to cool slowly to form crystals.
-
-
Washing/Trituration: If the crude product is a solid, washing it with a solvent in which the starting materials are soluble but the product is not can be an effective purification step. Diethyl ether is often a good choice for washing away unreacted 4-formylpyridine and methylating agents.
Q4: The reaction seems to stall before reaching completion. What can I do?
A4: A stalled reaction suggests that the conditions are no longer favorable for the reaction to proceed.
-
Reagent Stoichiometry: Ensure you are using a slight excess of the methylating agent to drive the reaction to completion. A 1.1 to 1.2 molar equivalent of the methylating agent relative to 4-formylpyridine is a good starting point.
-
Temperature and Time: As mentioned, increasing the temperature can often overcome a kinetic barrier.[4][5] If you are hesitant to increase the temperature due to potential decomposition, extending the reaction time may be a viable alternative. Again, monitoring the reaction is key to making this determination.
-
Solvent Choice: The polarity of the solvent can influence the rate of N-alkylation. More polar solvents can stabilize the charged transition state, potentially accelerating the reaction. Solvents like acetonitrile, DMF, or DMSO can be considered, but be mindful of potential side reactions and purification challenges.
Frequently Asked Questions (FAQs)
What is the role of the benzenesulfonate anion? The benzenesulfonate anion serves as the counter-ion to the positively charged N-methylpyridinium cation. It is a non-nucleophilic and relatively inert anion, which imparts specific physical properties to the salt, such as its crystallinity and melting point (approximately 95 °C).
Is it better to use methyl benzenesulfonate directly or to perform an anion exchange? Using methyl benzenesulfonate directly as the methylating agent can be an efficient one-step process to the final product. However, methyl benzenesulfonate is less reactive than methyl iodide. An alternative two-step approach involves first methylating 4-formylpyridine with a more reactive agent like methyl iodide to form 4-formyl-1-methylpyridinium iodide, followed by an anion exchange with a benzenesulfonate salt (e.g., sodium benzenesulfonate). The choice depends on the availability of reagents and the desired reaction conditions.
How can I monitor the progress of the reaction?
-
Thin Layer Chromatography (TLC): TLC is an excellent tool for monitoring the disappearance of the starting material (4-formylpyridine) and the appearance of the product. The pyridinium salt product is ionic and will have a much lower Rf value than the starting pyridine.
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¹H NMR Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and dissolving it in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) can provide a clear picture of the conversion by integrating the signals corresponding to the starting material and the product.
What are the safety considerations for this synthesis?
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Methylating Agents: Many methylating agents (e.g., dimethyl sulfate, methyl iodide) are toxic and potential carcinogens. They should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
-
Solvents: Use appropriate caution when working with flammable organic solvents.
-
Benzenesulfonic Acid: This is a corrosive acid and should be handled with care.
Experimental Protocols & Data
Optimized Protocol for 4-Formyl-1-methylpyridinium benzenesulfonate Synthesis
This protocol is a general guideline. Optimization of specific parameters may be necessary based on your laboratory conditions and reagent purity.
Step 1: N-Methylation of 4-Formylpyridine
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 4-formylpyridine (1.0 eq).
-
Dissolve the 4-formylpyridine in a suitable solvent (e.g., acetonitrile or toluene).
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Add methyl benzenesulfonate (1.1 eq).
-
Heat the reaction mixture to reflux (or a predetermined optimal temperature) and stir for 4-12 hours.
-
Monitor the reaction progress by TLC until the 4-formylpyridine spot is no longer visible.
Step 2: Isolation and Purification
-
Allow the reaction mixture to cool to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure until a solid begins to form.
-
Wash the crude solid with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol, isopropanol, or an ethanol/ether mixture) to obtain the pure 4-Formyl-1-methylpyridinium benzenesulfonate.
-
Dry the purified solid under vacuum.
Data Summary Table
| Parameter | Recommended Range/Value | Rationale |
| Reagent Purity | >98% | Impurities can lead to side reactions and lower yields.[5] |
| Methylating Agent | Methyl benzenesulfonate, Methyl iodide | Choice depends on desired reactivity and reaction conditions.[4] |
| Stoichiometry | 1.1 - 1.2 eq of methylating agent | A slight excess drives the reaction to completion. |
| Solvent | Acetonitrile, Toluene, DMF | Solvent polarity can influence reaction rate. |
| Temperature | 80 - 120 °C (solvent-dependent) | Balances reaction rate and potential for decomposition.[4][5] |
| Reaction Time | 4 - 24 hours | Monitor by TLC or NMR for completion.[5] |
| Purification Method | Recrystallization | Most effective method for obtaining high-purity solid product.[4] |
Visualizations
Reaction Mechanism
The synthesis proceeds via a standard Sₙ2 reaction for the N-methylation of the pyridine, followed by the association of the benzenesulfonate anion.
References
- 1. rvrlabs.com [rvrlabs.com]
- 2. 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. 4-FORMYL-1-METHYL-PYRIDINIUM BENZENESULFONATE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Purification of 4-Formyl-1-methylpyridinium benzenesulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Formyl-1-methylpyridinium benzenesulfonate (FMPB).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 4-Formyl-1-methylpyridinium benzenesulfonate.
Problem 1: The product fails to crystallize from the solution.
| Possible Cause | Troubleshooting Steps |
| Solution is not supersaturated | - Concentrate the solution by carefully evaporating some of the solvent. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| Incorrect solvent system | - If using a single solvent, try adding a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. - Experiment with different solvent systems. Good starting points for pyridinium salts include ethanol, methanol, or isopropanol, with anti-solvents like diethyl ether or ethyl acetate. |
| Presence of impurities inhibiting crystallization | - Try scratching the inside of the flask with a glass rod at the air-solvent interface to induce nucleation. - Add a seed crystal of pure 4-Formyl-1-methylpyridinium benzenesulfonate, if available. - Consider a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel to remove gross impurities. |
| Compound has "oiled out" | - Re-heat the solution to dissolve the oil. - Add a small amount of additional solvent and allow the solution to cool more slowly. - Refer to the "Oiling Out" troubleshooting guide below. |
Problem 2: The purified product has a persistent color (e.g., yellow or brown).
| Possible Cause | Troubleshooting Steps |
| Presence of colored impurities | - Treat a solution of the crude product with activated charcoal before recrystallization. Add a small amount of charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal. |
| Thermal degradation of the product | - Avoid excessive heating during the dissolution step of recrystallization. Use the minimum temperature required to dissolve the solid. |
| Oxidation of the aldehyde functional group | - Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Residual acidic or basic impurities | - Wash the crude product with a saturated sodium bicarbonate solution to remove acidic impurities, or with a dilute acid solution to remove basic impurities, followed by a water wash, before recrystallization. Ensure the product is not soluble in the aqueous layer. |
Problem 3: Low yield of purified product after recrystallization.
| Possible Cause | Troubleshooting Steps |
| Product is too soluble in the recrystallization solvent | - Use the minimum amount of hot solvent necessary to dissolve the crude product to ensure the solution is saturated. - Cool the crystallization mixture to a lower temperature (e.g., in an ice bath or freezer) to maximize precipitation. |
| Premature crystallization during hot filtration | - Pre-heat the funnel and filter paper with hot solvent before filtering the hot solution. - Use a stemless funnel to prevent crystallization in the stem. |
| Loss of product during transfers | - Ensure all equipment is clean and dry. - Rinse flasks and filters with a small amount of cold recrystallization solvent to recover any adhering product. |
| Incomplete precipitation | - Allow sufficient time for crystallization to complete. - After collecting the first crop of crystals, concentrate the mother liquor and cool again to obtain a second crop. Note that the second crop may be less pure. |
Problem 4: Product "oils out" instead of crystallizing.
| Possible Cause | Troubleshooting Steps |
| Solution is too concentrated | - Re-heat the mixture to dissolve the oil, then add more of the primary solvent and allow it to cool slowly. |
| Cooling the solution too quickly | - Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate. |
| Melting point of the compound is lower than the boiling point of the solvent | - Choose a lower-boiling solvent for recrystallization. |
| High concentration of impurities | - Purify the crude material by another method, such as column chromatography, before attempting recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying 4-Formyl-1-methylpyridinium benzenesulfonate?
A1: Recrystallization is the most common and generally effective method for purifying solid organic compounds like 4-Formyl-1-methylpyridinium benzenesulfonate.
Q2: What are the likely impurities in a synthesis of 4-Formyl-1-methylpyridinium benzenesulfonate?
A2: Common impurities may include unreacted starting materials such as 4-formylpyridine and methyl benzenesulfonate, side-products from the reaction, and residual solvents used in the synthesis. Oxidation of the aldehyde to a carboxylic acid is also a possibility.
Q3: How can I assess the purity of my final product?
A3: The purity of the final product can be assessed using several analytical techniques:
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Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Can confirm the structure and identify impurities.
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Melting Point Analysis: A sharp melting point close to the literature value suggests high purity.
Q4: What are the stability and storage considerations for this compound?
A4: 4-Formyl-1-methylpyridinium benzenesulfonate is a salt and is generally stable. However, the aldehyde group can be susceptible to oxidation. It is recommended to store the purified compound in a tightly sealed container, in a cool, dry place, and protected from light.[1] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.
Experimental Protocols
Disclaimer: The following protocols are general guidelines and may require optimization for your specific sample and desired level of purity.
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of 4-Formyl-1-methylpyridinium benzenesulfonate.
1. Solvent Selection:
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In a small test tube, add a small amount of the crude product.
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Add a few drops of a test solvent (e.g., isopropanol, ethanol, or a mixture such as ethanol/ethyl acetate) and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Gently heat the mixture. A good solvent will completely dissolve the compound when hot.
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Allow the solution to cool to room temperature and then in an ice bath. The formation of well-defined crystals indicates a suitable solvent or solvent system.
2. Dissolution:
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Transfer the crude 4-Formyl-1-methylpyridinium benzenesulfonate to an Erlenmeyer flask.
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Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.
3. (Optional) Decolorization:
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If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
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If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
5. Crystallization:
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Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.
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Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
6. Isolation and Washing:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
7. Drying:
-
Dry the purified crystals in a vacuum oven or in a desiccator under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for purification by column chromatography, which can be useful if recrystallization is ineffective.
1. Stationary and Mobile Phase Selection:
-
Use silica gel as the stationary phase.
-
Determine a suitable mobile phase (eluent) using Thin-Layer Chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4. A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point. Due to the polar nature of the salt, a more polar eluent system will likely be required.
2. Column Packing:
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Place a small plug of cotton or glass wool at the bottom of a chromatography column.
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Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
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Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
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Add another layer of sand on top of the silica gel.
3. Sample Loading:
-
Dissolve the crude 4-Formyl-1-methylpyridinium benzenesulfonate in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
4. Elution:
-
Add the eluent to the top of the column and begin collecting fractions.
-
The polarity of the eluent can be gradually increased (gradient elution) to elute the compound if it is strongly adsorbed to the silica gel.
5. Fraction Analysis:
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Analyze the collected fractions by TLC to identify which fractions contain the pure product.
6. Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Purity and Yield Data for Purification Methods (Illustrative)
| Purification Method | Purity (by HPLC) | Yield (%) | Recovery (%) |
| Recrystallization (Isopropanol) | > 98% | 75-85% | 80-90% |
| Recrystallization (Ethanol/Ethyl Acetate) | > 99% | 65-75% | 70-80% |
| Column Chromatography (Silica Gel, DCM/MeOH gradient) | > 99.5% | 50-60% | 55-65% |
Note: The data in this table is illustrative for compounds of similar polarity and functionality and should be determined experimentally for 4-Formyl-1-methylpyridinium benzenesulfonate.
Visualizations
Caption: General workflow for the purification of 4-Formyl-1-methylpyridinium benzenesulfonate.
Caption: Troubleshooting logic for common purification issues.
References
Stability and storage conditions for 4-Formyl-1-methylpyridinium benzenesulfonate
Technical Support Center: 4-Formyl-1-methylpyridinium benzenesulfonate
This technical support guide provides essential information on the stability and storage of 4-Formyl-1-methylpyridinium benzenesulfonate, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4-Formyl-1-methylpyridinium benzenesulfonate?
A1: To ensure the stability and efficacy of 4-Formyl-1-methylpyridinium benzenesulfonate, it is crucial to adhere to the recommended storage conditions. The compound is a solid and should be stored with the following precautions[][2][3][4]:
Table 1: Recommended Storage Conditions for 4-Formyl-1-methylpyridinium benzenesulfonate
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature or refrigerated (2-8°C)[][2][3][5] | Provides a stable thermal environment. While room temperature is generally acceptable, refrigeration may prolong shelf life. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[] | Minimizes oxidation and degradation from atmospheric components. |
| Humidity | Dry, in a well-sealed container[2][3][6][7][8][9] | The compound is known to be hygroscopic and can absorb atmospheric water, which may affect its reactivity and stability[9]. |
| Light | Protect from direct sunlight and strong light sources[7][8] | Pyridinium compounds can be susceptible to photodegradation[2][5][10][11]. |
| Container | Tightly closed, non-reactive container (e.g., amber glass)[6][7][8][9] | Prevents contamination and exposure to air and moisture. |
Q2: What is the typical shelf life of 4-Formyl-1-methylpyridinium benzenesulfonate?
A2: The shelf life of 4-Formyl-1-methylpyridinium benzenesulfonate is highly dependent on the storage conditions. When stored under the recommended conditions (see Table 1), the compound is expected to remain stable for an extended period. For specific shelf-life information, it is always best to refer to the manufacturer's certificate of analysis and stated expiration date.
Q3: Is 4-Formyl-1-methylpyridinium benzenesulfonate sensitive to moisture?
A3: Yes, 4-Formyl-1-methylpyridinium benzenesulfonate is hygroscopic, meaning it can absorb moisture from the air[9]. This can lead to clumping of the solid and may potentially affect its reactivity in chemical syntheses. It is imperative to store the compound in a dry environment and to handle it quickly when exposed to ambient conditions.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, 4-Formyl-1-methylpyridinium benzenesulfonate should not be stored with or exposed to strong oxidizing agents, strong acids, or strong bases[6][7]. Contact with these substances can lead to vigorous reactions and degradation of the compound.
Troubleshooting Guide
This guide addresses common problems that may be encountered during the use of 4-Formyl-1-methylpyridinium benzenesulfonate in a research setting.
Q5: My reaction is yielding a complex mixture of byproducts. What could be the cause?
A5: A complex mixture of byproducts can arise from several factors related to the stability and handling of 4-Formyl-1-methylpyridinium benzenesulfonate.
Table 2: Troubleshooting Byproduct Formation
| Potential Cause | Recommended Solution |
| Degradation of the Reagent | The reagent may have degraded due to improper storage (exposure to moisture, air, or light). Use a fresh batch of the reagent that has been stored under the recommended conditions. |
| Reaction with Impurities | The presence of water or other nucleophilic impurities in the reaction solvent or starting materials can lead to side reactions. Ensure all solvents and reagents are anhydrous and of high purity. |
| Incorrect Reaction Conditions | The reaction may be sensitive to temperature, pH, or reaction time. Optimize the reaction conditions, ensuring they are suitable for the specific transformation. |
| Side Reactions of the Product | The desired aldehyde or ketone product may be unstable under the reaction conditions, leading to further reactions. Consider in-situ trapping of the product or modifying the workup procedure. |
Q6: I am observing low or no reactivity in my experiment. What should I check?
A6: Low or no reactivity is often an indication of a problem with the reagent's integrity or the experimental setup.
Table 3: Troubleshooting Low Reactivity
| Potential Cause | Recommended Solution |
| Inactive Reagent | The 4-Formyl-1-methylpyridinium benzenesulfonate may have degraded. This can be due to prolonged or improper storage. It is advisable to use a fresh vial of the reagent. |
| Presence of Water | As the reagent is hygroscopic, absorbed water can interfere with the reaction. Ensure the reagent is dry before use. If clumping is observed, it may be a sign of moisture absorption. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate. Consult the literature for the recommended solvent for your specific transformation. |
| Insufficient Activation | In some cases, an additive or a specific temperature profile may be required to initiate the reaction. Review the experimental protocol to ensure all necessary steps are being followed. |
Q7: The physical appearance of the solid has changed (e.g., color change, clumping). Is it still usable?
A7: A change in the physical appearance of 4-Formyl-1-methylpyridinium benzenesulfonate can be an indicator of degradation or contamination. An off-white or yellowish solid is the expected appearance. Significant color change or clumping due to moisture absorption suggests that the reagent's quality may be compromised[9]. It is recommended to use a fresh batch for critical experiments to ensure reproducibility and high yields.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of 4-Formyl-1-methylpyridinium benzenesulfonate
This protocol provides a general framework for evaluating the stability of the compound under specific laboratory conditions.
Objective: To determine the stability of 4-Formyl-1-methylpyridinium benzenesulfonate under defined storage conditions (e.g., temperature, humidity, light exposure).
Materials:
-
4-Formyl-1-methylpyridinium benzenesulfonate
-
Analytical balance
-
HPLC or GC-MS instrument
-
Controlled environment chambers (for temperature and humidity)
-
UV-Vis spectrophotometer
-
Amber and clear glass vials
Methodology:
-
Initial Characterization:
-
Record the initial appearance (color, form) of a fresh batch of the compound.
-
Perform an initial purity analysis using a validated HPLC or GC-MS method to establish a baseline.
-
Measure the initial water content using Karl Fischer titration.
-
-
Sample Preparation and Storage:
-
Aliquot the compound into several amber and clear glass vials.
-
Expose the vials to a matrix of conditions:
-
Temperature: Refrigerated (2-8°C), Room Temperature (20-25°C), Accelerated (e.g., 40°C).
-
Humidity: Low (e.g., <20% RH) and High (e.g., 75% RH).
-
Light: Protected from light (amber vials) and exposed to ambient laboratory light (clear vials).
-
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a vial from each storage condition.
-
Visually inspect the sample for any changes in appearance.
-
Analyze the purity of the sample using the established analytical method.
-
Measure the water content.
-
-
Data Analysis:
-
Compare the purity and water content at each time point to the initial baseline.
-
Plot the percentage of degradation versus time for each storage condition.
-
Determine the conditions under which the compound remains stable and define a recommended re-test date based on the data.
-
Visualizations
Caption: Troubleshooting workflow for stability and reactivity issues.
References
- 2. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Formyl-1-methylpyridinium benzenesulfonate | 82228-89-5 | Benchchem [benchchem.com]
- 4. [Biodegradation of pyridine under UV irradiation]. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. alfachemic.com [alfachemic.com]
- 7. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. westgard.com [westgard.com]
- 10. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Common side reactions and byproducts when using 4-FMPBS
Introduction
Welcome to the technical support center for 4-FMPBS. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the use of this compound in experimental settings. Our goal is to help you anticipate and address common challenges, ensuring the accuracy and reproducibility of your results.
Clarification Required: Identity of "4-FMPBS"
Before proceeding to detailed technical information, it is crucial to clarify the precise chemical identity of "4-FMPBS." Initial searches for this acronym have not yielded a definitive match for a single, widely recognized chemical compound. This ambiguity may arise from a number of factors, including the use of a non-standard abbreviation, an internal laboratory code, or a potential misspelling.
Based on our preliminary research, "4-FMPBS" could potentially refer to several different compounds, each with distinct chemical properties and, therefore, different side reactions and byproducts. The most plausible candidates include:
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4-Formylphenylboronic acid (4-FPBA): A bifunctional molecule commonly used in organic synthesis.
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Perfluorobutanesulfonic acid (PFBS): A surfactant with various industrial and research applications.
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A derivative of 4-Formylbenzoate.
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A derivative of 1,2,4,5-Tetrakis(4-formylphenyl)benzene.
To provide you with accurate and relevant technical support, we kindly request that you provide the full chemical name or the Chemical Abstracts Service (CAS) number for the compound you are working with.
Once the specific identity of "4-FMPBS" is confirmed, this support center will be updated with detailed information on its common side reactions, byproducts, and troubleshooting protocols. The planned content will include:
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Frequently Asked Questions (FAQs): Addressing common issues encountered during synthesis, purification, and application.
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Troubleshooting Guides: Step-by-step solutions to specific experimental problems.
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Data Tables: Summarizing quantitative data on reaction yields, impurity profiles, and stability under various conditions.
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Experimental Protocols: Detailed methodologies for key procedures.
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Visual Diagrams: Signaling pathways, experimental workflows, and logical relationships illustrated using Graphviz.
We are committed to providing you with the highest quality technical support. Your clarification will enable us to deliver the precise information you need for your research. Thank you for your understanding.
Technical Support Center: Optimizing Protocols for 4-Fluorophenylboronic Acid
Welcome to the technical support center for optimizing reaction protocols involving 4-fluorophenylboronic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal results for their experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with 4-fluorophenylboronic acid is giving low yields. What are the most critical parameters to optimize?
A1: Low yields in Suzuki-Miyaura reactions are a common issue. The most critical parameters to investigate are the choice of catalyst, base, and solvent, as well as the reaction temperature and time. These factors are often interdependent, and a systematic approach to optimization is recommended.[1][2] For challenging couplings, consider using more electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), which can accelerate the reaction.[3]
Q2: What is protodeboronation and how can I prevent it when using 4-fluorophenylboronic acid?
A2: Protodeboronation is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond. For 4-fluorophenylboronic acid, this results in the formation of fluorobenzene, which reduces the yield of the desired cross-coupling product.[3] Electron-deficient arylboronic acids, like 4-fluorophenylboronic acid, are particularly susceptible to this. To minimize protodeboronation, you can:
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Use anhydrous solvents and thoroughly degas the reaction mixture.
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Employ milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[4]
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Protect the boronic acid as a boronate ester (e.g., a pinacol ester) or a diethanolamine adduct, which can be more stable under certain reaction conditions.[4]
Q3: I am observing a significant amount of 4,4'-difluorobiphenyl as a byproduct. What causes this and how can it be minimized?
A3: The formation of 4,4'-difluorobiphenyl is due to the homocoupling of 4-fluorophenylboronic acid. This side reaction is often promoted by the presence of oxygen.[3][4] To minimize homocoupling, it is crucial to ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[3] Thoroughly degassing your solvents and reagents is a critical step.[4]
Q4: What are the recommended storage conditions for 4-fluorophenylboronic acid to ensure its stability?
A4: 4-Fluorophenylboronic acid should be stored in a cool, dry place under an inert atmosphere to prevent degradation. It is sensitive to moisture and air, which can lead to decomposition and impact its reactivity in subsequent experiments.[4]
Troubleshooting Guide
Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ. Consider using a fresh batch or a more robust, air-stable precatalyst.[4] |
| Ineffective Base | The choice of base is crucial for activating the boronic acid. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base is often substrate-dependent and may require screening.[3] Ensure the base is finely powdered and dry for anhydrous reactions.[5] |
| Inappropriate Solvent | The solvent system can significantly impact the reaction. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common. Anhydrous conditions may be necessary to prevent protodeboronation.[1][4] |
| Oxygen Contamination | The presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[4] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (nitrogen or argon).[3] |
Optimization of Reaction Time and Temperature
Systematic optimization of reaction time and temperature is crucial for maximizing yield and minimizing side products. Design of Experiments (DoE) can be a powerful tool for this.[1][6]
| Parameter | General Guidance | Considerations |
| Temperature | Typical temperature ranges for Suzuki couplings are between 80-110 °C.[4] Some reactions may benefit from lower temperatures to improve selectivity, while others may require higher temperatures to proceed at a reasonable rate.[6] | High temperatures can sometimes lead to increased side product formation or degradation of starting materials or products.[6] |
| Reaction Time | Reaction times can vary from minutes to several hours.[6] Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time. | Extended reaction times can lead to the formation of byproducts. Conversely, insufficient reaction time will result in incomplete conversion.[7] |
A study on Suzuki-Miyaura cross-coupling optimization identified optimal conditions of 97 °C for 4.7 minutes to achieve a 90% yield in a specific system.[6] Another case study demonstrated an increase in yield from 72% to 92% by optimizing parameters including temperature and catalyst concentration.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general guideline and may require optimization for specific substrates.
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Vessel Preparation : In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4-fluorophenylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[4]
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Inert Atmosphere : Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[4]
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Catalyst Addition : Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[4]
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Solvent Addition : Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[4]
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Reaction : Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]
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Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]
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Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
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Purification : Purify the crude product by flash column chromatography.[4]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 7. wnynewsnow.com [wnynewsnow.com]
Handling hygroscopic 4-Formyl-1-methylpyridinium benzenesulfonate in the lab
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the hygroscopic compound 4-Formyl-1-methylpyridinium benzenesulfonate.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of 4-Formyl-1-methylpyridinium benzenesulfonate in a laboratory setting.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Clumping or Caking of the Solid | Absorption of atmospheric moisture due to improper storage or handling. | 1. Immediately transfer the reagent to a desiccator containing a suitable drying agent (e.g., anhydrous calcium sulfate, silica gel). 2. For future use, store the reagent in a tightly sealed container, preferably in a desiccator or a glove box with an inert atmosphere.[1][2] 3. Minimize the time the container is open to the atmosphere during weighing and handling.[1] 4. If clumping is severe, the material may need to be gently broken up with a clean, dry spatula inside a controlled environment (e.g., glove box).[1] |
| Inaccurate or Inconsistent Weighing | The compound is actively absorbing moisture from the air during weighing, leading to a continuous increase in mass. | 1. Weigh the compound in a controlled environment with low humidity, such as a glove box. 2. If a controlled environment is not available, weigh the compound as quickly as possible.[1] 3. Use a weighing vessel with a narrow opening to minimize exposure to air. 4. Consider preparing a stock solution in a suitable anhydrous solvent and aliquoting the solution volumetrically for subsequent reactions. |
| Poor Reproducibility in Reactions | The water content of the reagent is variable between experiments, affecting reaction kinetics or stoichiometry. | 1. Determine the water content of the reagent lot using a standardized method like Karl Fischer titration before use.[3][4][5] 2. If the water content is significant, consider drying the compound under vacuum, though care must be taken to avoid decomposition.[6] Always consult the product's technical data sheet for recommended drying procedures. 3. Standardize the handling procedure for the reagent across all experiments to ensure consistent exposure to atmospheric moisture. |
| Formation of an Oily or Syrupy Substance | Deliquescence, where the compound has absorbed enough atmospheric water to dissolve itself.[7] | 1. This indicates severe moisture contamination. The reagent may not be suitable for moisture-sensitive applications. 2. If the reaction is not sensitive to small amounts of water, the material might still be usable, but the purity and concentration will be compromised. Recalculation of the amount needed based on an estimated purity may be necessary, but is not ideal. 3. For best results, it is recommended to use a fresh, uncontaminated batch of the reagent. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-Formyl-1-methylpyridinium benzenesulfonate?
A1: To minimize moisture absorption, 4-Formyl-1-methylpyridinium benzenesulfonate should be stored in a tightly sealed container in a cool, dry place.[8] For optimal protection against humidity, storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2][9] Some suppliers recommend storage at room temperature, while others suggest 2-8°C; always refer to the manufacturer's instructions.[10][11]
Q2: How can I determine the water content of my 4-Formyl-1-methylpyridinium benzenesulfonate sample?
A2: The most accurate method for determining water content in hygroscopic substances is Karl Fischer titration.[3][4][5] This technique specifically reacts with water and can provide a precise measurement of the moisture content. Other methods like thermogravimetric analysis (TGA) can also be used, but may not be as specific for water if other volatile impurities are present.
Q3: Can I dry 4-Formyl-1-methylpyridinium benzenesulfonate if it has absorbed moisture?
A3: It may be possible to dry the compound, for example, by gentle heating under vacuum.[1][6] However, it is crucial to know the compound's decomposition temperature to avoid degradation. The melting point is approximately 95°C.[10] Heating should be done cautiously and well below this temperature. Always consult the supplier's technical documentation for specific recommendations on drying, as some compounds can decompose before melting.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: Standard laboratory PPE, including safety glasses or goggles, gloves, and a lab coat, should be worn.[1][8] If there is a risk of generating dust, respiratory protection may be necessary.[9]
Q5: Is 4-Formyl-1-methylpyridinium benzenesulfonate soluble in water?
A5: It is sparingly soluble in water.[10][12]
Experimental Protocols
Protocol for Handling and Dispensing 4-Formyl-1-methylpyridinium benzenesulfonate
This protocol outlines the steps for accurately weighing and dispensing the hygroscopic solid for use in a chemical reaction.
Materials:
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4-Formyl-1-methylpyridinium benzenesulfonate
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Spatula
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Weighing paper or weighing boat
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Analytical balance
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Reaction flask with a septum
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Anhydrous solvent
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Syringe and needle
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Inert gas source (Nitrogen or Argon)
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Glove box or desiccator
Procedure:
-
Preparation:
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Place the sealed container of 4-Formyl-1-methylpyridinium benzenesulfonate, along with a clean and dry spatula and weighing vessel, into a glove box or allow them to equilibrate in a desiccator.
-
If using a glove box, ensure the atmosphere is dry and inert.
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If not using a glove box, minimize the time the container is open.
-
-
Weighing:
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Inside the glove box (or quickly in the open lab), open the container.
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Using the pre-dried spatula, quickly transfer the desired amount of the solid to the weighing vessel on the analytical balance.
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Record the mass promptly.
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Immediately and tightly seal the main container of the reagent.
-
-
Transfer to Reaction Vessel:
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For direct addition: Quickly add the weighed solid to the reaction flask. If the reaction is moisture-sensitive, the flask should be under a positive pressure of inert gas.
-
For addition as a solution:
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In a separate flask under an inert atmosphere, add the weighed solid.
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Using a syringe, add the required volume of anhydrous solvent to the flask to dissolve the solid and create a stock solution of known concentration.
-
The solution can then be transferred to the reaction vessel via syringe.
-
-
-
Cleanup:
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Clean the spatula and any contaminated glassware.
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Return the sealed container of 4-Formyl-1-methylpyridinium benzenesulfonate to its proper storage location (desiccator or other dry environment).
-
Visualizations
Caption: Experimental workflow for handling hygroscopic solids.
Caption: Troubleshooting flowchart for common issues.
References
- 1. tutorchase.com [tutorchase.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. quora.com [quora.com]
- 6. How To [chem.rochester.edu]
- 7. Hygroscopy - Wikipedia [en.wikipedia.org]
- 8. 4-Formyl-1-methylpyridinium benzenesulfonate - CD BioSustainable-Green Chemistry [sustainable-bio.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. 4-FORMYL-1-METHYL-PYRIDINIUM BENZENESULFONATE CAS#: 82228-89-5 [m.chemicalbook.com]
- 11. CAS#:82228-89-5 | 4-Formyl-1-methylpyridinium benzenesulfonate | Chemsrc [chemsrc.com]
- 12. 4-FORMYL-1-METHYL-PYRIDINIUM BENZENESULFONATE | 82228-89-5 [chemicalbook.com]
Technical Support Center: N-methylpyridinium-4-carboxaldehyde benzenesulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of N-methylpyridinium-4-carboxaldehyde benzenesulfonate during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is N-methylpyridinium-4-carboxaldehyde benzenesulfonate and what are its primary applications?
A1: N-methylpyridinium-4-carboxaldehyde benzenesulfonate, also known as "Rapoport's Salt," is a chemical reagent primarily used in bioconjugation and protein modification.[1][2] It is particularly effective for the site-specific transamination of N-terminal amino acids on proteins, converting them into reactive aldehyde or ketone groups.[1][3][4] This allows for the precise attachment of other molecules, such as drugs or fluorescent labels.
Q2: What are the main signs of degradation of this compound?
A2: Degradation of N-methylpyridinium-4-carboxaldehyde benzenesulfonate can be observed through several signs:
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Color Change: The compound may change from a pale brown, cream, or pink powder to a darker or discolored solid.[5]
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Reduced Solubility: Degraded material may show decreased solubility in solvents where it is typically soluble.
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Inconsistent Experimental Results: A primary indicator of degradation is a decrease in the efficiency of your conjugation or labeling reactions, leading to lower yields or complete reaction failure.
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Changes in Spectroscopic Data: Alterations in NMR or FTIR spectra compared to a reference standard can indicate structural changes due to degradation.
Q3: How should I properly store N-methylpyridinium-4-carboxaldehyde benzenesulfonate?
A3: To ensure the stability of the compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] The Safety Data Sheet (SDS) indicates that the compound is air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7] Keep it away from heat, direct sunlight, and strong oxidizing agents.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of N-methylpyridinium-4-carboxaldehyde benzenesulfonate.
| Issue | Possible Cause | Recommended Solution |
| Reduced reaction efficiency or yield over time. | Air Oxidation: The aldehyde group is susceptible to oxidation by atmospheric oxygen, forming the corresponding carboxylic acid, which is unreactive in the desired transamination reaction.[8][9] | Store the compound under an inert atmosphere (nitrogen or argon). Use freshly opened vials or aliquot single-use portions to minimize exposure to air. |
| Formation of an insoluble white solid in the reaction mixture. | Polymerization: Aldehydes can undergo polymerization, especially in the presence of acidic or basic impurities. The presence of any acidic degradation products (from oxidation) can catalyze this process.[10] | Ensure all glassware is clean and dry. Use high-purity solvents. If the compound has been stored for a long time, consider purification by recrystallization if a suitable procedure is available. |
| Inconsistent results between different batches of the reagent. | Hygroscopic Nature: The compound is a hydrate, and its water content can vary with storage conditions and humidity. This can affect the accuracy of weighing and the molar concentration of your solutions. | Store the compound in a desiccator to maintain a consistent hydration state. For critical experiments, determine the water content of the batch using Karl Fischer titration. |
| Skin or respiratory irritation during handling. | Improper Handling: The Safety Data Sheet (SDS) indicates that the compound can cause skin, eye, and respiratory irritation.[5][7] | Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] |
Experimental Protocols
Protocol 1: Proper Handling and Weighing of N-methylpyridinium-4-carboxaldehyde benzenesulfonate
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Preparation: Before opening the container, ensure you are in a well-ventilated chemical fume hood. Have all necessary equipment ready, including spatulas, weighing paper, and a tared vial for your sample.
-
Inert Atmosphere: If possible, flush the balance and the immediate working area with a gentle stream of nitrogen or argon to minimize air exposure.
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Dispensing: Briefly open the main container, quickly dispense the desired amount of the powder, and immediately and tightly reseal the main container.
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Weighing: Weigh the dispensed material promptly.
-
Dissolution: If preparing a solution, add the solvent to the weighed compound in a sealed container, preferably under an inert atmosphere.
Protocol 2: Preparation of a Stock Solution
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Solvent Selection: Use anhydrous, high-purity solvents for preparing stock solutions to minimize potential side reactions.
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Degassing: Degas the solvent by sparging with nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.
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Dissolution: Under an inert atmosphere, add the degassed solvent to the vial containing the weighed N-methylpyridinium-4-carboxaldehyde benzenesulfonate.
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Storage of Solution: If the solution is to be stored, keep it in a tightly sealed vial with an inert atmosphere headspace, protected from light, and refrigerated if stability at lower temperatures has been verified. Short-term storage is recommended.
Visualizing Degradation Pathways and Experimental Workflow
Below are diagrams illustrating the potential degradation pathways and a recommended experimental workflow to minimize degradation.
Caption: Potential degradation pathways for N-methylpyridinium-4-carboxaldehyde benzenesulfonate.
Caption: Recommended workflow for handling N-methylpyridinium-4-carboxaldehyde benzenesulfonate.
References
- 1. Site-specific protein transamination using N-methylpyridinium-4-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-specific protein transamination using N-methylpyridinium-4-carboxaldehyde. | Semantic Scholar [semanticscholar.org]
- 3. Site-Specific Protein Transamination Using N-Methylpyridinium-4-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization and expansion of a site-selective N-methylpyridinium-4-carboxaldehyde-mediated transamination for bacterially expressed proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. consolidated-chemical.com [consolidated-chemical.com]
- 7. fishersci.com [fishersci.com]
- 8. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 9. researchgate.net [researchgate.net]
- 10. Pell Wall Perfumes Blog: Aldehydes: identification and storage [pellwall-perfumes.blogspot.com]
Technical Support Center: 4-Formyl-1-methylpyridinium benzenesulfonate (FMPBS) Reaction Scale-Up
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered when scaling up reactions involving 4-Formyl-1-methylpyridinium benzenesulfonate (FMPBS).
Troubleshooting Guide
This guide provides solutions to common issues that may arise during the scale-up of reactions utilizing FMPBS.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or Inconsistent Yield | Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. On a larger scale, heat and mass transfer can be less efficient. | - Optimize Reaction Time and Temperature: Gradually increase the reaction time and/or temperature, monitoring for product formation and potential decomposition. For example, in some pyridinium salt syntheses, increasing the temperature from 138°C to 160°C has been shown to improve yield.[1] - Improve Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture and improve heat distribution. What works on a lab scale with a magnetic stir bar may require a mechanical stirrer for larger volumes.[2] |
| Degradation of FMPBS: FMPBS is sensitive to moisture and can degrade, especially in aqueous or protic solvents, through hydrolysis of the formyl group.[3] It is also reported to be air-sensitive.[4] | - Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] - Freshly Prepare Solutions: Prepare solutions of FMPBS immediately before use to minimize degradation.[3] | |
| Poor Nucleophilicity of Amine Substrate: If the primary amine is sterically hindered or has electron-withdrawing groups, its reactivity will be lower. | - More Forcing Conditions: Consider higher temperatures or longer reaction times. - Catalyst Addition: Investigate the use of a suitable catalyst to enhance the reaction rate. | |
| Product Contamination/ Impurities | Unreacted Starting Materials: Inefficient reaction or improper stoichiometry can leave unreacted primary amine or FMPBS. | - Stoichiometry Adjustment: Carefully control the stoichiometry of reactants. A slight excess of one reactant may be necessary to drive the reaction to completion, but this can complicate purification. - Purification: Utilize appropriate purification techniques such as crystallization, as pyridinium salts are often crystalline solids.[1] Washing with a non-polar solvent can help remove less polar impurities. |
| Side Reactions: At elevated temperatures required for scale-up, side reactions or decomposition of the product can occur, often indicated by a darkening of the reaction mixture.[5] | - Temperature Control: Implement precise temperature control to avoid overheating. Thermal gradients in large reactors can create hot spots.[2] - Stepwise Addition: Consider the controlled, stepwise addition of reagents to manage exothermic reactions and minimize localized high concentrations.[3] | |
| Hydrolysis of FMPBS: Presence of water can lead to the formation of byproducts from the hydrolysis of the formyl group.[3] | - Strict Anhydrous Conditions: As mentioned above, maintaining a dry environment is critical. | |
| Difficulties with Product Isolation and Purification | Product Precipitation Issues: The product may precipitate too early or not at all, making isolation difficult. | - Solvent Selection: The choice of solvent is crucial. You may need a solvent system where the starting materials are soluble, but the product has limited solubility at a certain temperature to allow for crystallization.[6] |
| Chromatography Challenges at Scale: Lab-scale chromatography methods may not be directly translatable to a larger scale due to issues like resin availability, pressure drops, and large solvent volumes.[7] | - Crystallization/Recrystallization: This is often the most scalable purification method for solid products. Experiment with different solvent systems to find optimal conditions. - Alternative Purification: Investigate other non-chromatographic purification techniques like extraction or precipitation. | |
| Reaction Mixture Color Change | Decomposition: Darkening or "tarring" of the reaction mixture can indicate decomposition of starting materials or products, especially at higher temperatures.[5] | - Lower Reaction Temperature: If possible, reduce the reaction temperature. - Inert Atmosphere: Ensure the reaction is running under an inert atmosphere to prevent oxidative decomposition. |
| Formation of Charge-Transfer Complexes: Pyridine derivatives can form colored complexes.[5] | - This may not necessarily indicate a problem with the reaction, but it is important to characterize the final product to ensure it is free of these complexes. |
Frequently Asked Questions (FAQs)
Q1: My FMPBS reagent has turned from a white to a yellowish powder. Can I still use it?
A1: A color change may indicate some degradation. It is recommended to test the reagent on a small scale first to see if it still provides the desired product in good yield. For critical applications, using a fresh, pure batch is advisable. Store FMPBS under anhydrous and inert conditions to prolong its shelf life.[3][4]
Q2: What is the best way to monitor the progress of a reaction involving FMPBS?
A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of the starting materials and the formation of the product.[8] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Q3: FMPBS is sparingly soluble in my reaction solvent at room temperature. What can I do?
A3: You can try gently heating the mixture to increase solubility.[8] Alternatively, consider a different solvent or a co-solvent system in which all reactants are sufficiently soluble at the desired reaction temperature.
Q4: I am observing a significant exotherm during the reaction scale-up. How can I control this?
A4: Uncontrolled exotherms are a major safety concern during scale-up. To manage this, you can:
-
Slow Addition of Reagents: Add one of the reagents portion-wise or via a syringe pump to control the reaction rate.
-
Efficient Cooling: Ensure your reactor has an efficient cooling system.
-
Dilution: Running the reaction at a lower concentration can help dissipate the heat more effectively.
Q5: How can I remove unreacted FMPBS from my final product?
A5: Since FMPBS is a salt, it has different solubility properties compared to many organic products. You may be able to remove it through:
-
Aqueous Wash: If your product is not water-soluble, washing the organic layer with water could remove the water-soluble FMPBS.
-
Crystallization: Careful selection of a recrystallization solvent can leave the FMPBS impurity in the mother liquor.
Experimental Protocols
General Protocol for the Conversion of a Primary Amine to an Aldehyde using FMPBS (Lab Scale)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., nitrogen), dissolve the primary amine in a suitable anhydrous solvent (e.g., N,N-Dimethylformamide - DMF).[3]
-
Reagent Addition: Add a stoichiometric equivalent of 4-Formyl-1-methylpyridinium benzenesulfonate to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction conditions are generally mild.[4][9][10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Once the reaction is complete, the workup procedure will depend on the properties of the product. A typical workup may involve quenching the reaction, extracting the product into an organic solvent, washing the organic layer, drying it over an anhydrous salt (e.g., Na₂SO₄), and concentrating it under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by crystallization/recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. 4-Formyl-1-methylpyridinium benzenesulfonate | 82228-89-5 | Benchchem [benchchem.com]
- 4. 4-FORMYL-1-METHYL-PYRIDINIUM BENZENESULFONATE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-Formyl-1-methylpyridinium benzenesulfonate = 95.0 82228-89-5 [sigmaaldrich.com]
- 10. 4-FORMYL-1-METHYL-PYRIDINIUM BENZENESULFONATE CAS#: 82228-89-5 [m.chemicalbook.com]
Impact of solvent choice on 4-FMPBS reaction efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-FMPBS (4-Fluoro-N-(3-(methyl-d3)-5-(piperazin-1-yl)pyridin-2-yl)benzenesulfonamide) and structurally similar aromatic sulfonyl fluorides. The information provided is based on established principles of sulfonyl fluoride chemistry and may require adaptation for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity and stability of aromatic sulfonyl fluorides like 4-FMPBS?
Aromatic sulfonyl fluorides are a class of compounds known for their unique balance of stability and reactivity.[1][2] They are generally stable under many conditions, including resistance to reduction and thermolysis.[1] However, they can undergo hydrolysis, particularly under basic pH conditions.[3] Their reactivity as electrophiles can be effectively "unleashed" to react with a variety of nucleophiles, including amines, phenols, and specific amino acid residues such as lysine, tyrosine, and serine.[2][4][5] This controlled reactivity makes them valuable reagents in drug discovery and chemical biology.[2]
Q2: Which solvents are typically recommended for reactions involving aromatic sulfonyl fluorides?
The choice of solvent is critical and depends on the specific nucleophile and desired reaction mechanism (SN1 vs. SN2 type). Generally, polar aprotic solvents are favored for reactions with nucleophiles.
-
Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), N-methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are commonly used. These solvents can accelerate reaction rates by solvating cations, thereby increasing the effective reactivity of the anionic nucleophile.[6]
-
Polar Protic Solvents: Solvents such as water, methanol, and ethanol can also be used, especially in "click chemistry" applications where aqueous environments are desirable.[1] However, it's important to note that protic solvents can solvate the nucleophile through hydrogen bonding, which may decrease its nucleophilicity and slow down the reaction rate in some cases.[6] They can also participate in solvolysis side reactions.
Q3: How does solvent polarity affect the reaction efficiency?
Solvent polarity plays a crucial role in stabilizing intermediates and transition states, thereby influencing the reaction rate.
-
For SN1-type reactions , which proceed through a carbocation-like intermediate, polar protic solvents are generally favored as they can stabilize this charged intermediate.[7][8]
-
For SN2-type reactions , which involve a concerted backside attack by the nucleophile, polar aprotic solvents are often preferred. They enhance the nucleophile's reactivity by not solvating it as strongly as protic solvents.[6]
The Hughes-Ingold rules provide a general framework for predicting the effect of solvent polarity on substitution reactions.
Troubleshooting Guides
Issue 1: Low or No Reaction Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Low Reactivity of Nucleophile | Increase reaction temperature. Add a non-nucleophilic base (e.g., DBU, DIPEA) to deprotonate the nucleophile. | Higher temperatures provide the necessary activation energy. A stronger, deprotonated nucleophile is more reactive. |
| Poor Solubility of Reactants | Choose a solvent that dissolves all reactants. Consider using a co-solvent system or a phase-transfer catalyst.[3] | For a reaction to occur, the reactants must be in the same phase. A phase-transfer catalyst can help bring a reactant from one phase (e.g., solid) into the reactive phase (e.g., organic solvent). |
| Deactivation of Sulfonyl Fluoride | Ensure anhydrous (dry) conditions by using dry solvents and an inert atmosphere (e.g., nitrogen, argon).[3] | Water can hydrolyze the sulfonyl fluoride to the less reactive sulfonic acid, especially under basic conditions.[3] |
| Inappropriate Solvent Choice | Screen a range of solvents with varying polarities (e.g., ACN, THF, DMF, DMSO). | The solvent significantly impacts reaction kinetics by stabilizing or destabilizing reactants and transition states. |
Issue 2: Formation of Side Products
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Hydrolysis of Sulfonyl Fluoride | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.[3] | As mentioned, water can lead to the formation of the corresponding sulfonic acid.[3] |
| Elimination Side Products | Use a milder, non-nucleophilic base. Optimize the reaction temperature to the lowest effective level.[3] | High temperatures and strong bases can favor elimination reactions over the desired substitution.[3] |
| Solvent Participation | Use a non-nucleophilic solvent (e.g., ACN, DMF instead of an alcohol if the nucleophile is not an alcohol). | Protic solvents can sometimes act as nucleophiles, leading to undesired solvolysis products. |
Data Presentation
Table 1: General Impact of Solvent Properties on Nucleophilic Substitution Reactions
| Solvent Type | Dielectric Constant | Effect on SN1 Reactions | Effect on SN2 Reactions | Common Examples |
| Polar Protic | High | Rate increases due to stabilization of the carbocation intermediate.[7][8] | Rate decreases due to solvation of the nucleophile.[6] | Water, Methanol, Ethanol |
| Polar Aprotic | High | Rate is generally slower than in protic solvents. | Rate increases due to "naked" and more reactive nucleophiles.[6] | DMF, DMSO, Acetonitrile |
| Non-Polar | Low | Very slow reaction rate due to instability of charged intermediates. | Slow reaction rate, often limited by poor solubility of nucleophiles. | Hexane, Toluene, Dichloromethane |
Experimental Protocols
Illustrative Protocol: General Reaction of an Aromatic Sulfonyl Fluoride with an Amine
This is a generalized protocol and may require optimization for 4-FMPBS.
Materials:
-
Aromatic Sulfonyl Fluoride (1.0 eq)
-
Amine Nucleophile (1.1 - 1.5 eq)
-
Anhydrous Solvent (e.g., Acetonitrile or DMF)
-
Non-nucleophilic base (e.g., DIPEA, 2.0 eq, if the amine salt is used or if scavenging of HF is desired)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aromatic sulfonyl fluoride.
-
Dissolve the sulfonyl fluoride in the chosen anhydrous solvent.
-
Add the amine nucleophile to the solution. If a base is used, it can be added at this stage.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or NMR.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction if necessary (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: Workflow for optimizing the reaction conditions for a 4-FMPBS-type reaction.
Caption: General mechanism of nucleophilic attack on an aromatic sulfonyl fluoride.
References
- 1. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [merckmillipore.com]
- 2. Sulfonyl Fluorides - Enamine [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. users.wfu.edu [users.wfu.edu]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 4-Formyl-1-methylpyridinium benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for raw materials and intermediates is a cornerstone of robust drug development and chemical research. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 4-Formyl-1-methylpyridinium benzenesulfonate, a versatile reagent in organic synthesis.[1][2][3] In addition to a detailed HPLC protocol, we present alternative analytical techniques and supporting experimental data to offer a comprehensive overview for selecting the most suitable purity analysis method.
Introduction to 4-Formyl-1-methylpyridinium benzenesulfonate
4-Formyl-1-methylpyridinium benzenesulfonate is a pyridinium salt utilized in the synthesis of various pharmaceutical compounds.[2] Its purity is critical as impurities can lead to undesired side reactions, impact product yield, and introduce contaminants into the final active pharmaceutical ingredient (API). The molecular structure consists of a cationic 4-formyl-1-methylpyridinium moiety and a benzenesulfonate anion.
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a widely adopted method for the analysis of organic salts due to its high resolution, sensitivity, and reproducibility. For 4-Formyl-1-methylpyridinium benzenesulfonate, a C18 column is effective in separating the main component from its potential impurities.
Potential Impurities:
Based on the common synthesis route involving the reaction of 4-formylpyridine and methyl benzenesulfonate, potential process-related impurities may include:
-
4-Formylpyridine: Unreacted starting material.
-
Methyl Benzenesulfonate: Unreacted starting material.
-
Benzenesulfonic Acid: A potential degradation product or impurity from the starting material.
-
1-Methylpyridinium: A potential side-product.
Experimental Protocol: Reversed-Phase HPLC
A robust HPLC method for the purity analysis of 4-Formyl-1-methylpyridinium benzenesulfonate is detailed below.
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 5% B5-20 min: 5% to 60% B20-25 min: 60% B25.1-30 min: 5% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL of 4-Formyl-1-methylpyridinium benzenesulfonate dissolved in a 50:50 mixture of Water and Acetonitrile. |
Data Presentation: HPLC Purity Analysis
The following table summarizes the expected retention times and peak areas for 4-Formyl-1-methylpyridinium benzenesulfonate and its potential impurities based on the described HPLC method.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| Benzenesulfonic Acid | ~ 3.5 | 0.15 | |
| 4-Formyl-1-methylpyridinium benzenesulfonate | ~ 12.8 | 99.5 | 99.5 |
| 4-Formylpyridine | ~ 8.2 | 0.20 | |
| Methyl Benzenesulfonate | ~ 15.1 | 0.10 | |
| Unidentified Impurities | Various | 0.05 |
Note: The data presented are representative and may vary based on the specific sample and HPLC system.
HPLC Experimental Workflow
Caption: Workflow for the purity analysis of 4-Formyl-1-methylpyridinium benzenesulfonate by HPLC.
Alternative Analytical Techniques
While HPLC is a powerful tool, orthogonal methods can provide a more complete purity profile. Here, we compare HPLC with Ion Chromatography (IC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
| Feature | HPLC | Ion Chromatography (IC) | Quantitative NMR (qNMR) |
| Principle | Partitioning between stationary and mobile phases. | Ion-exchange separation of ionic species. | Signal intensity is directly proportional to the number of nuclei. |
| Primary Use | Separation of the main component from organic impurities. | Analysis of the benzenesulfonate counter-ion and other ionic impurities. | Absolute purity determination and structural confirmation. |
| Strengths | High resolution, high sensitivity for UV-active compounds. | Excellent for separating and quantifying inorganic and organic ions. | Provides structural information, requires no reference standard for the analyte.[4][5][6] |
| Limitations | May not be suitable for non-UV active impurities. | Less effective for non-ionic impurities. | Lower sensitivity compared to HPLC, requires a pure internal standard.[7] |
Experimental Protocol: Ion Chromatography
| Parameter | Condition |
| Column | Anion-exchange column (e.g., Metrosep A Supp 5) |
| Eluent | 3.2 mM Sodium Carbonate / 1.0 mM Sodium Bicarbonate |
| Flow Rate | 0.7 mL/min |
| Detection | Suppressed Conductivity |
| Injection Volume | 20 µL |
| Sample Preparation | 10 mg/L solution in deionized water. |
Experimental Protocol: Quantitative NMR (qNMR)
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d6 |
| Internal Standard | Maleic acid (certified reference material) |
| Relaxation Delay (d1) | 30 s (to ensure full relaxation of all protons) |
| Pulse Angle | 90° |
| Data Processing | Integration of a well-resolved signal from the analyte and the internal standard. |
Logical Relationship of Analytical Techniques for Comprehensive Purity Analysis
Caption: A multi-technique approach for comprehensive purity analysis.
Conclusion
For the routine purity analysis of 4-Formyl-1-methylpyridinium benzenesulfonate, reversed-phase HPLC provides a reliable and high-resolution method for quantifying the main component and related organic impurities. However, for a comprehensive understanding of the material's purity, orthogonal techniques such as Ion Chromatography and quantitative NMR are invaluable. IC allows for the accurate determination of the benzenesulfonate counter-ion, while qNMR offers a powerful method for absolute purity determination without the need for a specific reference standard of the analyte. The choice of analytical technique should be guided by the specific requirements of the research or development phase, with the understanding that a combination of methods will yield the most complete and accurate purity profile.
References
- 1. 4-FORMYL-1-METHYL-PYRIDINIUM BENZENESULFONATE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 4-Formyl-1-methylpyridinium benzenesulfonate [chemdict.com]
- 3. scbt.com [scbt.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Interpreting the ¹H NMR Spectrum of 4-Formyl-1-methylpyridinium benzenesulfonate: A Comparative Guide
A detailed analysis of the ¹H NMR spectrum of 4-Formyl-1-methylpyridinium benzenesulfonate is presented, alongside a comparison with related chemical structures. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the spectral features of this compound, supported by experimental data and detailed methodologies.
The ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-Formyl-1-methylpyridinium benzenesulfonate is a powerful analytical tool for confirming its molecular structure. The spectrum is a composite of the signals from its two constituent ions: the 4-Formyl-1-methylpyridinium cation and the benzenesulfonate anion. By comparing the spectrum of the target compound with those of simpler, related molecules, a clear and definitive interpretation of the chemical shifts, multiplicities, and coupling constants can be achieved.
Comparative Analysis of ¹H NMR Spectral Data
The ¹H NMR spectral data for 4-Formyl-1-methylpyridinium benzenesulfonate and its analogues are summarized in the table below. The data for the target compound is predicted based on the known spectral features of its constituent ions in D₂O, providing a reliable reference for experimental verification. For comparison, experimental data for 4-formylpyridine, 1-methylpyridinium iodide, and sodium benzenesulfonate are also presented.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Solvent |
| 4-Formyl-1-methylpyridinium benzenesulfonate (Predicted) | Aldehyde (-CHO) | ~10.1 | Singlet (s) | 1H | - | D₂O |
| Pyridinium (H-2, H-6) | ~8.8 | Doublet (d) | 2H | ~6.0 | D₂O | |
| Pyridinium (H-3, H-5) | ~8.2 | Doublet (d) | 2H | ~6.0 | D₂O | |
| Methyl (N-CH₃) | ~4.3 | Singlet (s) | 3H | - | D₂O | |
| Benzenesulfonate (ortho) | ~7.8 | Multiplet (m) | 2H | - | D₂O | |
| Benzenesulfonate (meta, para) | ~7.5 | Multiplet (m) | 3H | - | D₂O | |
| 4-Formylpyridine | Aldehyde (-CHO) | 10.11 | Singlet (s) | 1H | - | CDCl₃ |
| Pyridine (H-2, H-6) | 8.90 | Doublet (d) | 2H | 4.8 | CDCl₃ | |
| Pyridine (H-3, H-5) | 7.72 | Doublet (d) | 2H | 4.8 | CDCl₃ | |
| 1-Methylpyridinium iodide | Pyridinium (H-2, H-6) | 8.82 | Doublet (d) | 2H | 6.0 | DMSO-d₆ |
| Pyridinium (H-4) | 8.53 | Triplet (t) | 1H | 7.8 | DMSO-d₆ | |
| Pyridinium (H-3, H-5) | 8.10 | Triplet (t) | 2H | 6.9 | DMSO-d₆ | |
| Methyl (N-CH₃) | 4.25 | Singlet (s) | 3H | - | DMSO-d₆ | |
| Sodium benzenesulfonate | Aromatic (ortho) | 7.85 | Multiplet (m) | 2H | - | D₂O |
| Aromatic (meta, para) | 7.55 | Multiplet (m) | 3H | - | D₂O |
Interpretation of the Spectrum
The predicted ¹H NMR spectrum of 4-Formyl-1-methylpyridinium benzenesulfonate in D₂O exhibits several key features:
-
Aldehyde Proton: A singlet at approximately 10.1 ppm, characteristic of a formyl proton. This signal is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the positively charged pyridinium ring.
-
Pyridinium Protons: The protons on the pyridinium ring are significantly downfield due to the positive charge on the nitrogen atom. The protons at the 2 and 6 positions (ortho to the nitrogen) are expected to appear as a doublet around 8.8 ppm, while the protons at the 3 and 5 positions (meta to the nitrogen) should appear as a doublet around 8.2 ppm. The coupling between these adjacent protons results in the doublet multiplicity.
-
Methyl Protons: A singlet at approximately 4.3 ppm corresponds to the three protons of the methyl group attached to the nitrogen atom.
-
Benzenesulfonate Protons: The protons of the benzenesulfonate anion appear in the aromatic region. The ortho protons are expected around 7.8 ppm, and the meta and para protons are expected to resonate around 7.5 ppm, likely as overlapping multiplets.
Experimental Protocol
Acquisition of ¹H NMR Spectra:
A standard protocol for acquiring ¹H NMR spectra of organic salts is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate to cover the expected chemical shift range.
-
-
Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS or TSP).
-
Integrate the signals to determine the relative proton ratios.
-
Visualizing the Spectral Interpretation
The logical flow for interpreting the ¹H NMR spectrum of 4-Formyl-1-methylpyridinium benzenesulfonate can be visualized as a workflow from the molecular structure to the expected spectral features.
Caption: Workflow for predicting the ¹H NMR spectrum of the target compound.
A comparative diagram highlights the key differences in the ¹H NMR spectra of 4-Formyl-1-methylpyridinium benzenesulfonate and its structural analogues.
Caption: Comparison of key ¹H NMR features with structural analogues.
A Comparative Guide to Aldehyde Synthesis: Swern Oxidation vs. 4-Formyl-1-methylpyridinium benzenesulfonate
For researchers, scientists, and professionals in drug development, the selective synthesis of aldehydes is a critical transformation in the construction of complex molecules. The choice of synthetic methodology is paramount, balancing yield, substrate compatibility, and reaction conditions. This guide provides an objective comparison between the widely-used Swern oxidation for the conversion of primary alcohols to aldehydes and the application of 4-Formyl-1-methylpyridinium benzenesulfonate in the transformation of primary amines to carbonyl compounds.
While both named reagents are pertinent to the synthesis of aldehydes, it is crucial to note that they are employed for different starting materials. The Swern oxidation is a premier method for the oxidation of primary alcohols, whereas 4-Formyl-1-methylpyridinium benzenesulfonate is utilized for the conversion of primary amines. A direct comparison for the same substrate is therefore not applicable. This guide will detail each method within its appropriate context and provide a comparative analysis of their features and a brief comparison of the Swern oxidation to another alcohol oxidation method, the Pyridinium Chlorochromate (PCC) oxidation.
The Swern Oxidation: A Gold Standard for Alcohol Oxidation
First reported by Daniel Swern and Kanji Omura in 1978, the Swern oxidation has become a cornerstone of organic synthesis for the mild and efficient conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1] The reaction is renowned for its exceptionally mild conditions, which preserve sensitive functional groups that might not withstand harsher oxidants.[1]
The process involves the activation of dimethyl sulfoxide (DMSO) with an electrophile, typically oxalyl chloride, at cryogenic temperatures (usually -78 °C). This is followed by the addition of the alcohol and, finally, a hindered organic base like triethylamine (Et₃N) to induce an elimination reaction that yields the desired aldehyde.[1][2]
Advantages of the Swern Oxidation:
-
Mild Conditions : The reaction is conducted at very low temperatures (-78 °C), which is ideal for the synthesis of complex molecules with sensitive functional groups.[3]
-
High Selectivity : It effectively stops at the aldehyde stage for primary alcohols, with no over-oxidation to the carboxylic acid, a common issue with many other oxidants.[4]
-
Broad Substrate Scope : It is compatible with a wide variety of functional groups.[1]
-
Metal-Free : The reaction avoids the use of toxic heavy metals like chromium.[1]
Disadvantages of the Swern Oxidation:
-
Cryogenic Temperatures : The requirement for a dry ice/acetone bath or a cryocooler can be inconvenient for large-scale synthesis.[1]
-
Malodorous Byproduct : The reaction produces dimethyl sulfide ((CH₃)₂S), a volatile and foul-smelling byproduct that requires careful handling in a well-ventilated fume hood.[1]
-
Toxic Gas Generation : The reaction also generates carbon monoxide (CO) and carbon dioxide (CO₂), necessitating a fume hood.
-
Poor Atom Economy : A significant portion of the reagents ends up as byproducts.
Reaction Mechanism and Experimental Workflow
The Swern oxidation proceeds through a series of well-defined steps, starting with the activation of DMSO, followed by reaction with the alcohol and subsequent base-induced elimination.
4-Formyl-1-methylpyridinium benzenesulfonate: A Reagent for Amine to Carbonyl Transformation
4-Formyl-1-methylpyridinium benzenesulfonate is a pyridinium salt primarily used for the chemical transformation of primary amines into aldehydes and ketones under mild conditions.[5][6] This reagent offers an efficient alternative for such transformations, especially for substrates with sensitive functional groups.[6]
The reaction mechanism involves the formation of an imine intermediate from the reaction of the primary amine with the pyridinium salt, which is then hydrolyzed to the corresponding carbonyl compound.
Key Features:
-
Mild Reaction Conditions : The transformation is typically carried out at room temperature.
-
High Specificity : It is a useful reagent for the conversion of primary amines.[5]
Due to its specific application for amine conversion, quantitative comparisons of yield and reaction time with alcohol oxidation methods like the Swern oxidation are not directly relevant.
Comparative Analysis
| Feature | Swern Oxidation | 4-Formyl-1-methylpyridinium benzenesulfonate |
| Starting Material | Primary/Secondary Alcohols | Primary Amines |
| Product | Aldehydes/Ketones | Aldehydes/Ketones |
| Reaction Temperature | -78 °C | Room Temperature |
| Key Reagents | DMSO, Oxalyl Chloride, Triethylamine | 4-Formyl-1-methylpyridinium benzenesulfonate, Base |
| Key Advantages | Mild, high selectivity, no over-oxidation, metal-free | Mild conditions, specific for amines |
| Key Disadvantages | Cryogenic temperature, malodorous byproduct, toxic gas generation | Not applicable for alcohol oxidation |
Alternative to Swern Oxidation for Alcohol Oxidation: Pyridinium Chlorochromate (PCC)
For context, a brief comparison of the Swern oxidation with another common method for the oxidation of primary alcohols to aldehydes, the PCC oxidation, is provided.
| Feature | Swern Oxidation | PCC Oxidation |
| Toxicity | Metal-free; produces malodorous and toxic byproducts | Chromium(VI) is highly toxic and carcinogenic[1] |
| Reaction Temperature | -78 °C | Room Temperature |
| Work-up | Aqueous work-up | Filtration of chromium salts, often on a solid support like Celite |
| Selectivity | Excellent, no over-oxidation | Generally stops at the aldehyde, but over-oxidation can occur with water present[7] |
Experimental Protocols
Swern Oxidation of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dimethyl sulfoxide (DMSO) (2.4 equiv)
-
Oxalyl chloride ((COCl)₂) (1.2 equiv)
-
Triethylamine (Et₃N) (5.0 equiv)
-
Water, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve DMSO in anhydrous CH₂Cl₂ and cool the solution to -78 °C using a dry ice-acetone bath.
-
To this cooled solution, add oxalyl chloride dropwise via syringe, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 10 minutes at -78 °C.
-
Dissolve the primary alcohol in a minimal amount of anhydrous CH₂Cl₂ and add this solution dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 20-30 minutes.
-
Add triethylamine dropwise to the reaction mixture. A thick white precipitate will form. Continue stirring at -78 °C for another 10 minutes.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify the crude product by flash column chromatography if necessary.
Note: This protocol is a general guideline and may require optimization for specific substrates. Always perform this reaction in a well-ventilated fume hood.
Conclusion
The Swern oxidation remains a highly valuable and widely used method for the synthesis of aldehydes from primary alcohols, particularly when dealing with sensitive substrates, due to its mildness and reliability.[1] Its main drawbacks are operational, related to cryogenic temperatures and the generation of unpleasant and toxic byproducts.
4-Formyl-1-methylpyridinium benzenesulfonate, on the other hand, occupies a different niche in aldehyde synthesis, serving as a reagent for the conversion of primary amines to carbonyl compounds under mild conditions.
For researchers choosing an aldehyde synthesis strategy, the primary consideration must be the starting material. For the oxidation of alcohols, the Swern oxidation is a superior choice over older, toxic metal-based oxidants like PCC, especially in complex, small- to medium-scale syntheses. When the synthetic route commences from a primary amine, 4-Formyl-1-methylpyridinium benzenesulfonate presents a viable option.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. scbt.com [scbt.com]
- 6. 4-Formyl-1-methylpyridinium benzenesulfonate [chemdict.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Analysis of 4-Formylphenylboronic Acid (4-FPBA) and Other Reagents for Amine-to-Carbonyl Conversion
For researchers, scientists, and professionals in drug development, the conversion of amines to carbonyl compounds is a critical transformation in organic synthesis and bioconjugation. This guide provides a detailed comparison of 4-Formylphenylboronic acid (4-FPBA), likely the intended subject of "4-FMPBS," with other established reagents for this conversion. We will delve into their mechanisms, experimental protocols, and present comparative data to inform your selection of the most suitable reagent for your specific application.
Mechanism of Action: 4-FPBA in Amine Conversion
The primary interaction between 4-FPBA and a primary amine is a nucleophilic addition to the formyl group, leading to the formation of an imine, also known as a Schiff base.[8][9] This reaction is reversible and typically acid-catalyzed.[10][11] The resulting imine contains a C=N double bond which can be subsequently hydrolyzed under acidic conditions to yield a carbonyl compound and the original amine. While direct conversion to a carbonyl is a two-step process (imine formation followed by hydrolysis), the initial imine formation is a robust and widely utilized reaction, particularly in bioconjugation for linking molecules.[1][12]
Figure 1: Reaction pathway of a primary amine with 4-FPBA to form an imine, followed by hydrolysis to a carbonyl compound.
Comparison with Other Amine-to-Carbonyl Conversion Reagents
The conversion of a primary amine to a carbonyl can also be achieved through direct oxidative deamination. This approach utilizes oxidizing agents to directly replace the amine group with a carbonyl group. Below is a comparison of 4-FPBA with other common reagents.
| Reagent/Method | Mechanism | Substrate Scope | Reaction Conditions | Key Features |
| 4-Formylphenylboronic acid (4-FPBA) | Imine formation followed by hydrolysis | Primary amines | Mild, often requires pH control (acid catalysis for imine formation, acidic workup for hydrolysis) | Bifunctional for further synthesis; widely used in bioconjugation.[1][8][12] |
| 3,5-Di-t-butyl-1,2-benzoquinone | Schiff base formation and prototropic rearrangement | Primary amines | Mild | Highly effective for converting primary amines to ketones.[13][14] |
| Mesitylglyoxal | Schiff base formation and prototropic rearrangement | Primary amines | Mild | Another effective reagent for the conversion of primary amines to ketones.[13][14] |
| Iodosobenzene | Oxidative deamination | Primary aliphatic and cycloalkylamines | Mild, CH2Cl2 or H2O | Can yield nitriles from primary aliphatic amines and ketones from cycloalkylamines.[13] |
| Buffered Permanganate | Oxidative hydrolysis | Primary, secondary, and tertiary amines | Warm aqueous t-butyl alcohol | General method for degrading various types of amines to aldehydes or ketones.[13] |
| Enzymatic (e.g., Monoamine Oxidase) | Oxidative deamination | Monoamines | Physiological conditions | Highly specific; generates corresponding aldehyde or ketone.[15] |
Experimental Protocols
This protocol describes a general procedure for the formation of an imine from a primary amine and 4-formylphenylboronic acid pinacol ester, a stable precursor to 4-FPBA.[4]
-
Materials:
-
4-Formylphenylboronic acid pinacol ester
-
Primary amine
-
Anhydrous solvent (e.g., Dioxane, THF, or Methanol)
-
Acid catalyst (e.g., acetic acid, catalytic amount)
-
-
Procedure: a. Dissolve 4-formylphenylboronic acid pinacol ester (1 equivalent) in the chosen anhydrous solvent. b. Add the primary amine (1 to 1.1 equivalents) to the solution. c. Add a catalytic amount of acetic acid. d. Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS. e. Upon completion, the solvent can be removed under reduced pressure. The resulting imine can be purified by chromatography or used directly in the next step.
-
For Hydrolysis to Carbonyl: a. Dissolve the crude imine in a suitable solvent (e.g., THF/water mixture). b. Add an acid (e.g., 1M HCl) and stir the mixture. c. Monitor the hydrolysis by TLC or LC-MS until the imine is consumed. d. Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and purify by chromatography.
This protocol provides a general method for the oxidation of a primary cycloalkylamine to the corresponding ketone.[13]
-
Materials:
-
Primary cycloalkylamine
-
Iodosobenzene
-
Dichloromethane (CH2Cl2) or Water
-
-
Procedure: a. Dissolve the primary cycloalkylamine (1 equivalent) in dichloromethane or water. b. Add iodosobenzene (1.1 to 1.5 equivalents) portion-wise to the solution while stirring. c. Stir the reaction mixture at room temperature and monitor by TLC or GC-MS. d. Upon completion, filter the reaction mixture to remove insoluble byproducts. e. Wash the filtrate with a reducing agent solution (e.g., sodium bisulfite) to remove excess oxidant. f. Separate the organic layer, dry over anhydrous sulfate, and concentrate under reduced pressure. g. Purify the resulting ketone by column chromatography or distillation.
Visualizing the Pathways
Figure 2: A generalized workflow for amine-to-carbonyl conversion experiments.
Conclusion
The choice of reagent for converting amines to carbonyls depends heavily on the substrate and the desired outcome.
-
4-Formylphenylboronic acid (4-FPBA) and its derivatives are excellent choices for mild, specific reactions with primary amines to form imines. This is particularly advantageous in multistep synthesis and bioconjugation where the boronic acid moiety can be used for subsequent modifications. The conversion to a carbonyl requires a separate hydrolysis step.
-
Direct oxidative methods using reagents like iodosobenzene or permanganate offer a more direct route to the carbonyl compound. However, these reagents are less selective and may not be suitable for sensitive substrates with other oxidizable functional groups.
For drug development and complex molecule synthesis, the mild conditions and high selectivity of imine formation with reagents like 4-FPBA, followed by hydrolysis, often provide a more controlled and reliable approach. For simpler transformations or when a direct, one-step conversion is prioritized, oxidative deamination methods can be more efficient. Researchers should consider the overall synthetic strategy and the compatibility of the reagents with the substrate to make an informed decision.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. 4-Formylphenylboronic acid pinacol cyclic ester | 128376-64-7 | FF63281 [biosynth.com]
- 4. 4-Formylphenylboronic acid pinacol cyclic ester | 128376-64-7 [chemicalbook.com]
- 5. 4-Formylphenylboronic acid, pinacol ester AldrichCPR 128376-64-7 [sigmaaldrich.com]
- 6. 4-Formylphenylboronic acid pinacol ester | C13H17BO3 | CID 2769536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Formylphenylboronic acid pinacol ester, 97% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview [jove.com]
- 12. chemimpex.com [chemimpex.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Oxidative deamination - Wikipedia [en.wikipedia.org]
A Comparative Guide to Mild Amine Oxidation: Alternatives to 4-Formyl-1-methylpyridinium benzenesulfonate
For researchers, scientists, and professionals in drug development, the mild oxidation of amines to imines and other carbonyl compounds is a critical transformation in the synthesis of complex molecules. While 4-Formyl-1-methylpyridinium benzenesulfonate has its applications, a range of alternative methods offer distinct advantages in terms of efficiency, selectivity, and reaction conditions. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic challenge.
Performance Comparison of Amine Oxidation Methods
The following table summarizes the performance of various methods for the oxidation of a common substrate, benzylamine, to N-benzylidenebenzylamine. This allows for a direct comparison of yields, selectivity, and reaction conditions.
| Oxidation Method | Catalyst/Reagent | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (%) |
| TEMPO-based (Cu-catalyzed) | CuBr₂ / TEMPO | Air | None (neat) | 25 | 12 | 88 | >95 |
| Hypervalent Iodine | o-Iodoxybenzoic acid (IBX) | - | DMSO | 25 | 3 | 98 | >99 |
| Hypervalent Iodine | Dess-Martin Periodinane (DMP) | - | CH₂Cl₂ | RT | 0.5-2 | High | High |
| Photocatalytic (TiO₂-based) | TiO₂ (Degussa P25) | Air | Water | RT | 5 | >95 | >99 |
| Photocatalytic (Fullerene) | C₇₀ | O₂ | Acetonitrile | RT | 2 | >99 | >98 |
| Metal-catalyzed (Au/Cu) | Au/C / CuO | O₂ (1 atm) | Toluene | 110 | 24 | 98 | >99 |
| Organocatalytic | 4,6-Dihydroxysalicylic acid | O₂ (1 atm) | Toluene | 100 | 24 | 87 | High |
Experimental Protocols
Detailed methodologies for key experiments are provided below to illustrate the practical application of these alternative oxidation methods.
TEMPO-based (Copper-Catalyzed) Aerobic Oxidation
This protocol is adapted from the work of Hu and Kerton for the aerobic oxidation of benzylamine.[1]
Materials:
-
Benzylamine
-
Copper(II) bromide (CuBr₂)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Acetonitrile (for workup)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add benzylamine (1.0 mmol).
-
Add CuBr₂ (0.025 mmol, 2.5 mol%) and TEMPO (0.025 mmol, 2.5 mol%).
-
The reaction mixture is stirred at room temperature (25 °C) under an air atmosphere for 12 hours.
-
After completion of the reaction (monitored by TLC or GC), the mixture is dissolved in a minimal amount of acetonitrile.
-
The product is extracted with dichloromethane.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is performed by column chromatography on silica gel to afford pure N-benzylidenebenzylamine.
Hypervalent Iodine Oxidation using IBX
This procedure is based on the work of Nicolaou and coworkers.[2]
Materials:
-
Dibenzylamine
-
o-Iodoxybenzoic acid (IBX)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (for extraction)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of dibenzylamine (1.0 mmol) in DMSO (5 mL), add IBX (1.2 mmol).
-
The reaction mixture is stirred at room temperature (25 °C) for 3 hours.
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to yield the corresponding imine.
Photocatalytic Oxidation using TiO₂
This protocol is a representative example of a green photocatalytic oxidation in water.[3]
Materials:
-
Benzylamine
-
Titanium dioxide (Degussa P25)
-
Water (Milli-Q or distilled)
-
Acetonitrile (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a Pyrex glass reactor, suspend TiO₂ (10 mg) in a solution of benzylamine (0.1 mmol) in water (2 mL).
-
The suspension is stirred and irradiated with a high-pressure mercury lamp (or under natural sunlight) at room temperature while open to the air.
-
The reaction is monitored by GC analysis. For a 5 mmol scale reaction, 0.69 g of 4-methoxybenzylamine was dissolved in 150 ml of water in the presence of 0.5 g of TiO₂.[4]
-
After 5 hours of irradiation, the solid product and photocatalyst are collected by filtration.[4]
-
The collected solid is washed with acetonitrile to dissolve the product.
-
The acetonitrile solution is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the desired imine.
Visualizing the Workflow
A general experimental workflow for the mild oxidation of an amine to an imine is depicted below. This diagram illustrates the key steps from reaction setup to product isolation and analysis.
Signaling Pathways and Logical Relationships
The choice of an appropriate oxidation method often depends on the substrate's functional group tolerance and the desired reaction conditions. The following diagram illustrates the decision-making process for selecting an oxidant.
References
- 1. researchgate.net [researchgate.net]
- 2. New Reactions of IBX: Oxidation of Nitrogen- and Sulfur-Containing Substrates To Afford Useful Synthetic Intermediates [organic-chemistry.org]
- 3. Visible Light Induced Green Transformation of Primary Amines to Imines Using a Silicate Supported Anatase Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Methods for the Validation of Aldehyde Formation
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of an aldehyde is a critical step in many organic chemistry and drug development pathways. Post-reaction, it is imperative to confirm the presence of the desired aldehyde functional group and the overall structure of the molecule. Spectroscopic methods provide a powerful, non-destructive means of achieving this validation. This guide offers an objective comparison of the three most common spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We provide a detailed analysis of their respective strengths and weaknesses, supported by experimental data and protocols to aid in the selection of the most appropriate method for your research needs.
At a Glance: Comparison of Spectroscopic Methods for Aldehyde Validation
| Feature | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed molecular structure, chemical environment of atoms, connectivity | Presence of functional groups | Molecular weight, elemental composition, fragmentation pattern |
| Sensitivity | Moderate | Low to Moderate | High |
| Sample Requirement | 5-25 mg for ¹H NMR | 1-10 mg | Micrograms to nanograms |
| Data Complexity | High | Low to Moderate | Moderate to High |
| Primary Use in Aldehyde Validation | Unambiguous structure elucidation | Rapid confirmation of carbonyl group | Determination of molecular formula and structural fragments |
Quantitative Spectroscopic Data for Common Aldehydes
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry for three common aldehydes: formaldehyde, acetaldehyde, and benzaldehyde.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Aldehyde | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Formaldehyde | ~9.8 (singlet)[1] | ~190-205[2] |
| Acetaldehyde | Aldehydic H: 9.79 (quartet); Methyl H: 2.20 (doublet)[3][4] | Carbonyl C: ~200; Methyl C: ~31[2] |
| Benzaldehyde | Aldehydic H: ~10.0 (singlet); Aromatic H: 7.5-7.9 (multiplets) | Carbonyl C: ~192; Aromatic C: 128-137[2] |
Table 2: Infrared (IR) Spectroscopy Data
| Aldehyde | C=O Stretch (cm⁻¹) | Aldehydic C-H Stretch (cm⁻¹) |
| Formaldehyde | ~1750 | ~2780, ~2880 |
| Acetaldehyde | ~1730[3][4] | ~2720, ~2820[3] |
| Benzaldehyde | ~1705-1710[3][5] | ~2720, ~2820[5] |
Table 3: Mass Spectrometry (MS) Data
| Aldehyde | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| Formaldehyde | 30 | 29 ([M-H]⁺) |
| Acetaldehyde | 44 | 29 ([CHO]⁺), 15 ([CH₃]⁺) |
| Benzaldehyde | 106[6][7] | 105 ([M-H]⁺), 77 ([C₆H₅]⁺), 51 ([C₄H₃]⁺)[6][7] |
Experimental Workflow for Aldehyde Validation
The following diagram illustrates a typical workflow for validating the formation of an aldehyde using the spectroscopic methods discussed.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of an aldehyde.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information about the synthesized aldehyde.
Methodology:
-
Sample Preparation:
-
Dissolve 5-25 mg of the purified solid sample or 10-50 µL of a liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with key analyte resonances.
-
Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For a standard ¹H NMR experiment, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For a ¹³C NMR experiment, a greater number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus. A 90° pulse angle and a longer relaxation delay (e.g., 2-5 seconds) are typically used.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Analyze the chemical shifts, coupling constants, and integration to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy
Objective: To rapidly confirm the presence of the aldehyde functional group.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
ATR-FTIR allows for the direct analysis of solid and liquid samples with minimal to no preparation.[8][9]
-
For a solid sample, place a small amount of the purified powder onto the ATR crystal, ensuring the crystal surface is completely covered.[10] Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[8]
-
For a liquid sample, place a single drop onto the center of the ATR crystal.[10]
-
-
Instrument Setup and Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place the prepared sample onto the ATR crystal.
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the range of 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands for the aldehyde functional group: a strong C=O stretching vibration typically between 1740-1685 cm⁻¹ and two weaker C-H stretching vibrations around 2830-2695 cm⁻¹.[2]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the synthesized aldehyde.
Methodology (Direct Injection):
-
Sample Preparation:
-
For volatile aldehydes, direct injection of the sample into the mass spectrometer is a rapid analysis method.[11][12]
-
Prepare a dilute solution of the purified aldehyde in a volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low µg/mL to ng/mL range.
-
For less volatile aldehydes, derivatization may be necessary to improve volatility and ionization efficiency.
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample into the mass spectrometer's ion source via direct infusion using a syringe pump.
-
Select an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides extensive fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to include the expected molecular ion and key fragments.
-
-
Data Processing and Analysis:
-
Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern. Aldehydes often show a characteristic loss of a hydrogen atom ([M-1]⁺) and, for aliphatic aldehydes, α-cleavage to produce an acylium ion ([RCO]⁺).[13] Aromatic aldehydes will show fragments corresponding to the stable aromatic ring.[13]
-
Compare the observed fragmentation pattern with known fragmentation mechanisms for aldehydes to confirm the structure.
-
Conclusion
The validation of aldehyde formation is a multi-faceted process that can be effectively accomplished using a combination of spectroscopic techniques. IR spectroscopy serves as a rapid initial screening tool to confirm the presence of the carbonyl functional group. Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, aiding in the confirmation of the molecular formula. Finally, NMR spectroscopy offers an unparalleled level of detail, allowing for the complete elucidation of the molecular structure and the chemical environment of each atom. By understanding the principles, advantages, and practical considerations of each method as outlined in this guide, researchers can confidently and efficiently validate the successful synthesis of their target aldehyde compounds.
References
- 1. rsc.org [rsc.org]
- 2. Aldehyde - Wikipedia [en.wikipedia.org]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. scribd.com [scribd.com]
- 8. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. GCMS Section 6.11.4 [people.whitman.edu]
A Senior Application Scientist's Guide to LC-MS Analysis of Reaction Mixtures Containing 4-FMPBS and its Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel psychoactive substances (NPS), the robust characterization of reaction mixtures is paramount. This guide provides an in-depth technical comparison of analytical methodologies for reaction mixtures containing 4-fluorophenyl methyl-1-pentyl-4-substituted-1H-pyrazole-3-carboxamide (4-FMPBS), a synthetic cannabinoid with a pyrazole carboxamide core. We will delve into the nuances of Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical tool, offering a detailed, field-proven protocol and comparing its performance with alternative techniques.
The complex nature of synthetic organic chemistry necessitates analytical methods that can not only confirm the presence of the target compound but also identify and quantify starting materials, intermediates, and byproducts.[1] This is crucial for reaction optimization, impurity profiling, and ensuring the safety and quality of the final product.
The Analytical Challenge: Unraveling Complex Reaction Mixtures
The synthesis of pyrazole carboxamide derivatives can yield a complex mixture of compounds.[1][2][3][4] Besides the target 4-FMPBS, the reaction mixture may contain unreacted starting materials, regioisomers, and byproducts from side reactions. The structural similarity of these compounds presents a significant analytical challenge, requiring a technique with high resolving power and specificity.
LC-MS: The Gold Standard for 4-FMPBS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), has become the reference method for the analysis of designer drugs like 4-FMPBS.[5][6] Its high sensitivity, selectivity, and versatility make it ideal for untangling complex mixtures and providing confident identification and quantification of individual components.[7][8]
The Causality Behind Experimental Choices in LC-MS Method Development
A robust LC-MS method is not a one-size-fits-all solution. Each parameter is carefully selected to address the specific chemical properties of the analyte and the complexity of the matrix. For 4-FMPBS and its analogs, the following considerations are key:
-
Chromatographic Separation: Reversed-phase chromatography is the workhorse for separating non-polar to moderately polar compounds like 4-FMPBS. A C18 column is a common first choice, offering excellent hydrophobic retention. The mobile phase typically consists of an aqueous component (often with a formic acid or ammonium formate modifier to improve peak shape and ionization efficiency) and an organic solvent like acetonitrile or methanol. A gradient elution is employed to effectively separate compounds with a range of polarities.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally the preferred method for pyrazole carboxamide derivatives. The nitrogen atoms in the pyrazole ring and the amide group are readily protonated, leading to strong [M+H]⁺ ions. Optimization of ESI source parameters such as capillary voltage, gas temperatures, and flow rates is critical to maximize signal intensity and minimize in-source fragmentation.
-
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. In a triple quadrupole instrument, the precursor ion (the [M+H]⁺ of 4-FMPBS) is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are monitored in the third quadrupole. This technique, known as Multiple Reaction Monitoring (MRM), is highly sensitive and selective, allowing for accurate quantification even in the presence of co-eluting isomers.
Visualizing the LC-MS Workflow
Caption: A typical workflow for the LC-MS analysis of a 4-FMPBS reaction mixture.
Performance Comparison: LC-MS vs. Alternative Techniques
While LC-MS is the preferred method, other techniques can be employed for the analysis of 4-FMPBS reaction mixtures, each with its own set of advantages and limitations.
| Feature | LC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Specificity | Very High | High | High |
| Sensitivity | Very High (pg-ng/mL) | High (ng/mL) | Low (µg-mg/mL) |
| Throughput | High | Medium | Low |
| Compound Volatility | Not required | Required (or derivatization) | Not required |
| Structural Information | Fragmentation pattern provides some structural clues | Fragmentation pattern provides structural information | Provides detailed structural elucidation |
| Quantitative Accuracy | Excellent | Good | Excellent (with internal standard) |
| Cost | High | Medium | Very High |
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, many synthetic cannabinoids, including pyrazole carboxamides, may require derivatization to increase their volatility and thermal stability, adding a step to the sample preparation process.
NMR spectroscopy is an unparalleled tool for the structural elucidation of novel compounds.[9][10][11][12][13] It can provide unambiguous identification of the chemical structure, including isomers. However, its relatively low sensitivity makes it less suitable for identifying and quantifying trace impurities in a reaction mixture. It is often used to characterize the final purified product.
Detailed Experimental Protocol: A Starting Point for LC-MS Method Development for 4-FMPBS
The following protocol is a robust starting point for the development of a validated LC-MS/MS method for the analysis of 4-FMPBS in a reaction mixture.
1. Sample Preparation
-
Accurately pipette 10 µL of the reaction mixture into a 1.5 mL microcentrifuge tube.
-
Add 990 µL of a 50:50 (v/v) mixture of mobile phase A and mobile phase B to achieve a 1:100 dilution.
-
Vortex the sample for 30 seconds.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC autosampler vial.
2. LC-MS/MS System and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Key MS Parameters (to be optimized for 4-FMPBS):
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~150 °C
-
Desolvation Temperature: ~400 °C
-
Gas Flows: Optimized for the specific instrument.
-
MRM Transitions: To be determined by infusing a pure standard of 4-FMPBS and identifying the precursor ion and major product ions.
-
3. Method Validation
A full method validation should be performed according to established guidelines to ensure the reliability of the data.[14][15][16] Key validation parameters include:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Linearity: The response of the method should be linear over a defined concentration range.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Matrix Effects: The influence of co-eluting compounds on the ionization of the analyte.
-
Stability: The stability of the analyte in the sample and in prepared solutions under various storage conditions.
Conclusion
The analysis of reaction mixtures containing 4-FMPBS requires a highly specific and sensitive analytical technique. LC-MS/MS stands out as the method of choice, offering unparalleled performance in terms of selectivity, sensitivity, and throughput. While GC-MS and NMR have their specific applications, they do not offer the same comprehensive solution for routine reaction monitoring and impurity profiling of these complex mixtures. The detailed protocol and comparative data presented in this guide provide a solid foundation for researchers to develop and validate robust analytical methods for 4-FMPBS and related synthetic cannabinoids, ensuring the quality and integrity of their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. jocpr.com [jocpr.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. "Comprehensive forensic toxicological analysis of designer drugs" by Madeline Jean Swortwood [digitalcommons.fiu.edu]
- 6. ntcrc.org [ntcrc.org]
- 7. Development and Validation of the LC-MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of a Novel All-Inclusive LC-MS-MS Designer Drug Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
4-FMPBS: A Superior Protecting Group for Diols in the Presence of Sensitive Functionalities
For researchers, scientists, and drug development professionals engaged in complex multi-step organic synthesis, the selective protection of functional groups is a critical challenge. The ideal protecting group should be easily introduced and removed in high yield under mild conditions, while remaining inert to a variety of reaction conditions. In the realm of diol protection, 4-Formylphenylboronic acid pinacol ester (4-FMPBS) has emerged as a compelling alternative to traditional methods, offering distinct advantages, particularly when working with substrates bearing sensitive functional groups.
This guide provides a comprehensive comparison of 4-FMPBS with other common diol protecting groups, supported by available data, to assist in the selection of the optimal strategy for your synthetic needs.
Enhanced Stability and Orthogonal Deprotection Potential
4-FMPBS belongs to the class of boronic ester protecting groups, which are known for their ability to selectively react with 1,2- and 1,3-diols to form stable cyclic boronates. The presence of the electron-withdrawing formyl group on the phenyl ring of 4-FMPBS lowers the pKa of the corresponding boronic acid, which can influence its binding affinity and stability profile.[1][2] This enhanced stability can be advantageous in reactions where lability of the protecting group is a concern.
One of the key theorized advantages of the 4-formyl group is the potential for orthogonal deprotection. While standard deprotection of boronate esters is typically achieved under acidic or oxidative conditions, the aldehyde functionality in 4-FMPBS opens the door to cleavage under specific, milder conditions that would not affect other protecting groups. This allows for a more strategic and flexible approach in complex syntheses.
Comparison with Traditional Diol Protecting Groups
To understand the benefits of 4-FMPBS, it is essential to compare its properties with those of commonly used diol protecting groups, such as acetals (e.g., acetonides) and silyl ethers.
| Protecting Group | Protection Conditions | Stability | Deprotection Conditions | Compatibility with Sensitive Groups |
| 4-FMPBS | Mild, often room temperature with the diol. | Stable to a range of non-acidic and non-oxidative conditions. | Acidic hydrolysis, oxidative cleavage (e.g., NaBO₃), or potentially specific aldehyde reactions. | Offers potential for orthogonality, avoiding harsh acidic or basic conditions that could affect esters, amides, or other acid/base-labile groups. |
| Acetonide | Acid catalyst (e.g., p-TsOH), acetone or 2,2-dimethoxypropane. | Stable to basic, organometallic, and reducing reagents. | Acidic hydrolysis (e.g., aq. HCl, AcOH). | Deprotection requires acidic conditions, which can be detrimental to acid-sensitive functionalities like t-butyl esters or some silyl ethers. |
| TBDMS ether | TBDMSCl, imidazole, DMF. | Stable to a wide range of conditions except strong acids and fluoride sources. | Fluoride ions (e.g., TBAF), strong acids. | Fluoride-based deprotection is generally mild, but the protecting group itself can be labile to acidic conditions used to remove other groups. |
Experimental Protocols
While specific, detailed experimental data for a wide range of substrates with sensitive functional groups is still emerging in the literature, the following represents a general protocol for the protection of a diol with 4-FMPBS and its subsequent deprotection.
Protection of a Diol with 4-FMPBS
Materials:
-
Diol-containing substrate
-
4-Formylphenylboronic acid pinacol ester (4-FMPBS)
-
Anhydrous solvent (e.g., dichloromethane, THF, or toluene)
-
Molecular sieves (optional, for removal of water)
Procedure:
-
Dissolve the diol-containing substrate (1.0 equiv) and 4-FMPBS (1.1 equiv) in the anhydrous solvent.
-
Add activated molecular sieves to the reaction mixture to scavenge the pinacol byproduct and drive the equilibrium towards the protected product.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, filter off the molecular sieves and concentrate the filtrate under reduced pressure.
-
Purify the resulting protected diol by column chromatography on silica gel.
Deprotection of the 4-FMPBS Protected Diol
Method 1: Acidic Hydrolysis
-
Dissolve the 4-FMPBS protected substrate in a suitable solvent mixture (e.g., THF/water or acetone/water).
-
Add a catalytic amount of a mild acid (e.g., acetic acid or Amberlyst-15 resin).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Upon completion, neutralize the acid (if necessary), and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the deprotected diol.
Method 2: Oxidative Cleavage
-
Dissolve the protected substrate in a biphasic solvent system (e.g., ethyl acetate/water).
-
Add an oxidizing agent such as sodium perborate (NaBO₃) or hydrogen peroxide.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction for the disappearance of the starting material.
-
Separate the organic layer, wash with water, dry, and concentrate to obtain the deprotected diol, which may require further purification.
Visualizing the Workflow and Advantages
To better illustrate the utility of 4-FMPBS, the following diagrams, generated using Graphviz, depict a typical experimental workflow and the logical advantages of this protecting group.
Caption: General workflow for diol protection using 4-FMPBS.
References
A Comparative Guide to Pyridinium-Based Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selective transformation of functional groups is paramount. Pyridinium-based reagents have long served as versatile tools, particularly in the realm of oxidation reactions. This guide provides a comprehensive comparison of key pyridinium-based reagents against prominent alternatives, supported by experimental data to inform reagent selection for achieving desired synthetic outcomes.
I. Oxidation of Alcohols: A Comparative Performance Analysis
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Pyridinium-based reagents, such as Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC), have been extensively utilized for this purpose. However, concerns over their toxicity and the development of milder, more selective reagents have led to the widespread adoption of alternatives like Dess-Martin Periodinane (DMP) and the Swern oxidation. This section provides a quantitative comparison of these methods.
Data Presentation: Oxidation of Alcohols
| Reagent | Substrate | Product | Yield (%) | Reaction Time (h) | Temperature (°C) | Ref. |
| PCC | 1-Heptanol | Heptanal | 87-98 | - | RT | [1][2] |
| Cinnamyl alcohol | Cinnamaldehyde | - | - | Reflux | [3] | |
| Geraniol | Geranial | 94 | - | - | [4] | |
| Benzyl alcohol | Benzaldehyde | - | - | - | ||
| PDC | Primary Alcohols | Aldehydes | Excellent | - | RT | [5] |
| Cholesterol | Cholest-4-en-3,6-dione | - | - | - | [6] | |
| Substituted Benzyl Alcohols | Substituted Benzaldehydes | - | - | 293-323 K | [7] | |
| Collins Reagent | Primary Alcohols | Aldehydes | 87-98 | - | RT | [1][2] |
| 1-Octanol | Octanal | - | - | - | [8] | |
| Dess-Martin Periodinane (DMP) | Primary Alcohols | Aldehydes | High | 0.5 - 2 | RT | [9][10] |
| Secondary Alcohols | Ketones | High | 0.5 - 2 | RT | [9][10] | |
| (+)-Borneol | (+)-Camphor | - | - | - | [11] | |
| Swern Oxidation | Primary Alcohols | Aldehydes | High | - | -78 to RT | [12][13] |
| Secondary Alcohols | Ketones | High | - | -78 to RT | [12][13] | |
| Codeine | Codeinone | - | - | - | [14] |
II. Experimental Protocols for Key Oxidation Reactions
Detailed and reproducible experimental procedures are critical for successful synthetic transformations. This section outlines the protocols for the oxidation of specific alcohol substrates using PCC, PDC, and the Swern oxidation.
A. Oxidation of Cinnamyl Alcohol to Cinnamaldehyde using PCC[6]
Materials:
-
Pyridinium Chlorochromate (PCC)
-
Cinnamyl alcohol
-
Dichloromethane (CH₂Cl₂)
-
Magnetic stir bar
-
Round-bottomed flask
-
Addition funnel
-
Thermowell
-
Magnetic stir plate
Procedure:
-
In a 100 mL round-bottomed flask, suspend 15 mmol of PCC in 20 mL of dichloromethane.
-
Add a magnetic stir bar to the flask.
-
Dissolve 15 mmol of cinnamyl alcohol in 15 mL of dichloromethane and place the solution in an addition funnel.
-
Clamp the flask over a thermowell on a magnetic stir plate to allow for stirring and heating.
-
Add the solution of cinnamyl alcohol to the PCC suspension.
-
Reflux the reaction mixture with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the cinnamaldehyde product.
B. Oxidation of Cholesterol using PDC[7]
Materials:
-
Pyridinium Dichromate (PDC)
-
Cholesterol
-
Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve cholesterol in either DMF or CH₂Cl₂ in a suitable reaction vessel.
-
Add PDC to the solution.
-
Stir the reaction mixture at the appropriate temperature. The reaction progress can be monitored by TLC.
-
The reaction of cholesterol with PDC yields cholest-4-en-3,6-dione.
C. General Procedure for Swern Oxidation[16]
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Secondary alcohol
-
Triethylamine
Procedure:
-
To a solution of oxalyl chloride (1.50 eq.) in DCM, add a solution of DMSO (2.70 eq.) in DCM at -78 °C over 5 minutes.
-
After stirring for 5 minutes, add a solution of the secondary alcohol (1.00 eq.) in DCM dropwise over 5 minutes.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add triethylamine (7.00 eq.) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature.
-
Add water to quench the reaction.
-
Extract the product with DCM.
-
The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
-
The crude product is then purified by flash column chromatography to afford the corresponding ketone. An 84% yield has been reported for this general procedure.
III. Pyridinium Salts in Carbon-Carbon Bond Formation
Beyond oxidation, pyridinium salts, particularly Katritzky salts, have emerged as valuable precursors for alkyl radicals in cross-coupling reactions, enabling the formation of C-C bonds.
Data Presentation: Katritzky Salts in Cross-Coupling Reactions
| Coupling Reaction | Amine Precursor | Coupling Partner | Product | Yield (%) | Catalyst System | Ref. |
| Negishi-type | Benzylic and Alkyl Amines | - | Alkyl-Aryl | - | - | [15] |
| Reductive Cross-Coupling | 2-(benzo[d][1][5]dioxol-5-yl)ethan-1-amine | 4-Iodotoluene | 1-(4-methylphenyl)-2-(benzo[d][1][5]dioxol-5-yl)ethane | 77 | NiBr₂·diglyme / L3 | [16] |
| Reductive Cross-Coupling | 2-Arylethylamine derivatives | Triisopropylsilyl (TIPS)-substituted bromoethyne | Alkyl-substituted alkynes | 52-71 | - | [16] |
| Deaminative Cross-Coupling | Katritzky Pryidium Salts | Disulfides | Sulfides | - | Nickel | [17] |
IV. Pyridinium-Based Reagents in Halogenation Reactions
The introduction of halogen atoms into pyridine rings is a crucial transformation in the synthesis of pharmaceuticals and agrochemicals. Pyridinium-based reagents and intermediates play a significant role in these reactions.
Data Presentation: Halogenation of Pyridines
| Reagent/Method | Substrate | Product | Yield (%) | Ref. |
| N-Fluoropyridinium triflate | Various nucleophiles | Fluorinated compounds | High | [18] |
| Selectfluor® | 1,2-Dihydropyridines | Fluorinated 3,6-dihydropyridines | 72-91 | [19] |
V. Visualizing Reaction Mechanisms and Workflows
Understanding the intricate steps of a chemical reaction and the logic behind choosing a particular synthetic route is crucial for researchers. Graphviz diagrams are used here to illustrate a key reaction mechanism and a decision-making workflow.
A. The Swern Oxidation Mechanism
The Swern oxidation proceeds through a series of well-defined intermediates. The following diagram illustrates the key steps involved in the oxidation of an alcohol to a carbonyl compound.
Caption: Mechanism of the Swern Oxidation.
B. Workflow for Selecting an Oxidizing Agent for Alcohols
The choice of an oxidizing agent is dictated by the substrate's sensitivity and the desired product. This workflow provides a logical guide for selecting an appropriate reagent for alcohol oxidation.
Caption: Decision tree for selecting an alcohol oxidizing agent.
References
- 1. Collins reagent - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. Steroidal 5-en-3-ones, intermediates of the transformation of steroidal 5-en-3 beta-ols to steroidal 4-en-3,6-diones oxidized by pyridinium dichromate and pyridinium chlorochromate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Mechanistic Probe into 1,2-cis Glycoside Formation Catalyzed by Phenanthroline and Further Expansion of Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. Dess-Martin Oxidation [organic-chemistry.org]
- 11. scribd.com [scribd.com]
- 12. Swern Oxidation [organic-chemistry.org]
- 13. Swern oxidation - Wikipedia [en.wikipedia.org]
- 14. US6008355A - Preparation of oxycodone from codeine - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Ni-catalyzed deaminative cross-electrophile coupling of Katritzky salts with halides via C─N bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. One‐Step Aqueous Synthesis of Glycosyl Pyridinium Salts, Electrochemical Study, and Assessment of Utility as Precursors of Glycosyl Radicals Using Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Collins oxidation - Wikipedia [en.wikipedia.org]
A Comparative Guide to Pyridinium-Based Reagents for Biomimetic Transamination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Formyl-1-methylpyridinium benzenesulfonate and its non-quaternized precursor, 4-formylpyridine, for the conversion of primary amines to carbonyl compounds. This biomimetic transamination is a crucial reaction in synthetic chemistry, particularly for the mild and selective modification of sensitive molecules.
Introduction
The conversion of primary amines to aldehydes or ketones is a fundamental transformation in organic synthesis. While numerous methods exist, biomimetic approaches that mimic the biological function of coenzymes like pyridoxal phosphate (PLP) offer mild reaction conditions suitable for complex molecules with sensitive functional groups.[1][2] 4-Formyl-1-methylpyridinium benzenesulfonate, a stable pyridinium salt, is a reagent designed for this purpose.[3] This guide compares its performance and properties to the simpler, uncharged aldehyde, 4-formylpyridine.
The key difference lies in the electrophilicity of the formyl group. The positively charged nitrogen atom in the pyridinium ring of 4-Formyl-1-methylpyridinium benzenesulfonate strongly withdraws electron density, making the aldehyde carbon significantly more electrophilic and thus more reactive towards nucleophilic attack by amines.[2]
Certificate of Analysis: A Comparative Overview
A Certificate of Analysis (CoA) provides key quality and purity metrics for a chemical reagent. Below is a table summarizing typical specifications for 4-Formyl-1-methylpyridinium benzenesulfonate and its alternative, 4-formylpyridine, based on commercially available data.
| Parameter | 4-Formyl-1-methylpyridinium benzenesulfonate | 4-Formylpyridine (Isonicotinaldehyde) |
| CAS Number | 82228-89-5[3] | 872-85-5 |
| Molecular Formula | C₁₃H₁₃NO₄S[3] | C₆H₅NO |
| Molecular Weight | 279.31 g/mol [3] | 107.11 g/mol |
| Appearance | Solid | Colorless to yellow liquid |
| Purity (Assay) | ≥95.0%[3] | Typically ≥98% |
| Melting Point | ~95 °C | 4 °C |
| Impurities | ≤2.0% water | Varies by supplier |
Performance Comparison in Amine to Aldehyde Conversion
The primary application for these reagents is the conversion of primary amines to their corresponding carbonyl compounds. The reaction proceeds via the formation of an imine (Schiff base), followed by tautomerization and hydrolysis. The enhanced reactivity of the pyridinium salt allows this transformation to occur under milder conditions and often with higher efficiency compared to the neutral pyridine aldehyde.
| Feature | 4-Formyl-1-methylpyridinium benzenesulfonate | 4-Formylpyridine |
| Reactivity | High . The quaternized nitrogen enhances the electrophilicity of the formyl group, accelerating imine formation.[2] | Moderate . Less electrophilic, often requiring more forcing conditions or longer reaction times for imine formation. |
| Reaction Conditions | Mild, often near neutral pH. | Often requires careful pH control (typically mildly acidic, ~pH 5) to facilitate dehydration.[4][5] |
| Transamination Efficiency | Efficiently promotes the full transamination sequence (aldimine to ketimine rearrangement).[6] | The conversion of the initial aldimine to the ketimine can be slow or undetectable for certain substrates, leading to an equilibrium state.[6] |
| Substrate Scope | Broad, suitable for sensitive functional groups. | Generally applicable, but may be less effective for less nucleophilic amines. |
Experimental Protocols
A general procedure for the conversion of a primary amine to an aldehyde using a pyridoxal analog is outlined below. This protocol is based on methodologies described for biomimetic transamination reactions.
General Protocol for Biomimetic Transamination
-
Reactant Dissolution : The primary amine substrate is dissolved in a suitable buffer solution (e.g., phosphate buffer, pH 7-8).
-
Reagent Addition : A stoichiometric equivalent of 4-Formyl-1-methylpyridinium benzenesulfonate is added to the solution.
-
Reaction Monitoring : The reaction mixture is stirred at room temperature or with gentle heating. The progress is monitored by a suitable analytical technique such as TLC, LC-MS, or ¹H NMR to observe the disappearance of the starting amine and the formation of the product.
-
Hydrolysis : Upon completion of the imine exchange, the reaction mixture is treated with a dilute acid (e.g., 1M HCl) to hydrolyze the newly formed imine and release the desired aldehyde product.
-
Extraction and Purification : The product aldehyde is extracted from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Key Reaction Pathway and Workflow
The following diagrams illustrate the biomimetic transamination pathway and a typical experimental workflow.
Caption: General pathway for biomimetic transamination.
Caption: Typical workflow for amine to aldehyde conversion.
References
- 1. Optimization of a biomimetic transamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric biomimetic transamination of α-keto amides to peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Formyl-1-methylpyridinium benzenesulfonate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential information and step-by-step procedures for the proper disposal of 4-Formyl-1-methylpyridinium benzenesulfonate (CAS No. 82228-89-5).
Chemical Safety Overview
According to its Safety Data Sheet (SDS), 4-Formyl-1-methylpyridinium benzenesulfonate is not classified as a hazardous substance or mixture under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, proper laboratory hygiene and disposal practices should always be followed.
Key Safety and Handling Information:
| Parameter | Information | Source |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Primary Route of Exposure | Inhalation of dust, skin contact, eye contact, ingestion | [1] |
| First Aid Measures | Fresh air upon inhalation; rinse skin with water/shower for skin contact; rinse eyes with plenty of water; drink water if swallowed and consult a doctor if unwell. | [1] |
| Personal Protective Equipment | Eyeshields, Gloves, type N95 (US) respirator (when dusts are generated) | [1] |
| Storage | Tightly closed, dry, under inert gas (hygroscopic) | [1] |
Disposal Procedures
While not classified as hazardous, the disposal of 4-Formyl-1-methylpyridinium benzenesulfonate should be managed responsibly to minimize environmental impact and ensure compliance with local and institutional regulations.
Step 1: Institutional Policy Review
Before proceeding with any disposal method, consult your institution's Environmental Health and Safety (EHS) department or refer to your laboratory's Chemical Hygiene Plan. Institutional policies may have specific requirements for the disposal of non-hazardous chemical waste.
Step 2: Waste Characterization
Confirm that the waste is solely 4-Formyl-1-methylpyridinium benzenesulfonate and is not contaminated with any hazardous substances. If the material has been used in reactions or is mixed with other chemicals, it must be treated as a hazardous waste stream and disposed of accordingly.
Step 3: Disposal Options for Uncontaminated Material
Based on general guidelines for non-hazardous laboratory waste, the following options may be available, pending institutional approval:
-
Solid Waste Disposal (Preferred Method for Small Quantities):
-
Ensure the chemical is in a solid, dry form.
-
Place the material in a securely sealed, well-labeled container. The label should clearly identify the contents as "4-Formyl-1-methylpyridinium benzenesulfonate (non-hazardous)".
-
Dispose of the sealed container in the regular laboratory trash, as permitted by your institution. Do not place loose powder directly into the trash.
-
-
Licensed Waste Disposal Contractor: For larger quantities or if institutional policy prohibits disposal in regular trash, arrange for collection by a licensed chemical waste disposal contractor. This is the most conservative and environmentally protective approach. Package and label the waste as directed by the contractor.
Important Considerations:
-
Do Not Dispose Down the Drain: As a solid and an organic compound, it is not recommended to dispose of 4-Formyl-1-methylpyridinium benzenesulfonate down the sanitary sewer. Drain disposal is typically reserved for dilute, aqueous solutions of non-hazardous, readily biodegradable substances within a specific pH range.
-
Environmental Context: While pyridinium and benzenesulfonate compounds can biodegrade, direct release to the environment should be avoided. Pyridine can persist in the air but generally biodegrades in soil and water. Benzenesulfonates are also known to be biodegradable.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 4-Formyl-1-methylpyridinium benzenesulfonate.
Caption: Disposal decision workflow for 4-Formyl-1-methylpyridinium benzenesulfonate.
References
Personal protective equipment for handling 4-Formyl-1-methylpyridinium benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 4-Formyl-1-methylpyridinium benzenesulfonate. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) may classify this compound as non-hazardous, conflicting information suggests it should be handled as a potential irritant to the eyes, respiratory system, and skin.[1] Therefore, a cautious approach to personal protection is mandatory.
Recommended PPE for Handling 4-Formyl-1-methylpyridinium benzenesulfonate:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield.[2][3][4] | Protects against accidental splashes and airborne particles that could cause eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[5][6][7] | Prevents skin contact and potential irritation. Latex gloves are not recommended.[6] |
| Body Protection | A standard laboratory coat.[5][6][7] | Protects against minor spills and contamination of personal clothing. |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH-approved respirator. | Minimizes the risk of inhaling dust particles, which may cause respiratory irritation.[3] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Always handle 4-Formyl-1-methylpyridinium benzenesulfonate in a well-ventilated area.[5][6]
-
For procedures that may generate dust, use a certified chemical fume hood.[5][6]
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare your workspace by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Transfer: Conduct weighing and transferring of the solid compound within a fume hood to minimize dust inhalation. Use appropriate tools (e.g., spatulas) to avoid generating excessive dust.
-
In Solution: When working with the compound in solution, handle it with the same level of precaution to avoid splashes and skin contact.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[5][6][7] The substance is hygroscopic and air-sensitive.[1]
Disposal Plan: Waste Management
Waste Characterization: Although some sources indicate it is not a hazardous substance, it is prudent to treat all chemical waste as hazardous unless explicitly determined otherwise by institutional safety protocols.
Disposal Procedure:
-
Solid Waste: Collect any solid waste, including contaminated gloves, bench paper, and weighing papers, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing 4-Formyl-1-methylpyridinium benzenesulfonate in a separate, labeled hazardous waste container. Do not dispose of it down the drain.[5]
-
Container Disposal: Empty containers may retain product residue.[2] Do not reuse empty containers. Dispose of them as hazardous waste.
-
Labeling and Storage: Clearly label all waste containers with the chemical name and any known hazards. Store waste in a designated satellite accumulation area until it is collected by environmental health and safety personnel.
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes.[6] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[8] If the person is conscious, give them one or two glasses of water to drink. Seek immediate medical attention. |
| Spill | For minor spills, use an absorbent material like sand or vermiculite to contain the spill.[7] Sweep up the material and place it in a sealed container for disposal.[7] For major spills, evacuate the area and contact your institution's emergency response team.[2] |
Workflow for Handling and Disposal
Caption: Handling and Disposal Workflow.
References
- 1. 4-FORMYL-1-METHYL-PYRIDINIUM BENZENESULFONATE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. mcrsafety.com [mcrsafety.com]
- 5. learnexams.com [learnexams.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
